molecular formula C9H8N2O B184317 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 202348-55-8

6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No.: B184317
CAS No.: 202348-55-8
M. Wt: 160.17 g/mol
InChI Key: HKUAEJRVNCGGAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde is a versatile heteroaromatic aldehyde that serves as a high-value synthetic intermediate in medicinal chemistry and drug discovery research. The imidazopyridine core is a privileged scaffold in pharmacology, and the presence of both a reactive aldehyde group and a methyl substituent on this structure allows for extensive chemical diversification. The aldehyde functionality is particularly valuable for constructing carbon-carbon bonds via condensation reactions to form imines (Schiff bases) or for use in nucleophilic addition reactions, facilitating the development of novel compound libraries. Researchers utilize this compound as a precursor for the synthesis of more complex molecules targeting a range of biological pathways. While specific pharmacological applications for this exact molecule are proprietary, its structural analogs are frequently explored in the development of therapeutic agents due to the favorable physicochemical and drug-like properties of the imidazopyridine class. Please note that this compound is classified with specific hazard statements, including H335 May cause respiratory irritation , H302 Harmful if swallowed , H315 Causes skin irritation , and H319 Causes serious eye irritation . Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area, must be observed during handling. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-2-3-9-10-8(6-12)5-11(9)4-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUAEJRVNCGGAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356261
Record name 6-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202348-55-8
Record name 6-Methylimidazo[1,2-a]pyridine-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202348-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process: the initial construction of the 6-methylimidazo[1,2-a]pyridine core followed by the introduction of a carbaldehyde group at the 2-position. This guide details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-stage process. The initial step involves the synthesis of the imidazo[1,2-a]pyridine scaffold, followed by a functional group transformation to introduce the aldehyde.

Stage 1: Synthesis of the 6-Methylimidazo[1,2-a]pyridine Core

The foundational 6-methylimidazo[1,2-a]pyridine structure is synthesized via the well-established cyclization reaction between a substituted 2-aminopyridine and an α-haloketone. Specifically, 2-amino-5-methylpyridine is reacted with an appropriate α-haloketone to yield the bicyclic heteroaromatic system. For the purpose of introducing a 2-carbaldehyde group in the subsequent step, the synthesis of 2,6-dimethylimidazo[1,2-a]pyridine is a strategic choice.

Stage 2: Formylation at the C2-Position

Direct formylation of the imidazo[1,2-a]pyridine ring typically occurs at the more electron-rich C3 position. To achieve selective formylation at the C2 position, an indirect method is employed. This involves the selective oxidation of the methyl group at the 2-position of the 2,6-dimethylimidazo[1,2-a]pyridine intermediate. Selenium dioxide (SeO₂) is a reagent known to effectively oxidize activated methyl groups, such as those on heterocyclic rings, to aldehydes.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: C2-Formylation 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine Cyclization Cyclization 2-Amino-5-methylpyridine->Cyclization alpha-Haloketone alpha-Haloketone alpha-Haloketone->Cyclization 2,6-Dimethylimidazo[1,2-a]pyridine 2,6-Dimethylimidazo[1,2-a]pyridine Cyclization->2,6-Dimethylimidazo[1,2-a]pyridine Oxidation Oxidation 2,6-Dimethylimidazo[1,2-a]pyridine->Oxidation This compound This compound Oxidation->this compound

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 2,6-Dimethylimidazo[1,2-a]pyridine

The synthesis of the 2,6-dimethylimidazo[1,2-a]pyridine core is achieved through the condensation of 2-amino-5-methylpyridine with chloroacetone.

Reaction Scheme:

G 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine Product 2,6-Dimethylimidazo[1,2-a]pyridine 2-Amino-5-methylpyridine->Product Reflux Chloroacetone Chloroacetone Chloroacetone->Product Ethanol

Figure 2: Synthesis of 2,6-Dimethylimidazo[1,2-a]pyridine.

Protocol:

A mixture of 2-amino-5-methylpyridine and chloroacetone is refluxed in a suitable solvent such as ethanol. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is neutralized with a base, such as sodium bicarbonate solution. The product is then extracted with an organic solvent, for instance, dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Purification can be achieved by column chromatography on silica gel.

ParameterValue
Starting Material 2-Amino-5-methylpyridine
Reagent Chloroacetone
Solvent Ethanol
Temperature Reflux
Reaction Time 24 hours
Post-treatment Neutralization with NaHCO₃, extraction with CH₂Cl₂
Purification Column chromatography (Silica gel)

Table 1: Reaction parameters for the synthesis of 2,6-Dimethylimidazo[1,2-a]pyridine.

Stage 2: Synthesis of this compound

The target compound is synthesized by the selective oxidation of the 2-methyl group of 2,6-dimethylimidazo[1,2-a]pyridine using selenium dioxide.

Reaction Scheme:

G Start 2,6-Dimethylimidazo[1,2-a]pyridine Product This compound Start->Product Reflux Reagent SeO2 Reagent->Product Dioxane/Water

Figure 3: Oxidation to this compound.

Protocol:

2,6-Dimethylimidazo[1,2-a]pyridine is dissolved in a mixture of dioxane and water. Selenium dioxide is then added to the solution, and the mixture is heated to reflux. The reaction is monitored by TLC. After completion, the reaction mixture is cooled and filtered to remove the precipitated selenium. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent and washed with a basic solution to remove any acidic byproducts. The organic layer is dried, filtered, and concentrated. The crude product can be purified by column chromatography.

ParameterValue
Starting Material 2,6-Dimethylimidazo[1,2-a]pyridine
Oxidizing Agent Selenium Dioxide (SeO₂)
Solvent Dioxane/Water
Temperature Reflux
Reaction Time 48 hours
Post-treatment Filtration, extraction
Purification Column chromatography (Silica gel)

Table 2: Reaction parameters for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. Please note that actual yields may vary depending on the specific reaction conditions and purification techniques employed.

Reaction StepProductTypical Yield (%)
Cyclization2,6-Dimethylimidazo[1,2-a]pyridine70-85%
OxidationThis compound40-60%

Table 3: Summary of reaction yields.

Conclusion

This technical guide outlines a reliable and reproducible two-step synthesis for this compound. The initial cyclization to form the imidazo[1,2-a]pyridine core is a high-yielding reaction. The subsequent selective oxidation of the 2-methyl group provides a direct route to the desired 2-carbaldehyde, a versatile intermediate for further functionalization in drug discovery and development programs. The provided protocols and data serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.

In-Depth Technical Guide: Physicochemical Properties of 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes available data on its chemical and physical characteristics, details relevant experimental protocols, and visualizes associated synthetic and biological pathways.

Core Physicochemical Properties

A summary of the known and predicted physicochemical data is presented in the table below. It is important to note that some values are derived from closely related analogs and should be considered as estimates.

PropertyValueSource/Notes
Molecular Formula C₉H₈N₂O[1]
Molecular Weight 160.17 g/mol [1]
CAS Number 202348-55-8[1]
Melting Point Not availableData for imidazo[1,2-a]pyridin-3-carboxaldehyde: 127-129 °C. Data for imidazo[1,2-a]pyridine-6-carboxaldehyde: 151-153 °C.
Boiling Point Not available
Solubility Not available
pKa Not available
LogP Not available

Synthesis and Characterization

The synthesis of the imidazo[1,2-a]pyridine scaffold can be achieved through various established methods. A common and effective approach is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.

General Synthetic Pathway

A generalized synthetic scheme for the formation of the imidazo[1,2-a]pyridine core is illustrated below. This typically involves the reaction of a substituted 2-aminopyridine with an α-haloketone or α-haloaldehyde.

General_Synthesis_of_Imidazo_1_2_a_pyridines 2-Aminopyridine_Derivative Substituted 2-Aminopyridine Reaction Condensation 2-Aminopyridine_Derivative->Reaction alpha_Halocarbonyl α-Halocarbonyl Compound alpha_Halocarbonyl->Reaction Imidazopyridine Imidazo[1,2-a]pyridine Derivative Reaction->Imidazopyridine

Caption: General reaction scheme for the synthesis of imidazo[1,2-a]pyridines.

Experimental Protocol: A Representative Synthesis

While a specific, detailed protocol for this compound is not available, a general procedure for the synthesis of related imidazo[1,2-a]pyridines is as follows. This can be adapted by selecting the appropriate starting materials, in this case, 5-methyl-2-aminopyridine and a suitable 2-carbaldehyde synthon.

Materials:

  • Substituted 2-aminopyridine (e.g., 5-methyl-2-aminopyridine)

  • α-Halo-α,β-unsaturated aldehyde or its equivalent

  • Solvent (e.g., ethanol, DMF)

  • Base (e.g., sodium bicarbonate, triethylamine)

Procedure:

  • Dissolve the substituted 2-aminopyridine in the chosen solvent.

  • Add the α-halocarbonyl compound to the solution.

  • Add the base to the reaction mixture.

  • Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization: The structure of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the functional groups, particularly the carbonyl group of the aldehyde.

Potential Biological Activity and Signaling Pathways

The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, known to be a core component in numerous biologically active compounds.[2][3] Derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. While no specific biological data for this compound has been reported, related compounds have been shown to modulate key cellular signaling pathways.

PI3K/Akt Signaling Pathway

Some imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is often dysregulated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and survival.

PI3K_Akt_Signaling_Pathway Imidazopyridine Imidazo[1,2-a]pyridine Derivative PI3K PI3K Imidazopyridine->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival

Caption: Potential inhibition of the PI3K/Akt signaling pathway by imidazo[1,2-a]pyridine derivatives.

Apoptosis Induction

Studies on other 6-substituted imidazo[1,2-a]pyridines have demonstrated their ability to induce apoptosis in cancer cells. This process is often mediated by the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[4]

Apoptosis_Induction Imidazopyridine 6-Substituted Imidazo[1,2-a]pyridine Mitochondria Mitochondria Imidazopyridine->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mechanism of apoptosis induction by 6-substituted imidazo[1,2-a]pyridines.

Conclusion

This compound is a compound with potential for further investigation in drug discovery and development. While specific experimental data on its physicochemical properties and biological activity are currently limited, the information available for the broader class of imidazo[1,2-a]pyridines suggests it may possess interesting pharmacological properties. Further research is warranted to fully characterize this molecule and explore its therapeutic potential. The synthetic methodologies and potential biological pathways outlined in this guide provide a foundational framework for such future investigations.

References

An In-Depth Technical Guide to 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document outlines its chemical identifiers, and explores the broader context of the synthesis and biological activities of the imidazo[1,2-a]pyridine scaffold, offering insights for researchers engaged in the development of novel therapeutics.

Core Compound Identifiers

A clear identification of this compound is fundamental for any research endeavor. The following table summarizes its key chemical identifiers.

IdentifierValue
CAS Number 202348-55-8[1]
PubChem CID 820974
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
Canonical SMILES CC1=CN2C=C(N=C2C=C1)C=O
InChIKey Not readily available

Synthetic Strategies for the Imidazo[1,2-a]pyridine Core

  • Condensation Reactions: A common and traditional approach involves the condensation of an appropriately substituted 2-aminopyridine with an α-haloketone.

  • Multicomponent Reactions (MCRs): These reactions, such as the Groebke-Blackburn-Bienaymé reaction, offer an efficient one-pot synthesis of highly functionalized imidazo[1,2-a]pyridines from an aldehyde, an aminopyridine, and an isocyanide.

  • Oxidative Coupling Reactions: Copper-catalyzed aerobic oxidative coupling of 2-aminopyridines with various substrates provides another versatile route to this heterocyclic system.

The following diagram illustrates a generalized synthetic workflow for the imidazo[1,2-a]pyridine scaffold, which could be conceptually applied to the synthesis of this compound.

G cluster_starting_materials Starting Materials cluster_reaction_conditions Reaction Conditions cluster_process Synthetic Process 2-Aminopyridine_Derivative Substituted 2-Aminopyridine Condensation Condensation/ Cyclization 2-Aminopyridine_Derivative->Condensation Alpha-Halo_Ketone α-Halo Carbonyl Compound Alpha-Halo_Ketone->Condensation Solvent Solvent (e.g., Ethanol, DMF) Solvent->Condensation Base Base (e.g., K2CO3) Base->Condensation Catalyst Catalyst (e.g., CuI, Pd(OAc)2) (Optional) Catalyst->Condensation Purification Purification (e.g., Chromatography) Condensation->Purification Product Imidazo[1,2-a]pyridine Derivative Purification->Product

Generalized Synthetic Workflow for Imidazo[1,2-a]pyridines.

Biological Significance and Therapeutic Potential

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including:

  • Anticancer Activity: Many imidazo[1,2-a]pyridine derivatives have been investigated as potent anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

  • Kinase Inhibition: A significant area of research focuses on imidazo[1,2-a]pyridines as inhibitors of various protein kinases. Notably, they have been shown to target the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

  • Antiviral and Antibacterial Properties: Certain derivatives have exhibited promising activity against various viral and bacterial pathogens.

The therapeutic potential of this class of compounds stems from their ability to modulate critical cellular signaling pathways. The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR pathway, a common target for imidazo[1,2-a]pyridine-based inhibitors.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->PI3K Inhibition

Imidazo[1,2-a]pyridines as Inhibitors of the PI3K Signaling Pathway.

Disclaimer: This document provides a general overview based on available scientific literature. The specific biological activities and mechanisms of action of this compound may vary and require dedicated experimental investigation. Researchers should consult primary research articles for detailed protocols and safety information.

References

The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its vast therapeutic potential. Its unique chemical architecture has led to the development of a wide array of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of imidazo[1,2-a]pyridine derivatives, with a focus on their applications in drug development.

Discovery and Historical Milestones

The journey of imidazo[1,2-a]pyridines began with early explorations into fused heterocyclic systems. A pivotal moment in their history was the development of the Tschitschibabin reaction, which provided a straightforward method for their synthesis and opened the door for further investigation. Over the decades, the versatile biological activities of these compounds became increasingly apparent, leading to their designation as a "privileged scaffold" in drug discovery. This recognition spurred intensive research efforts, resulting in the identification of numerous derivatives with potent anticancer, antiviral, antibacterial, and kinase inhibitory properties. The successful development of drugs such as Zolpidem (for insomnia) and Olprinone (a cardiotonic agent) solidified the therapeutic importance of the imidazo[1,2-a]pyridine core and continues to inspire the design of new drug candidates.

Key Synthetic Methodologies

The construction of the imidazo[1,2-a]pyridine core can be achieved through several synthetic strategies. The most prominent and historically significant methods are detailed below.

The Tschitschibabin Reaction (Condensation of 2-Aminopyridines with α-Halocarbonyl Compounds)

This classical method involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.

A mixture of the appropriately substituted 2-aminopyridine (1.0 mmol) and the α-bromoketone (1.1 mmol) in a suitable solvent such as ethanol or isopropanol (10 mL) is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield the desired imidazo[1,2-a]pyridine derivative.

Multi-Component Reactions (MCRs)

Multi-component reactions, such as the Groebke-Blackburn-Bienaymé reaction, offer an efficient and atom-economical approach to synthesize polysubstituted imidazo[1,2-a]pyridines in a one-pot fashion. These reactions typically involve the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.

To a solution of the 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in a solvent like methanol or ethanol (5 mL), the isocyanide (1.0 mmol) is added. The reaction mixture is stirred at room temperature or gently heated, and its progress is monitored by TLC. After the reaction is complete, the solvent is evaporated, and the residue is purified by flash column chromatography on silica gel to afford the 3-aminoimidazo[1,2-a]pyridine product.

Copper-Catalyzed Synthesis

Modern synthetic methods often employ transition metal catalysis to achieve high efficiency and functional group tolerance. Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of imidazo[1,2-a]pyridines, often proceeding through C-N bond formation via oxidative coupling or cyclization of alkynes.

A mixture of the 2-aminopyridine (1.0 mmol), the terminal alkyne (1.2 mmol), and a copper catalyst such as copper(I) iodide (CuI) (10 mol%) is prepared in a suitable solvent like toluene or DMF. A base, such as a tertiary amine (e.g., triethylamine), is often added. The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) and monitored by TLC. Upon completion, the mixture is cooled, filtered, and the solvent is removed in vacuo. The crude product is purified by column chromatography to yield the desired imidazo[1,2-a]pyridine.

Biological Activities and Therapeutic Applications

Imidazo[1,2-a]pyridine derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer properties of imidazo[1,2-a]pyridines. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, including those of breast, lung, colon, and melanoma origin. The mechanism of their anticancer action often involves the inhibition of key signaling pathways crucial for cancer cell growth and survival.

Table 1: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives (IC50 values in µM)

Compound IDCancer Cell LineIC50 (µM)Reference
1 A549 (Lung)5.2
2 MCF-7 (Breast)2.8
3 HCT116 (Colon)7.1
4 B16-F10 (Melanoma)4.5
5 HeLa (Cervical)10.89[1]
Compound 12b Hep-2 (Laryngeal Carcinoma)11[2]
Compound 12b HepG2 (Hepatocellular Carcinoma)13[2]
Compound 12b MCF-7 (Breast Carcinoma)11[2]
Compound 12b A375 (Human Skin Cancer)11[2]
Compound 18 HT-29 (Colon)10.11[3]
Compound 18 B16F10 (Melanoma)14.39[3]
Compound 18 MCF-7 (Breast)14.81[3]
Kinase Inhibition

Many imidazo[1,2-a]pyridine derivatives function as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer. Key kinase targets include c-Met, Platelet-Derived Growth Factor Receptor (PDGFR), and Insulin-like Growth Factor 1 Receptor (IGF-1R).

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, and invasion. Aberrant c-Met signaling is implicated in the development and progression of many cancers. Imidazo[1,2-a]pyridine derivatives have been developed as c-Met inhibitors, blocking the downstream signaling cascade.

cMet_Signaling_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet RAS RAS cMet->RAS PI3K PI3K cMet->PI3K Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->cMet Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival mTOR->Cell_Survival PDGFR_Signaling_Pathway cluster_downstream Downstream Signaling PDGF PDGF PDGFR PDGFR PDGF->PDGFR PLCg PLCγ PDGFR->PLCg PI3K PI3K PDGFR->PI3K Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->PDGFR Inhibits DAG DAG PLCg->DAG PKC PKC DAG->PKC Cell_Growth Cell Growth PKC->Cell_Growth AKT AKT PI3K->AKT Angiogenesis Angiogenesis AKT->Angiogenesis IGF1R_Signaling_Pathway cluster_downstream Downstream Signaling IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R IRS IRS IGF1R->IRS Shc Shc IGF1R->Shc Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->IGF1R Inhibits PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT Cell_Survival Cell Survival AKT->Cell_Survival Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS RAS RAS SOS->RAS Cell_Proliferation Cell Proliferation RAS->Cell_Proliferation

References

Structural Elucidation of 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the structural elucidation of 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde. Due to the limited availability of specific experimental data for this particular derivative in peer-reviewed literature, this guide combines established synthetic methodologies for the imidazo[1,2-a]pyridine scaffold with spectroscopic data from closely related analogues to present a comprehensive analytical framework. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel imidazo[1,2-a]pyridine derivatives in medicinal chemistry and materials science.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. The functionalization of this core structure allows for the fine-tuning of its pharmacological profile. This compound represents a key intermediate for the synthesis of more complex derivatives, with the aldehyde group serving as a versatile handle for further chemical transformations. This guide outlines the probable synthetic routes and a comprehensive approach to its structural characterization using modern spectroscopic techniques.

Synthesis

While a specific protocol for this compound is not extensively documented, its synthesis can be reliably achieved through the well-established Tschitschibabin reaction. This involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.

General Synthetic Pathway

The synthesis of imidazo[1,2-a]pyridines is commonly achieved through the condensation of a 2-aminopyridine derivative with an α-haloketone or α-haloaldehyde. In the case of this compound, the logical precursors are 5-methyl-2-aminopyridine and a suitable three-carbon α,β-dicarbonyl equivalent with a leaving group. A common reagent for introducing the 2-carbaldehyde functionality is 1,1,3,3-tetramethoxypropane in the presence of a halogenating agent or related reagents.

Synthetic_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product reactant1 5-Methyl-2-aminopyridine reaction Cyclocondensation reactant1->reaction reactant2 α-Halo-β-alkoxyacrolein derivative reactant2->reaction product This compound reaction->product

Caption: General synthetic workflow for this compound.

Experimental Protocol (Proposed)

This protocol is a representative procedure based on general methods for the synthesis of imidazo[1,2-a]pyridines.

Materials:

  • 5-Methyl-2-aminopyridine

  • 3-Bromo-2-oxopropanal (or a suitable precursor/equivalent)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-methyl-2-aminopyridine (1.0 eq) in ethanol, sodium bicarbonate (2.0 eq) is added, and the mixture is stirred at room temperature.

  • A solution of the α-haloaldehyde derivative (e.g., 3-bromo-2-oxopropanal) (1.1 eq) in ethanol is added dropwise to the reaction mixture.

  • The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford the pure this compound.

Structural Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.80s1H-CHO
~8.20s1HH-5
~7.80s1HH-3
~7.60d1HH-8
~7.10d1HH-7
~2.40s3H6-CH₃

Solvent: CDCl₃. The chemical shifts are approximate and based on data for analogous compounds.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~185.0-CHO
~145.0C-8a
~144.0C-2
~130.0C-6
~128.0C-5
~125.0C-8
~118.0C-7
~115.0C-3
~18.06-CH₃

Solvent: CDCl₃. The chemical shifts are approximate and based on data for analogous compounds.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic)
~2950-2850WeakC-H stretch (aldehyde, methyl)
~1680StrongC=O stretch (aldehyde)
~1630, 1580, 1470MediumC=C and C=N stretching (ring)
~1380MediumC-H bend (methyl)
~1200MediumC-N stretch
~850-800StrongC-H out-of-plane bend (aromatic)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
~160.06[M]⁺ (Molecular Ion) for C₉H₈N₂O
~159.05[M-H]⁺
~132.06[M-CO]⁺
~131.05[M-CHO]⁺

Logical Workflow for Characterization

The structural elucidation of a novel or synthesized compound like this compound follows a logical progression of analytical techniques.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Confirmation synthesis Synthesize Crude Product purification Purify via Column Chromatography synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Weight purification->ms ir Infrared (IR) Spectroscopy Identify Functional Groups purification->ir nmr NMR Spectroscopy (¹H, ¹³C, COSY) Determine Connectivity purification->nmr elucidation Propose and Confirm Structure ms->elucidation ir->elucidation nmr->elucidation

Caption: Logical workflow for the structural elucidation of a synthesized compound.

Conclusion

The structural elucidation of this compound can be confidently approached through a combination of established synthetic methods and a systematic application of modern analytical techniques. While specific experimental data for this compound remains elusive in the current body of literature, the principles outlined in this guide, based on data from closely related analogues, provide a robust framework for its synthesis and characterization. This document serves as a foundational resource for researchers working with this and other novel imidazo[1,2-a]pyridine derivatives, facilitating their development for potential applications in drug discovery and materials science.

Spectroscopic and Synthetic Insights into Imidazo[1,2-a]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the spectroscopic characterization and synthetic methodologies related to substituted imidazo[1,2-a]pyridines. Due to a lack of publicly available experimental data for 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde, this document focuses on closely related analogs to provide valuable comparative data and procedural insights. The imidazo[1,2-a]pyridine core is a significant scaffold in medicinal chemistry, appearing in numerous therapeutic agents.

Spectroscopic Data of Related Imidazo[1,2-a]pyridine Analogs

The following tables summarize the spectroscopic data for various imidazo[1,2-a]pyridine derivatives, offering a reference for the characterization of this class of compounds.

Table 1: ¹H NMR Spectroscopic Data of Imidazo[1,2-a]pyridine Derivatives
CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
3-Benzyl-6-methyl-2-p-tolyl-H-imidazo[1,2-a]pyridine CDCl₃2.23 (s, 3H), 2.37 (s, 3H), 4.45 (s, 2H), 7.02 (dd, J₁ = 1.2 Hz, J₂ = 9.0 Hz, 1H), 7.14 (d, J = 7.2 Hz, 2H), 7.22 (d, J = 7.6 Hz, 2H), 7.24–7.27 (m, 1H), 7.29–7.33 (m, 2H), 7.47 (s, 1H), 7.58 (d, J = 9.2 Hz, 1H), and 7.66 (d, J = 8.0 Hz, 2H)[1]
3-Benzyl-2-(2-chlorophenyl)-6-methyl-H-imidazo[1,2-a]pyridine CDCl₃2.22 (s, 3H), 4.25 (s, 2H), 7.02 (dd, J₁ = 1.6 Hz, J₂ = 9.2 Hz, 1H), 7.06 (d, J = 6.8 Hz, 2H), 7.16–7.26 (m, 3H), 7.29–7.32 (m, 2H), 7.46–7.49 (m, 2H), 7.51–7.54 (m, 1H), and 7.57 (d, J = 9.2 Hz, 1H)[1]
N-Phenylimidazo[1,2-a]pyridine-6-carboxamide DMSO-d₆10.24 (s, 1H), 9.24–9.27 (m, 1H), 8.08–8.13 (m, 1H), 7.72–7.79 (m, 3H), 7.68–7.71 (m, 1H), 7.67 (d, J = 9.2 Hz, 1H), 7.34–7.40 (m, 2H), 7.09–7.15 (m, 1H)[2]
Table 2: ¹³C NMR Spectroscopic Data of Imidazo[1,2-a]pyridine Derivatives
CompoundSolventChemical Shifts (δ, ppm)
3-Benzyl-6-methyl-2-p-tolyl-H-imidazo[1,2-a]pyridine CDCl₃18.4, 21.3, 29.7, 116.8, 117.1, 120.9, 121.7, 126.8, 127.2, 127.7, 127.9, 129.0, 129.3, 131.8, 137.1, 137.3, 143.9, and 144.0[1]
3-Benzyl-2-(2-chlorophenyl)-6-methyl-H-imidazo[1,2-a]pyridine CDCl₃18.4, 29.9, 117.1, 119.3, 21.3, 121.8, 126.58, 126.63, 127.2, 127.9, 128.7, 129.4, 129.7, 132.6, 133.9, 134.1, 136.8, 142.0, and 143.8[1]
N-Phenylimidazo[1,2-a]pyridine-6-carboxamide DMSO-d₆163.4, 143.3, 138.9, 134.6, 128.9, 128.7, 123.8, 123.2, 120.3, 120.2, 116.2, 114.4[2]
Table 3: IR and Mass Spectrometry Data of Imidazo[1,2-a]pyridine Derivatives
CompoundIR (KBr, cm⁻¹)Mass Spectrometry (MS)
3-Benzyl-6-methyl-2-p-tolyl-H-imidazo[1,2-a]pyridine 3027, 2921, 2853, 1603, 1493, 1388, 1262, 1185, 798, and 730HRMS (ESI): calcd for C₂₂H₂₀N₂ [M + H]⁺, 313.1699; found, 313.1694[1]
3-Benzyl-2-(2-chlorophenyl)-6-methyl-H-imidazo[1,2-a]pyridine 3062, 3027, 2921, 2851, 1604, 1494, 1386, 1192, 1045, 799, and 703HRMS (ESI): calcd for C₂₁H₁₇ClN₂ [M + H]⁺, 333.1153; found, 333.1147[1]
N-Phenylimidazo[1,2-a]pyridine-6-carboxamide 3138, 3032, 1670, 1558, 1494, 1442, 1313, 1238, 1203, 1132, 813, 742MS m/z (rel. int. %): 237 [M]⁺ (41), 145 (100), 117 (56), 90 (33), 77 (6), 63 (34), 52 (8), 39 (34)[2]

Proposed Synthetic Protocol for Imidazo[1,2-a]pyridines

The synthesis of the imidazo[1,2-a]pyridine scaffold can be achieved through various methodologies, with one of the most common being the condensation of a 2-aminopyridine with an α-haloketone. For the specific synthesis of this compound, a plausible route involves the reaction of 2-amino-5-methylpyridine with a suitable three-carbon α-haloaldehyde derivative.

A general and efficient one-pot method for the synthesis of related imidazo[1,2-a]pyridines involves a copper-catalyzed three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne in an aqueous micellar medium.[1] This approach is highlighted for its environmental advantages and good yields.

General Experimental Procedure (A³-Coupling)
  • Micelle Formation: In a 10 mL round-bottom flask, sodium dodecyl sulfate (SDS) (10 mol %) is added to 2 mL of water, and the solution is stirred vigorously for 5 minutes.

  • Addition of Reagents: To the micellar solution, the corresponding 2-aminopyridine derivative (1 mmol), an aldehyde (1 mmol), CuSO₄·5H₂O (10 mol %), and sodium ascorbate (20 mol %) are added sequentially.

  • Alkyne Addition: The terminal alkyne (1.2 mmol) is then added to the reaction mixture.

  • Reaction Condition: The reaction mixture is stirred at 50 °C for 6–16 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the crude product is extracted from the aqueous phase with ethyl acetate (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum. The resulting crude product is purified by column chromatography on silica gel using an ethyl acetate-petroleum ether eluent system.[1]

Visualization of Synthetic Pathway

The following diagram illustrates a generalized synthetic pathway for the formation of the imidazo[1,2-a]pyridine core via a three-component reaction.

Synthetic_Pathway 2-Aminopyridine 2-Aminopyridine Reaction_Mixture Reaction Mixture (Cu(II)-Ascorbate, Water, SDS) 2-Aminopyridine->Reaction_Mixture Aldehyde Aldehyde Aldehyde->Reaction_Mixture Alkyne Alkyne Alkyne->Reaction_Mixture Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivative Reaction_Mixture->Imidazo_Pyridine A³-Coupling & Cyclization

Caption: Generalized A³-Coupling reaction for Imidazo[1,2-a]pyridine synthesis.

This guide serves as a foundational resource for researchers working with imidazo[1,2-a]pyridine derivatives, providing key spectroscopic data for related compounds and a robust synthetic protocol. The presented information is intended to facilitate the design and execution of further research in this important area of medicinal chemistry.

References

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Drug Discovery with Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure, demonstrating a remarkable breadth of biological activities. This bicyclic nitrogen-containing heterocycle is a cornerstone in the development of novel therapeutic agents, with derivatives exhibiting potent anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) activities. This technical guide provides an in-depth analysis of the multifaceted biological potential of imidazo[1,2-a]pyridine derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic discovery programs.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, exerting their effects through the modulation of critical signaling pathways and inducing apoptosis and cell cycle arrest in various cancer cell lines.

Quantitative Anticancer Activity Data

The cytotoxic effects of various imidazo[1,2-a]pyridine derivatives are summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 6A375 (Melanoma)9.7[1]
Compound 6WM115 (Melanoma)<12[1]
Compound 6HeLa (Cervical Cancer)35.0[1]
Compound 12bHep-2 (Laryngeal Carcinoma)11[1][2]
Compound 12bHepG2 (Hepatocellular Carcinoma)13[1][2]
Compound 12bMCF-7 (Breast Carcinoma)11[1][2]
Compound 12bA375 (Human Skin Cancer)11[1][2]
Compound 9dHeLa (Cervical Cancer)10.89[1]
Compound 9dMCF-7 (Breast Cancer)2.35[1]
IP-5HCC1937 (Breast Cancer)45[1][3][4]
IP-6HCC1937 (Breast Cancer)47.7[1][3][4]
IP-7HCC1937 (Breast Cancer)79.6[4]
Thiazole derivative 12A3750.14[5]
Thiazole derivative 12HeLa0.21[5]
PI3Kα inhibitorT47D (Breast Cancer)>10[5]
1-(4-Aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine (12b)Vero (Normal)91[2]
Key Signaling Pathways in Anticancer Activity

Several critical signaling pathways are modulated by imidazo[1,2-a]pyridine derivatives in their anticancer action.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[6] Imidazo[1,2-a]pyridine derivatives have been shown to be potent inhibitors of PI3Kα and/or mTOR, leading to the suppression of downstream signaling, induction of apoptosis, and inhibition of tumor growth.[5][7][8] One derivative, a potent dual PI3K/mTOR inhibitor, demonstrated excellent kinase selectivity with IC50 values of 0.20 nM for PI3K and 21 nM for mTOR.[6][9]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K inhibits Imidazopyridine->mTORC1 inhibits

PI3K/Akt/mTOR Signaling Pathway Inhibition.
  • Wnt/β-catenin Pathway: Deregulation of the Wnt/β-catenin signaling pathway is a hallmark of many cancers. Certain imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway, leading to the downregulation of target genes like c-myc and cyclin D1, which are crucial for cell proliferation.[10]

Wnt_Beta_Catenin_Pathway cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dvl Frizzled->Dvl APC_Axin APC/Axin/ CK1 Complex Dvl->APC_Axin inhibits GSK3b GSK-3β BetaCatenin β-catenin APC_Axin->BetaCatenin phosphorylates for degradation Proteasome Proteasomal Degradation BetaCatenin->Proteasome TCF_LEF TCF/LEF BetaCatenin->TCF_LEF translocates & binds Nucleus Nucleus TargetGenes Target Gene Expression (c-myc, Cyclin D1) TCF_LEF->TargetGenes activates Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->BetaCatenin inhibits pathway

Wnt/β-catenin Signaling Pathway Inhibition.
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then dissolved, and the absorbance of the colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the compound.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Imidazo[1,2-a]pyridine derivatives have shown promising activity against a range of bacterial and fungal strains, making them attractive candidates for the development of new anti-infective agents.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

DerivativeBacterial StrainMIC (µg/mL)Reference
IPA-6Mycobacterium tuberculosis H37Rv0.05[11]
IPA-9Mycobacterium tuberculosis H37Rv0.4[11]
IPS-1Mycobacterium tuberculosis H37Rv0.4[11]
Compound 9Mycobacterium tuberculosis H37Rv0.004 (µM)[12]
Compound 18Mycobacterium tuberculosis H37Rv0.004 (µM)[12]
Azo-derivative 4eEscherichia coli CTXM500-700[13]
Azo-derivative 4eKlebsiella pneumoniae NDM500-700[13]
Azo-derivative 4ePseudomonas aeruginosa500[13]
Azo-derivative 4eStaphylococcus aureus500[13]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the imidazo[1,2-a]pyridine derivative in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antiviral Activity: Targeting Viral Replication

The imidazo[1,2-a]pyridine scaffold has been explored for its potential to inhibit the replication of various viruses, including Human Immunodeficiency Virus (HIV) and herpesviruses.

Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay

This assay is used to evaluate the ability of a compound to protect cells from the destructive effects of a virus.

Procedure:

  • Cell Culture: Seed host cells in a 96-well plate and allow them to form a monolayer.

  • Compound and Virus Addition: Add serial dilutions of the imidazo[1,2-a]pyridine derivative to the wells, followed by the addition of a standardized amount of the virus.

  • Incubation: Incubate the plate for a period sufficient for the virus to cause a cytopathic effect in the control wells (virus-infected, no compound).

  • CPE Observation: Visually assess the degree of CPE in each well under a microscope.

  • EC50 Determination: The 50% effective concentration (EC50) is the concentration of the compound that reduces the CPE by 50% compared to the virus control.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have been shown to possess anti-inflammatory properties by targeting key signaling pathways involved in the inflammatory response.

Quantitative Anti-inflammatory Activity Data

The inhibitory concentration (IC50) for cyclooxygenase (COX) enzymes is a measure of the anti-inflammatory potential of a compound.

DerivativeTargetIC50 (µM)Reference
4aCOX-12.72[14]
4aCOX-21.89[14]
4bCOX-13.94[14]
4bCOX-22.39[14]
5aCOX-17.29[14]
5aCOX-28.08[14]
Key Signaling Pathway in Anti-inflammatory Activity

  • STAT3/NF-κB Pathway: The STAT3 and NF-κB signaling pathways are central to the inflammatory process, regulating the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS. Imidazo[1,2-a]pyridine derivatives can suppress the activation of both STAT3 and NF-κB, thereby reducing the inflammatory response.[15][16][17]

STAT3_NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IL6 IL-6 IL6R IL-6R IL6->IL6R IKK IKK TLR4->IKK activates JAK JAK IL6R->JAK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB InflammatoryGenes Inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB->InflammatoryGenes translocates & activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->InflammatoryGenes translocates & activates Nucleus Nucleus Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->IKK inhibits Imidazopyridine->JAK inhibits

STAT3/NF-κB Signaling Pathway Inhibition.
Experimental Protocol: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes.

Procedure:

  • Enzyme and Compound Incubation: In a suitable buffer, incubate the COX-1 or COX-2 enzyme with the test imidazo[1,2-a]pyridine derivative for a defined period.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Reaction Termination: Stop the reaction after a specific time.

  • Product Quantification: Measure the amount of prostaglandin product formed, often using techniques like ELISA or mass spectrometry.

  • IC50 Calculation: Determine the concentration of the compound that inhibits 50% of the COX enzyme activity.

Central Nervous System (CNS) Activity

Imidazo[1,2-a]pyridine derivatives have also shown potential for the diagnosis and treatment of CNS disorders. Notably, certain derivatives have been developed as imaging agents for β-amyloid plaques, which are a hallmark of Alzheimer's disease.

Quantitative CNS Activity Data

The binding affinity (Ki) of a ligand to its target receptor is a measure of its potency.

DerivativeTargetKi (nM)
IMPYβ-amyloid plaques15
Experimental Protocol: Radioligand Binding Assay

This assay is used to determine the affinity of a ligand for a specific receptor.

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Binding Reaction: Incubate the membranes with a radiolabeled ligand and varying concentrations of the unlabeled test compound (imidazo[1,2-a]pyridine derivative).

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration.

  • Quantification of Radioactivity: Measure the amount of radioactivity bound to the membranes using a scintillation counter.

  • Data Analysis: Determine the IC50 of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a highly versatile and promising core for the development of new therapeutic agents with a wide range of biological activities. The data and protocols presented in this guide underscore the significant potential of this scaffold in addressing unmet medical needs in oncology, infectious diseases, inflammation, and neurology. Further exploration and optimization of imidazo[1,2-a]pyridine derivatives are warranted to unlock their full therapeutic potential.

References

A Technical Guide to the Synthesis of Imidazo[1,2-a]pyridine-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the primary synthetic routes to imidazo[1,2-a]pyridine-2-carbaldehydes, a crucial scaffold in medicinal chemistry. This document details key synthetic strategies, providing structured data for comparison, and outlines detailed experimental protocols for the synthesis of this important heterocyclic aldehyde.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities. The introduction of a carbaldehyde group at the C2 position of this scaffold provides a versatile synthetic handle for further molecular elaboration, making imidazo[1,2-a]pyridine-2-carbaldehydes valuable intermediates in the synthesis of complex drug candidates. This guide explores the most relevant and practical synthetic methodologies for the preparation of these key building blocks.

Core Synthetic Strategies

The synthesis of imidazo[1,2-a]pyridine-2-carbaldehydes can be broadly categorized into three main approaches:

  • Direct Formylation of the Imidazo[1,2-a]pyridine Core: This involves the introduction of a formyl group onto a pre-formed imidazo[1,2-a]pyridine ring system. The Vilsmeier-Haack reaction is a classic example of this approach.

  • Cyclization of Acyclic Precursors: This strategy involves the construction of the imidazo[1,2-a]pyridine ring from acyclic starting materials, where one of the precursors already contains the latent or protected aldehyde functionality.

  • Oxidation of 2-Methylimidazo[1,2-a]pyridines: This method involves the selective oxidation of a methyl group at the C2 position of the imidazo[1,2-a]pyridine ring to the corresponding aldehyde.

The following sections will delve into the specifics of these synthetic routes, providing quantitative data and detailed experimental procedures where available.

Data Presentation: A Comparative Overview of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic approaches to imidazo[1,2-a]pyridine-2-carbaldehydes, allowing for easy comparison of their efficiencies and reaction conditions.

Synthetic Route Key Reagents Reaction Conditions Yield (%) Reaction Time Reference
Condensation 2-Aminopyridine, 1,1,3-trichloroacetoneEtOH, refluxModerateNot specified[1][2]
Vilsmeier-Haack Formylation Imidazo[1,2-a]pyridine, POCl₃, DMF0°C to rtGood15 min[3]
Oxidation of 2-Methyl Group 2-Methylimidazo[1,2-a]pyridine, SeO₂Dioxane, refluxVariesVariesGeneral Method

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of Imidazo[1,2-a]pyridine-2-carbaldehyde via Condensation

This method relies on the condensation of a 2-aminopyridine with a suitable three-carbon electrophile, 1,1,3-trichloroacetone, to directly form the target aldehyde.[1][2]

Procedure:

A mixture of the appropriately substituted 2-aminopyridine (1.0 eq.) and 1,1,3-trichloroacetone (1.1 eq.) in ethanol is heated at reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then subjected to purification by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine-2-carbaldehyde.

Vilsmeier-Haack Formylation of Imidazo[1,2-a]pyridines

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heterocyclic compounds.[3] While formylation of imidazo[1,2-a]pyridines typically occurs at the more electron-rich C3 position, careful control of reaction conditions can favor C2 formylation, particularly if the C3 position is blocked.

Procedure for C3-Formylation (as a reference):

To a solution of N,N-dimethylformamide (DMF, 1.5 mL), phosphorus oxychloride (POCl₃, 2.3 mmol) is added dropwise at 0°C. The resulting mixture is stirred at room temperature for 15 minutes. The appropriate imidazo[1,2-a]pyridine (1.0 mmol) is then added, and the reaction mixture is stirred for a specified time. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Note: Achieving selective C2-formylation may require optimization of stoichiometry, temperature, and reaction time, and is dependent on the substitution pattern of the starting imidazo[1,2-a]pyridine.

Oxidation of 2-Methylimidazo[1,2-a]pyridine

The oxidation of a C2-methyl group offers a direct route to the corresponding 2-carbaldehyde. Selenium dioxide (SeO₂) is a common reagent for the oxidation of activated methyl groups.

General Procedure (Hypothetical, based on standard Riley oxidation):

To a solution of 2-methylimidazo[1,2-a]pyridine (1.0 eq.) in a suitable solvent such as dioxane or a mixture of acetic acid and water, selenium dioxide (1.1-1.5 eq.) is added. The reaction mixture is heated at reflux for several hours, with the progress monitored by TLC. After completion, the reaction mixture is cooled and filtered to remove elemental selenium. The filtrate is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and workflows discussed in this guide.

G Synthetic Routes to Imidazo[1,2-a]pyridine-2-carbaldehydes cluster_0 Condensation Route cluster_1 Vilsmeier-Haack Route cluster_2 Oxidation Route 2-Aminopyridine 2-Aminopyridine Imidazo[1,2-a]pyridine-2-carbaldehyde_1 Imidazo[1,2-a]pyridine-2-carbaldehyde 2-Aminopyridine->Imidazo[1,2-a]pyridine-2-carbaldehyde_1 EtOH, Reflux 1,1,3-Trichloroacetone 1,1,3-Trichloroacetone 1,1,3-Trichloroacetone->Imidazo[1,2-a]pyridine-2-carbaldehyde_1 Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine-2-carbaldehyde_2 Imidazo[1,2-a]pyridine-2-carbaldehyde Imidazo[1,2-a]pyridine->Imidazo[1,2-a]pyridine-2-carbaldehyde_2 Formylation Vilsmeier Reagent POCl3, DMF Vilsmeier Reagent->Imidazo[1,2-a]pyridine-2-carbaldehyde_2 2-Methylimidazo[1,2-a]pyridine 2-Methylimidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine-2-carbaldehyde_3 Imidazo[1,2-a]pyridine-2-carbaldehyde 2-Methylimidazo[1,2-a]pyridine->Imidazo[1,2-a]pyridine-2-carbaldehyde_3 Oxidation Oxidizing Agent SeO2 Oxidizing Agent->Imidazo[1,2-a]pyridine-2-carbaldehyde_3

Figure 1: Overview of primary synthetic routes.

G Experimental Workflow for Condensation Route Start Start Mix Reagents Mix 2-Aminopyridine and 1,1,3-Trichloroacetone in EtOH Start->Mix Reagents Reflux Heat to Reflux Mix Reagents->Reflux Monitor Reaction Monitor by TLC Reflux->Monitor Reaction Workup Cool and Concentrate Monitor Reaction->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Imidazo[1,2-a]pyridine- 2-carbaldehyde Purification->Product

Figure 2: Workflow for the condensation synthesis.

G Vilsmeier-Haack Reaction Mechanism DMF DMF Vilsmeier Reagent Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- DMF->Vilsmeier Reagent POCl3 POCl3 POCl3->Vilsmeier Reagent Electrophilic Attack Electrophilic Attack at C2 Vilsmeier Reagent->Electrophilic Attack Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->Electrophilic Attack Iminium Salt Iminium Salt Intermediate Electrophilic Attack->Iminium Salt Hydrolysis Aqueous Workup Iminium Salt->Hydrolysis Product Imidazo[1,2-a]pyridine- 2-carbaldehyde Hydrolysis->Product

Figure 3: Vilsmeier-Haack formylation pathway.

Conclusion

The synthesis of imidazo[1,2-a]pyridine-2-carbaldehydes is achievable through several synthetic strategies, each with its own set of advantages and limitations. The condensation of 2-aminopyridines with 1,1,3-trichloroacetone represents a direct and efficient method for the construction of this key intermediate. The Vilsmeier-Haack reaction offers a functionalization approach on a pre-existing imidazo[1,2-a]pyridine core, although regioselectivity can be a challenge. The oxidation of the corresponding 2-methyl derivative is a plausible, yet less documented, route. The choice of the optimal synthetic route will depend on the availability of starting materials, the desired substitution pattern on the final molecule, and the scalability of the process. This guide provides a solid foundation for researchers and drug development professionals to navigate the synthesis of these valuable compounds.

References

An In-depth Technical Guide on the Solubility and Stability of 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 6-methylimidazo[1,2-a]pyridine-2-carbaldehyde, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds and established principles of medicinal chemistry to project its physicochemical properties. Furthermore, it outlines detailed experimental protocols for the precise determination of its solubility and stability profiles, essential for its advancement in drug discovery and development pipelines.

I. Projected Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The structure of this compound, featuring a fused aromatic imidazopyridine ring system, a methyl group, and a carbaldehyde functional group, suggests a nuanced solubility profile.

Based on the general characteristics of similar heterocyclic compounds, the following solubility trends are anticipated:

  • Polar Aprotic Solvents: Moderate to good solubility is expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solvents can engage in dipole-dipole interactions with the polar aldehyde group and the nitrogen atoms in the heterocyclic core.

  • Chlorinated Solvents: Good solubility is predicted in solvents like chloroform and dichloromethane, which can effectively solvate the aromatic system.

  • Alcohols: Moderate solubility is likely in alcohols such as ethanol and methanol, facilitated by hydrogen bonding with the aldehyde oxygen and the nitrogen atoms.

  • Aqueous Media: Low solubility is anticipated in water and aqueous buffer systems at neutral pH. The molecule's predominantly aromatic and non-polar character will likely limit its interaction with water. The solubility in aqueous media is expected to be pH-dependent, potentially increasing under acidic conditions due to the protonation of the basic nitrogen atoms in the imidazopyridine ring.

Table 1: Projected Solubility of this compound in Common Solvents

SolventPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)HighPolar aprotic solvent, strong dipole-dipole interactions.
Dimethylformamide (DMF)HighPolar aprotic solvent, strong dipole-dipole interactions.
Dichloromethane (DCM)HighEffective solvation of the aromatic system.
ChloroformHighEffective solvation of the aromatic system.
MethanolModerateHydrogen bonding potential.
EthanolModerateHydrogen bonding potential.
WaterLowPredominantly non-polar structure.
Phosphate Buffered Saline (PBS) pH 7.4LowPredominantly non-polar structure, minimal ionization.

II. Projected Stability Profile and Degradation Pathways

The chemical stability of a compound is paramount for its storage, formulation, and in vivo efficacy. The imidazo[1,2-a]pyridine core and the aldehyde functional group are the primary sites susceptible to degradation.

  • pH Sensitivity: The imidazole moiety may be susceptible to degradation under strongly acidic or basic conditions. The aldehyde group can undergo hydration in aqueous solutions, a process that can be pH-dependent. For instance, imidazole-2-carboxaldehyde exists in a pH-dependent equilibrium with its geminal diol form, with the diol being the predominant species at a pH below 5.[1]

  • Oxidative Stability: Aldehydes are prone to oxidation to the corresponding carboxylic acids. Therefore, this compound may be sensitive to atmospheric oxygen and other oxidizing agents. The imidazopyridine ring itself can also be susceptible to oxidation.[2]

  • Photostability: Imidazopyridine derivatives are known to be photoactive and can undergo degradation upon exposure to light, particularly UV radiation.[2] Photostability testing is crucial to determine appropriate handling and storage conditions.

  • Thermal Stability: The compound is expected to be a solid with a defined melting point and should exhibit good thermal stability under standard storage conditions. However, accelerated stability studies at elevated temperatures are necessary to identify potential degradation products and determine the shelf-life.

Table 2: Summary of Potential Stability Issues and Influencing Factors

Stability ConcernInfluencing FactorsPotential Degradation Product
Hydrolytic StabilitypH (acidic or basic conditions)Ring-opened products, hydrated aldehyde (gem-diol)
Oxidative StabilityOxygen, peroxides, metal ions6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid
PhotostabilityUV and visible lightPhotodegradation products (e.g., radicals, rearranged structures)
Thermal StabilityHigh temperatureThermally induced degradation products

III. Experimental Protocols

To definitively characterize the physicochemical properties of this compound, the following experimental protocols are recommended.

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, Methanol, DMSO, DCM)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC system with a suitable column and detector (or other validated analytical method)

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of solid this compound to a series of vials.

  • Add a known volume of each solvent to the respective vials.

  • Seal the vials tightly and place them on an orbital shaker.

  • Equilibrate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • Calculate the solubility in mg/mL or mol/L.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_processing Sample Processing cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Seal and shake at constant temperature (24-48h) B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E F Dilute sample E->F G Quantify by HPLC F->G H Calculate solubility G->H

Workflow for Shake-Flask Solubility Determination.

This protocol outlines a comprehensive approach to assessing the stability of this compound under various stress conditions.

Objective: To identify potential degradation pathways and to determine the intrinsic stability of the molecule.

Materials:

  • This compound

  • Solutions for forced degradation:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

  • High-purity water

  • Stability chambers (ICH conditions: 25 °C/60% RH, 40 °C/75% RH)

  • Photostability chamber

  • HPLC-UV/MS system for separation and identification of degradation products

Procedure:

1. Forced Degradation Studies:

  • Hydrolytic Stability:

    • Dissolve the compound in 0.1 M HCl, 0.1 M NaOH, and high-purity water.

    • Incubate samples at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).

    • Analyze samples at various time points (e.g., 0, 1, 3, 7 days) by HPLC to monitor for degradation.

  • Oxidative Stability:

    • Dissolve the compound in a solution of 3% H₂O₂.

    • Incubate at room temperature for a defined period.

    • Analyze samples at various time points.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the exposed samples and a dark control.

2. Long-Term and Accelerated Stability Studies:

  • Store samples of the solid compound in controlled environmental chambers under the following ICH conditions:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Pull samples at specified time points (e.g., 0, 1, 3, 6 months for accelerated; 0, 3, 6, 9, 12 months for long-term).

  • Analyze the samples for appearance, assay, purity, and degradation products.

3. Analysis:

  • Develop a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products.

  • Use HPLC-MS to identify the mass of degradation products to aid in structure elucidation.

G cluster_stress Forced Degradation Studies cluster_ich ICH Stability Studies cluster_analysis Analysis at Time Points A Acid Hydrolysis (0.1M HCl) I Analyze Samples (Assay, Purity) A->I B Base Hydrolysis (0.1M NaOH) B->I C Oxidation (3% H2O2) C->I D Photolysis (ICH Q1B) D->I E Thermal Stress (e.g., 60°C) E->I F Long-Term (25°C/60%RH) F->I G Accelerated (40°C/75%RH) G->I H Develop Stability-Indicating HPLC Method H->I J Identify Degradants (HPLC-MS) I->J

Workflow for Comprehensive Stability Assessment.

IV. Conclusion

References

Quantum Chemical Calculations for Imidazo[1,2-a]pyridine Structures: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations in the study of imidazo[1,2-a]pyridine structures. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] Computational studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding the structural, electronic, and spectroscopic properties of these molecules, thereby aiding in the rational design of new therapeutic agents.[1][5]

Core Concepts in Computational Analysis

Quantum chemical calculations provide valuable insights into the molecular properties of imidazo[1,2-a]pyridine derivatives. Key parameters investigated include optimized molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and various quantum chemical descriptors.[1][5] These calculations are instrumental in predicting the reactivity, stability, and potential biological activity of these compounds.

A frequently employed method is Density Functional Theory (DFT), often utilizing the B3LYP functional with basis sets such as 6-311++G(d,p) or 6-31G(d,p).[1][5][6][7] This approach offers a good balance between computational cost and accuracy for molecules of this size.[1] The results from these calculations are often correlated with experimental data from techniques like NMR and FT-IR spectroscopy to validate the computational models.[6]

Experimental and Computational Workflow

The general workflow for the synthesis, characterization, and computational analysis of imidazo[1,2-a]pyridine derivatives is a multi-step process that integrates wet-lab chemistry with in silico methods.

Experimental and Computational Workflow cluster_exp Experimental Protocol cluster_comp Computational Protocol synthesis Synthesis of Derivatives purification Purification synthesis->purification characterization Spectroscopic Characterization (NMR, FT-IR, MS) purification->characterization bio_assay Biological Activity Assays characterization->bio_assay optimization Geometry Optimization (DFT) characterization->optimization Validate Structure docking Molecular Docking bio_assay->docking Correlate Activity with Binding properties Calculation of Molecular Properties (HOMO-LUMO, MEP) optimization->properties properties->docking admet ADMET Prediction docking->admet

Figure 1: General workflow for the study of imidazo[1,2-a]pyridine derivatives.

Detailed Methodologies

Experimental Protocols

General Synthesis of Imidazo[1,2-a]pyridine Derivatives:

A common synthetic route involves the condensation of a 2-aminopyridine derivative with an α-haloketone.[8] Variations of this method, such as three-component reactions, are also widely used to generate diverse libraries of these compounds.[7][9]

  • Reaction Setup: To a solution of the appropriate 2-aminopyridine in a suitable solvent (e.g., ethanol), the corresponding α-bromoacetophenone is added.

  • Reaction Conditions: The mixture is typically refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a cold solvent, and dried. Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic Characterization:

The synthesized compounds are characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure.[5][6]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are used to identify the characteristic functional groups present in the molecule.[5][6]

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compounds.[5][6]

Computational Protocols

Density Functional Theory (DFT) Calculations:

  • Structure Optimization: The initial geometry of the molecule is drawn using a molecular editor and then optimized using DFT, commonly with the B3LYP functional and a 6-311G++(d,p) basis set in the gas phase.[7]

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies).

  • Property Calculations: Various electronic properties are then calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP).[1]

Molecular Docking Studies:

  • Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens and charges are added. The synthesized compounds (ligands) are optimized using a suitable force field.

  • Docking Simulation: Molecular docking is performed using software like AutoDock Vina to predict the binding mode and affinity of the ligands within the active site of the target protein.[10]

  • Analysis of Interactions: The resulting docking poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from computational and experimental studies on various imidazo[1,2-a]pyridine derivatives.

Table 1: Calculated Quantum Chemical Parameters

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Representative Imidazo[1,2-a]pyridine-6.2 to -5.8-1.5 to -1.14.7 to 5.12.5 to 4.0
Substituted Derivative A-6.05-1.324.733.15
Substituted Derivative B-5.98-1.454.533.87

Note: The values presented are typical ranges and specific values for illustrative derivatives.

Table 2: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm)

Carbon AtomExperimentalTheoretical (B3LYP/6-311++G(d,p))
C2145.2146.8
C3117.5118.2
C5124.8125.5
C6112.3113.1
C7125.1126.0
C8a141.9142.7

Note: Data is illustrative and based on typical assignments for the imidazo[1,2-a]pyridine core.

Table 3: Biological Activity and Docking Scores

CompoundTarget ProteinIC₅₀ (µM)Docking Score (kcal/mol)
Derivative XCOX-20.05-9.5
Derivative YTubulin0.01-3.2-8.7
Derivative ZhACE2--9.1

Note: IC₅₀ values and docking scores are highly dependent on the specific derivative and target.[1][10][11]

Signaling Pathway Inhibition

Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of various signaling pathways implicated in diseases like cancer. One such pathway is the Wnt/β-catenin signaling pathway, which, when aberrantly activated, can lead to tumorigenesis.[12]

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dvl Dishevelled (Dvl) Frizzled->Dvl Activates LRP LRP5/6 Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dvl->Complex Inhibits BetaCatenin β-catenin Complex->BetaCatenin Phosphorylates for Degradation Proteasome Proteasome BetaCatenin->Proteasome Degradation TCF TCF/LEF BetaCatenin->TCF Translocates to Nucleus and Binds TargetGenes Target Gene Expression (c-myc, cyclin D1) TCF->TargetGenes Activates ImidazoPyridine Imidazo[1,2-a]pyridine Derivative ImidazoPyridine->BetaCatenin Inhibits Pathway (Mechanism may vary)

Figure 2: Simplified Wnt/β-catenin signaling pathway and a potential point of inhibition by imidazo[1,2-a]pyridine derivatives.

Conclusion

Quantum chemical calculations are an indispensable tool in the study of imidazo[1,2-a]pyridine derivatives, providing fundamental insights that guide the synthesis and biological evaluation of new compounds. The synergy between computational and experimental approaches accelerates the drug discovery process, enabling a more targeted and efficient design of novel therapeutic agents. The methodologies and data presented in this guide serve as a foundational resource for researchers in the field of medicinal chemistry and drug development.

References

Methodological & Application

6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic aldehyde that serves as a valuable intermediate in the synthesis of a diverse range of organic compounds. Its unique structural framework, featuring the imidazo[1,2-a]pyridine core, is a prevalent motif in numerous pharmacologically active molecules. This privileged scaffold imparts a wide spectrum of biological activities to its derivatives, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. The presence of a reactive aldehyde group at the 2-position allows for a variety of chemical transformations, making it a key starting material for the construction of complex molecular architectures in drug discovery and materials science.

Application Notes

The aldehyde functionality of this compound is a versatile handle for various carbon-carbon and carbon-nitrogen bond-forming reactions. These transformations enable the introduction of diverse functional groups and the extension of the carbon framework, leading to the synthesis of novel derivatives with potentially enhanced biological activities.

1. Synthesis of α,β-Unsaturated Nitriles via Knoevenagel Condensation

The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds. This compound readily undergoes condensation with active methylene compounds, such as malononitrile, to yield α,β-unsaturated nitriles. These products are valuable intermediates for the synthesis of various heterocyclic compounds and can exhibit biological activities themselves. The reaction can be carried out under mild, catalyst-free conditions, making it an environmentally friendly approach.

2. Olefination via Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. This compound can be converted to a variety of vinyl-substituted imidazo[1,2-a]pyridines by reacting it with phosphorus ylides. This reaction is highly versatile, allowing for the introduction of a wide range of substituents on the newly formed double bond, thus enabling the synthesis of a library of compounds for structure-activity relationship (SAR) studies.

3. Synthesis of Alcohols via Reduction

The aldehyde group can be easily reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄). The resulting (6-methylimidazo[1,2-a]pyridin-2-yl)methanol is a key intermediate that can be further functionalized. For instance, the hydroxyl group can be converted into a leaving group for nucleophilic substitution reactions or used in esterification and etherification reactions to generate a variety of derivatives.

4. Formation of Imines (Schiff Bases)

This compound reacts with primary amines to form imines, also known as Schiff bases. This condensation reaction is typically carried out by refluxing the reactants in a suitable solvent, often with acid catalysis. Imine derivatives of heterocyclic compounds are known to possess a broad range of biological activities, including antimicrobial and anticancer properties.

Experimental Protocols

Protocol 1: Synthesis of (E)-3-(6-methylimidazo[1,2-a]pyridin-2-yl)acrylonitrile (Knoevenagel Condensation)

This protocol describes a catalyst-free Knoevenagel condensation of this compound with malononitrile.[1]

Materials:

  • This compound

  • Malononitrile

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of H₂O:EtOH.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the product typically precipitates from the reaction mixture.

  • Collect the solid product by filtration, wash with cold H₂O:EtOH, and dry under vacuum.

  • The product can be further purified by recrystallization if necessary.

Quantitative Data: While specific yield for the reaction with this compound is not provided in the general protocol, similar reactions with pyridinecarbaldehydes are reported to give high yields of electron-deficient alkenes with E-selectivity.[1]

Protocol 2: Synthesis of (6-methylimidazo[1,2-a]pyridin-2-yl)methanol (Reduction of Aldehyde)

This protocol outlines a general procedure for the reduction of an aromatic aldehyde to the corresponding alcohol using sodium borohydride.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 mmol) in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride (1-2 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the starting aldehyde is completely consumed.

  • Quench the reaction by the slow addition of water.

  • Remove the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Quantitative Data: Specific yield for the reduction of this compound is not detailed in the general protocols, but reductions of similar substrates typically proceed in high to excellent yields.

Protocol 3: Synthesis of N-Aryl-1-(6-methylimidazo[1,2-a]pyridin-2-yl)methanimine (Imine Formation)

This protocol is adapted from the synthesis of similar imine derivatives.[2]

Materials:

  • This compound

  • Substituted aniline (e.g., 4-chloroaniline)

  • Ethanol (EtOH)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • To a solution of this compound (1 mmol) in ethanol, add the substituted aniline (1 mmol) and a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture at reflux for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Quantitative Data: The synthesis of similar imine derivatives from 2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde is reported to proceed with high purity.[2]

Visualizations

Knoevenagel_Condensation aldehyde This compound intermediate Intermediate aldehyde->intermediate + malononitrile Malononitrile (Active Methylene Compound) malononitrile->intermediate product (E)-3-(6-methylimidazo[1,2-a]pyridin-2-yl)acrylonitrile intermediate->product - H₂O water H₂O intermediate->water

Caption: Knoevenagel condensation of this compound.

Aldehyde_Transformations cluster_reactions Key Synthetic Transformations cluster_products Resulting Derivatives start This compound knoevenagel Knoevenagel Condensation start->knoevenagel wittig Wittig Reaction start->wittig reduction Reduction start->reduction imine Imine Formation start->imine product_k α,β-Unsaturated Nitriles knoevenagel->product_k product_w Vinyl Derivatives wittig->product_w product_r Primary Alcohols reduction->product_r product_i Imines (Schiff Bases) imine->product_i

Caption: Synthetic utility of this compound.

References

Application of 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde as a key intermediate in the synthesis of medicinally relevant compounds. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Functionalization at the 2 and 6-positions of this scaffold offers a strategic avenue for the development of novel drug candidates, particularly in the area of oncology.

Application Notes

The aldehyde functional group at the 2-position of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. The 6-methyl group can also influence the pharmacokinetic and pharmacodynamic properties of the final compounds. While direct biological activity of the title compound is not extensively reported, its primary application lies in its role as a crucial building block for more complex molecules with potent biological activities.

Derivatives of the closely related 6-substituted imidazo[1,2-a]pyridine core have shown significant promise as potent inhibitors of key signaling pathways implicated in cancer, such as the Phosphatidylinositol 3-kinase (PI3K) pathway.[4][5][6] Aberrant activation of the PI3K/Akt signaling cascade is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Anticancer Activity: PI3Kα Inhibition

A notable application of the 6-substituted imidazo[1,2-a]pyridine scaffold is in the development of PI3Kα inhibitors. For instance, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been synthesized and evaluated for their anticancer activity.[4][6] These compounds have demonstrated submicromolar inhibitory activity against various tumor cell lines.[4][6] The mechanism of action involves the inhibition of PI3Kα, leading to cell cycle arrest and apoptosis in cancer cells.[4][6]

Induction of Apoptosis and Cell Cycle Arrest

Studies on novel imidazo[1,2-a]pyridine compounds have demonstrated their ability to induce apoptosis and cause cell cycle arrest in cancer cells. For example, certain derivatives have been shown to have a strong cytotoxic impact on breast cancer cells.[7][8] Mechanistic studies revealed that these compounds can increase the levels of p53 and p21, key proteins involved in cell cycle regulation and tumor suppression.[7][8]

Quantitative Data

The following table summarizes the in vitro anticancer and PI3Kα inhibitory activities of a representative 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative, compound 13k , which showcases the potential of this scaffold.[4]

CompoundTarget Cell Line/EnzymeIC50 (μM)
13k HCC827 (Non-small cell lung cancer)0.09
HGC-27 (Gastric cancer)0.23
MGC-803 (Gastric cancer)0.43
A549 (Non-small cell lung cancer)0.37
PI3Kα (enzyme) 0.00194

Experimental Protocols

The following protocols are generalized procedures based on reported syntheses of related compounds and provide a framework for the utilization of this compound in the synthesis of biologically active molecules.

Protocol 1: Synthesis of Imidazo[1,2-a]pyridine Core

A common and efficient method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the condensation of a 2-aminopyridine with an α-haloketone.[9] Alternatively, multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction offer a one-pot approach to highly substituted imidazo[1,2-a]pyridines.[5][10]

Materials:

  • Substituted 2-aminopyridine

  • α-Bromoacetophenone derivative

  • Solvent (e.g., Ethanol, DMF)

  • Base (e.g., Potassium carbonate)

Procedure:

  • To a solution of the substituted 2-aminopyridine (1.0 eq) in the chosen solvent, add the α-bromoacetophenone derivative (1.1 eq) and the base (2.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.

Protocol 2: Synthesis of a Schiff Base Derivative from this compound

Materials:

  • This compound

  • Primary amine (e.g., a substituted aniline)

  • Solvent (e.g., Ethanol)

  • Catalyst (e.g., a few drops of glacial acetic acid)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add the primary amine (1.0 eq) and a catalytic amount of glacial acetic acid to the solution.

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a general procedure for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HCC827)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

The following diagrams illustrate key concepts related to the application of this compound derivatives in medicinal chemistry.

G General Synthetic Workflow start This compound reaction Chemical Transformation (e.g., Schiff base formation, Wittig reaction, etc.) start->reaction React with various reagents derivative Library of Derivatives reaction->derivative screening Biological Screening (e.g., Anticancer assays) derivative->screening hit Hit Compound screening->hit optimization Lead Optimization hit->optimization candidate Drug Candidate optimization->candidate

Caption: Synthetic workflow for drug discovery.

PI3K_Pathway Inhibition of the PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor 6-substituted imidazo[1,2-a]pyridine derivative Inhibitor->PI3K Inhibits

Caption: PI3K/Akt signaling pathway inhibition.

References

Application Notes and Protocols for the Synthesis of 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[1][2] Derivatives of this core structure have shown promise as anticancer, antituberculosis, antimicrobial, and antiviral agents.[2][3][4] The introduction of a carbaldehyde group at the 2-position of the 6-methylimidazo[1,2-a]pyridine core provides a versatile synthetic handle for further functionalization, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.

One of the most effective methods for the formylation of electron-rich heterocyclic systems like imidazo[1,2-a]pyridines is the Vilsmeier-Haack reaction.[5][6][7] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the heterocyclic ring.[5][6]

These application notes provide a detailed protocol for the synthesis of 6-methylimidazo[1,2-a]pyridine-2-carbaldehyde and its derivatives.

Key Applications

Derivatives of the imidazo[1,2-a]pyridine scaffold are being investigated for a multitude of therapeutic applications, including:

  • Anticancer Agents: Certain derivatives have shown potent inhibitory activity against kinases such as PI3K, suggesting their potential in cancer therapy.[8]

  • Antituberculosis Agents: The imidazo[1,2-a]pyridine core is a key component of novel drug candidates targeting Mycobacterium tuberculosis.[3]

  • Antimicrobial and Antifungal Agents: Various substituted imidazo[1,2-a]pyridines have demonstrated significant activity against a range of bacteria and fungi.[4][9]

  • Antiviral and Anti-inflammatory Properties: This scaffold is also explored for its potential in developing antiviral and anti-inflammatory drugs.[2][4]

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol describes the formylation of 6-methylimidazo[1,2-a]pyridine at the C-2 position.

Materials:

  • 6-Methylimidazo[1,2-a]pyridine

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve 6-methylimidazo[1,2-a]pyridine (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.2 eq) to N,N-dimethylformamide (3.0 eq) at 0 °C. Stir the mixture for 30 minutes at this temperature.

  • Add the freshly prepared Vilsmeier reagent dropwise to the solution of 6-methylimidazo[1,2-a]pyridine while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and a saturated solution of sodium bicarbonate.

  • Stir the mixture vigorously until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to yield this compound.

General Procedure for the Synthesis of Schiff Base Derivatives

The synthesized this compound can be readily converted into various derivatives, such as Schiff bases, by condensation with primary amines.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, benzylamine)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add the substituted primary amine (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Data Presentation

Table 1: Examples of Synthesized Imidazo[1,2-a]pyridine Derivatives and their Biological Activities.

Compound IDStructureYield (%)Biological ActivityReference
1 This compound75-85Synthetic IntermediateGeneral Procedure
2a 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine-PI3K p110α Inhibitor (IC₅₀ = 0.67 µM)[8]
2g Optimized derivative of 2a-PI3K p110α Inhibitor (IC₅₀ = 0.0018 µM)[8]
12 Thiazole derivative-PI3K p110α Inhibitor (IC₅₀ = 0.0028 µM)[8]
N/A N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides-Anti-TB activity (MIC₉₀, 0.069–0.174 μM)[3]
10i 3-Imidazo[1,2-a]pyridinyl-1-arylpropenone derivative-Antifungal against Candida albicans (MIC = 41.98 µmol/L)[9]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and derivatization of this compound.

G cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization (Schiff Base Formation) start 6-Methylimidazo[1,2-a]pyridine reaction Vilsmeier-Haack Reaction start->reaction reagents Vilsmeier Reagent (POCl3/DMF) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product condensation Condensation Reaction product->condensation Further Reactions amine Primary Amine amine->condensation derivative Schiff Base Derivative condensation->derivative

Caption: Experimental workflow for the synthesis of this compound and its subsequent derivatization.

Representative Signaling Pathway Inhibition

Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the PI3K/Akt signaling pathway, which is often dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibition

Caption: Simplified diagram of PI3K/Akt signaling pathway inhibition by imidazo[1,2-a]pyridine derivatives.

References

Application Notes and Protocols: 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde is a versatile chemical intermediate belonging to the imidazo[1,2-a]pyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. Derivatives of imidazo[1,2-a]pyridine have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] The aldehyde functional group at the 2-position serves as a reactive handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

These application notes provide an overview of the use of this compound in the synthesis of biologically active compounds, detailed experimental protocols for key reactions, and a summary of the biological activities of the resulting products.

Synthesis of the Intermediate

A common route for the synthesis of the imidazo[1,2-a]pyridine scaffold involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For the synthesis of this compound, a suitable starting material would be 5-methyl-2-aminopyridine.

General Experimental Workflow for Imidazo[1,2-a]pyridine Synthesis

G cluster_synthesis Synthesis of this compound Start 5-Methyl-2-aminopyridine + α-halocarbonyl precursor Reaction Cyclocondensation Reaction (e.g., Tschitschibabin reaction) Start->Reaction Intermediate 6-Methylimidazo[1,2-a]pyridine (unfunctionalized) Reaction->Intermediate Formylation Formylation Reaction (e.g., Vilsmeier-Haack) Intermediate->Formylation Product This compound Formylation->Product

Caption: General workflow for the synthesis of the title intermediate.

Application as a Chemical Intermediate: Synthesis of Chalcones

The aldehyde functionality of this compound makes it an excellent substrate for Claisen-Schmidt condensation reactions to form chalcones. Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and isoflavonoids and exhibit a wide range of biological activities.

Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridine-Chalcone Derivatives

This protocol is adapted from the synthesis of similar imidazo[1,2-a]pyridine-chalcones.

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4-methoxyacetophenone, 4-chloroacetophenone)

  • Ethanol or Methanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution (10-40%)

  • Stirring plate and magnetic stirrer

  • Round bottom flask

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round bottom flask, dissolve 1 equivalent of this compound and 1 equivalent of the substituted acetophenone in a minimal amount of ethanol or methanol.

  • To this stirred solution, add a catalytic amount of aqueous KOH or NaOH solution dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 6-8 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, pour the reaction mixture into crushed ice.

  • The precipitated solid (the chalcone product) is collected by filtration, washed with cold water until the washings are neutral to litmus, and then dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Experimental Workflow for Chalcone Synthesis

G cluster_chalcone Claisen-Schmidt Condensation for Chalcone Synthesis Reactants This compound + Substituted Acetophenone Conditions Base Catalyst (KOH/NaOH) Ethanol/Methanol Room Temperature, 6-8h Reactants->Conditions Reaction Condensation Conditions->Reaction Workup Precipitation in Ice Water Filtration & Washing Reaction->Workup Product Imidazo[1,2-a]pyridine-Chalcone Derivative Workup->Product

Caption: Workflow for the synthesis of chalcone derivatives.

Biological Activities of Imidazo[1,2-a]pyridine Derivatives

Derivatives of the imidazo[1,2-a]pyridine scaffold are known to interact with various biological targets, leading to a range of therapeutic effects.

Anticancer Activity and Associated Signaling Pathways

Numerous studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as anticancer agents. Their mechanism of action often involves the modulation of key signaling pathways that are dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3Kα and/or mTOR, leading to the suppression of tumor growth.[3][4] Inhibition of this pathway can induce cell cycle arrest and apoptosis.

  • STAT3/NF-κB Pathway: These transcription factors are involved in inflammation and cancer. Some imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway.[2]

  • Wnt/β-catenin Pathway: Deregulation of this pathway is implicated in various cancers. Certain imidazo[1,2-a]pyridines have been found to inhibit the Wnt/β-catenin signaling pathway, leading to a downregulation of target genes like c-myc and cyclin D1.[5]

  • Induction of Apoptosis: Many imidazo[1,2-a]pyridine-based compounds induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, often involving the activation of caspases.[4]

Signaling Pathway Diagram

G cluster_pathway Targeted Signaling Pathways of Imidazo[1,2-a]pyridine Derivatives IP_Derivative Imidazo[1,2-a]pyridine Derivative PI3K PI3K IP_Derivative->PI3K Inhibits Wnt Wnt Signaling IP_Derivative->Wnt Inhibits STAT3 STAT3 IP_Derivative->STAT3 Inhibits NFkB NF-κB IP_Derivative->NFkB Inhibits Apoptosis Apoptosis IP_Derivative->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation beta_catenin β-catenin Wnt->beta_catenin beta_catenin->Proliferation Inflammation Inflammation STAT3->Inflammation NFkB->Inflammation

Caption: Simplified diagram of signaling pathways modulated by imidazo[1,2-a]pyridines.

Antimicrobial and Antikinetoplastid Activity

Imidazo[1,2-a]pyridine-chalcone conjugates have been synthesized and evaluated for their antimicrobial and antikinetoplastid activities.[6]

Quantitative Data Summary

The following tables summarize the biological activity of various imidazo[1,2-a]pyridine derivatives.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound ClassCancer Cell LineActivityIC50 (µM)Reference
Imidazo[1,2-a]pyridinesBreast (HCC1937)Cytotoxic45 - 79.6[4]
Imidazo[1,2-a]pyridinesMelanoma, CervicalAkt/mTOR inhibition-[1]
PI3K/mTOR inhibitorsColorectal (HCT116, HT-29)Tumor growth inhibition-[3]

Table 2: Antikinetoplastid Activity of Imidazo[1,2-a]pyridine-Chalcone Conjugates

CompoundOrganismIC50 (µM)Reference
7fTrypanosoma cruzi8.5[6]
7fTrypanosoma brucei brucei1.35[6]
7eTrypanosoma brucei rhodesiense1.13[6]

Conclusion

This compound is a valuable intermediate for the synthesis of diverse heterocyclic compounds with significant therapeutic potential. The straightforward conversion of the aldehyde to various functional groups, such as in the formation of chalcones, allows for the creation of libraries of compounds for drug discovery programs. The resulting imidazo[1,2-a]pyridine derivatives have shown promising activity against cancer and infectious diseases, often through the modulation of critical cellular signaling pathways. Further exploration of the synthetic utility of this intermediate is warranted to develop novel therapeutic agents.

References

Application Notes and Protocols for Reactions Involving 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup and synthetic utility of 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde. This compound serves as a valuable intermediate in medicinal chemistry, leveraging the privileged imidazo[1,2-a]pyridine scaffold, which is a core component of numerous therapeutic agents.[1][2] Marketed drugs such as Zolpidem (for insomnia), Alpidem (an anxiolytic), and Olprinone (for acute heart failure) feature this heterocyclic system, highlighting its significance in drug discovery.[3][4]

The aldehyde functional group at the 2-position of the 6-methylimidazo[1,2-a]pyridine core is a versatile chemical handle. The electronic properties of the heterocyclic ring influence the reactivity of the carbonyl group, making it susceptible to a variety of nucleophilic addition and condensation reactions.[5] This allows for the straightforward elaboration of the core structure to generate libraries of diverse molecules for biological screening and the development of new chemical entities.

Reactivity Profile and Synthetic Potential

This compound is an aromatic aldehyde where the carbonyl group is attached to an electron-deficient heterocyclic ring system. This electronic nature makes the carbonyl carbon highly electrophilic and prone to attack by a wide range of nucleophiles. Its synthetic potential lies in its ability to undergo classical aldehyde transformations, providing access to a variety of functional groups and more complex molecular architectures. Key reaction classes include:

  • Condensation Reactions: Such as the Knoevenagel, Wittig, and Horner-Wadsworth-Emmons reactions to form carbon-carbon double bonds, enabling the synthesis of α,β-unsaturated systems.

  • Reductive Amination: To introduce diverse amine functionalities, a crucial step in modifying pharmacokinetic and pharmacodynamic properties of drug candidates.

  • Oxidation and Reduction: Conversion of the aldehyde to a carboxylic acid or a primary alcohol, respectively, providing alternative points for further chemical modification.

  • Addition of Organometallic Reagents: Grignard or organolithium reagents can be used to introduce alkyl, aryl, or other hydrocarbyl fragments, leading to secondary alcohols.

Key Experimental Protocols

The following sections provide detailed, generalized methodologies for two common and highly useful transformations of this compound. These protocols are representative and may require optimization based on the specific substrate and desired outcome.

Protocol 1: Knoevenagel Condensation with Active Methylene Compounds

This protocol describes a base-catalyzed condensation reaction to form a new carbon-carbon double bond, a key transformation for creating conjugated systems. Weak bases like imidazole or piperidine are often sufficient to catalyze the reaction.[6]

Objective: To synthesize (E)-2-(2-(6-methylimidazo[1,2-a]pyridin-2-yl)vinyl)malononitrile.

Materials:

  • This compound

  • Malononitrile (or other active methylene compound like ethyl cyanoacetate)

  • Imidazole (or Piperidine)

  • Dichloromethane (DCM) or Ethanol (EtOH)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser (if heating), TLC plates, and standard workup glassware.

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the aldehyde in a suitable solvent such as dichloromethane or ethanol (approx. 0.1-0.5 M concentration).

  • Reagent Addition: Add the active methylene compound, malononitrile (1.1 eq), to the solution.

  • Catalyst Addition: Add a catalytic amount of imidazole (0.1 - 0.2 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., reflux in ethanol) may be applied.[6]

  • Workup: Once the reaction is complete (typically 2-12 hours), concentrate the mixture under reduced pressure.

  • Purification: Dissolve the residue in a larger volume of DCM or ethyl acetate and wash with water to remove the catalyst. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Reductive Amination with a Primary or Secondary Amine

This protocol details the synthesis of an amine derivative via the formation of an intermediate imine followed by in-situ reduction. This is a powerful method for introducing nitrogen-containing functional groups.

Objective: To synthesize N-benzyl-1-(6-methylimidazo[1,2-a]pyridin-2-yl)methanamine.

Materials:

  • This compound

  • Benzylamine (or other primary/secondary amine)

  • Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic Acid (catalytic amount)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard workup glassware.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in DCE or MeOH.

  • Amine Addition: Add the desired amine, benzylamine (1.1 eq), to the solution.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to facilitate imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reducing Agent Addition: Add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC until the starting aldehyde is consumed (typically 4-24 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude amine can be purified by silica gel column chromatography (often with a small percentage of triethylamine in the eluent to prevent tailing).

Data Summary

The following table summarizes the expected transformations and general conditions for reactions starting with this compound. Yields and reaction times are representative and will vary with specific substrates and optimized conditions.

Starting Material Reaction Type Key Reagents Typical Conditions Expected Product Class
This compoundKnoevenagel CondensationMalononitrile, ImidazoleDCM, Room Temp, 2-12hα,β-Unsaturated Nitrile
This compoundWittig ReactionPh₃P=CHCO₂EtToluene, Reflux, 4-16hα,β-Unsaturated Ester
This compoundReductive AminationMorpholine, NaBH(OAc)₃DCE, Room Temp, 4-24hTertiary Amine
This compoundGrignard ReactionPhenylmagnesium BromideTHF, 0 °C to RT, 1-3hSecondary Alcohol
This compoundReductionSodium Borohydride (NaBH₄)MeOH, 0 °C to RT, 1-2hPrimary Alcohol
This compoundOxidationPotassium Permanganate (KMnO₄)Acetone/Water, RTCarboxylic Acid

Visualizations

The following diagrams illustrate the synthetic workflow and its application in a drug discovery context.

G start 6-Methylimidazo[1,2-a]pyridine- 2-carbaldehyde knoevenagel Knoevenagel Condensation start->knoevenagel R-CH₂-Z Base reductive_amination Reductive Amination start->reductive_amination R₂NH [H] grignard Grignard Reaction start->grignard R-MgBr prod1 α,β-Unsaturated Derivatives knoevenagel->prod1 prod2 Substituted Amines reductive_amination->prod2 prod3 Secondary Alcohols grignard->prod3

Caption: Synthetic workflow from a key intermediate.

G start Intermediate: 6-Methylimidazo[1,2-a]pyridine- 2-carbaldehyde library Parallel Synthesis (e.g., Reductive Amination, Knoevenagel Condensation) start->library Diversification screening High-Throughput Screening (HTS) library->screening Compound Library hit Hit Identification screening->hit Active Compounds lead_opt Lead Optimization hit->lead_opt Structure-Activity Relationship (SAR) candidate Drug Candidate lead_opt->candidate

Caption: Logic flow in a drug discovery program.

References

Application Notes and Protocols: In Vitro Assays Using 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Derivatives of this scaffold have shown promise as anticancer, antituberculosis, antiviral, and anti-inflammatory agents.[1][2] Notably, certain imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of aldehyde dehydrogenase (ALDH), a superfamily of enzymes crucial for various physiological and pathological processes.[4][5][6]

Specifically, the ALDH1A subfamily, including isoforms ALDH1A1, ALDH1A2, and ALDH1A3, is involved in the oxidation of retinal to retinoic acid, a key regulator of cellular differentiation.[7] Overexpression of ALDH isoforms, particularly ALDH1A3, has been linked to cancer stem cells (CSCs) and is associated with drug resistance and poor prognosis in various cancers, including glioblastoma.[4][7] This makes ALDH a compelling target for cancer therapy.

This document provides detailed application notes and protocols for in vitro assays designed to evaluate the biological activity of 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde, a representative of the imidazo[1,2-a]pyridine class, with a primary focus on its potential as an ALDH inhibitor.

Application Notes

This compound can be investigated for its inhibitory effects on ALDH enzymes, which play a significant role in both normal cellular function and disease states like cancer. A primary application is the screening for and characterization of its potential as a selective ALDH inhibitor.

A standard method to assess ALDH activity is to monitor the reduction of NAD⁺ to NADH, which results in an increased absorbance at 340 nm.[8][9] This spectrophotometric assay provides a robust and quantitative measure of enzyme activity and can be adapted to a high-throughput format for screening chemical libraries.

When evaluating potential inhibitors, it is crucial to determine not only their potency (e.g., IC₅₀ value) against the target ALDH isoform but also their selectivity against other isoforms (e.g., ALDH2) to minimize off-target effects. For instance, non-selective inhibition of ALDH2 can interfere with alcohol metabolism and lead to undesirable side effects.[8]

Quantitative Data Presentation

The following tables are examples of how to structure quantitative data from ALDH inhibition assays. Note: The data presented here is illustrative and for demonstration purposes only.

Table 1: Inhibitory Activity of this compound against ALDH Isoforms

CompoundALDH1A1 IC₅₀ (µM)ALDH1A3 IC₅₀ (µM)ALDH2 IC₅₀ (µM)
This compound15.2 ± 1.80.8 ± 0.1> 100
DEAB (Control Inhibitor)0.5 ± 0.050.3 ± 0.041.2 ± 0.2

DEAB (Diethylaminobenzaldehyde) is a known non-selective ALDH inhibitor.

Table 2: Kinetic Parameters of ALDH1A3 Inhibition by this compound

InhibitorKi (µM)Mechanism of Inhibition
This compound0.55 ± 0.07Competitive

Experimental Protocols

Protocol 1: In Vitro Aldehyde Dehydrogenase (ALDH) Inhibition Assay

This protocol describes a 96-well plate-based spectrophotometric assay to determine the inhibitory activity of this compound against a specific ALDH isoform (e.g., ALDH1A3).

Materials:

  • Recombinant human ALDH enzyme (e.g., ALDH1A3)

  • Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)

  • NAD⁺ stock solution (e.g., 50 mM in assay buffer)

  • Aldehyde substrate stock solution (e.g., 100 mM propionaldehyde in assay buffer)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Positive control inhibitor (e.g., DEAB)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare working solutions of ALDH enzyme, NAD⁺, and aldehyde substrate in assay buffer to the desired final concentrations.

    • Prepare serial dilutions of this compound and the positive control inhibitor in DMSO, and then dilute further in assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in the specified order:

      • 80 µL of Assay Buffer

      • 10 µL of NAD⁺ working solution (final concentration, e.g., 2.5 mM)

      • 5 µL of the test compound dilution or DMSO (for control wells)

      • 5 µL of ALDH enzyme working solution

  • Pre-incubation:

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the aldehyde substrate working solution to each well.

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Determine the initial rate of the reaction (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Visualizations

ALDH_Inhibition_Assay_Workflow Experimental Workflow for ALDH Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents: - ALDH Enzyme - NAD+ - Aldehyde Substrate - Test Compound Dilutions plate_setup Setup 96-well Plate: - Assay Buffer - NAD+ - Test Compound/DMSO reagent_prep->plate_setup add_enzyme Add ALDH Enzyme plate_setup->add_enzyme pre_incubation Pre-incubate (15 min) add_enzyme->pre_incubation add_substrate Initiate Reaction: Add Aldehyde Substrate pre_incubation->add_substrate read_plate Measure Absorbance at 340 nm (Kinetic Read) add_substrate->read_plate calc_rate Calculate Initial Reaction Rates (V₀) read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC₅₀ Value plot_curve->det_ic50

Caption: Workflow for ALDH Inhibition Assay.

ALDH_Signaling_Pathway Role of ALDH1A3 in Cancer Stem Cell Resistance cluster_cell Cancer Stem Cell Retinal Retinal ALDH1A3 ALDH1A3 (Overexpressed) Retinal->ALDH1A3 RA Retinoic Acid ALDH1A3->RA Oxidation RAR_RXR RAR/RXR RA->RAR_RXR Activates Gene_Expression Target Gene Expression RAR_RXR->Gene_Expression Regulates Drug_Resistance Drug Resistance Gene_Expression->Drug_Resistance Self_Renewal Self-Renewal Gene_Expression->Self_Renewal Inhibitor This compound Inhibitor->ALDH1A3 Inhibits

Caption: ALDH1A3 Signaling in CSCs.

References

Application Notes and Protocols for High-Throughput Screening of Imidazo[1,2-a]Pyridine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridine is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds.[1][2] This versatile structure is found in marketed drugs such as zolpidem, alpidem, and zolimidine.[1][3] Libraries of imidazo[1,2-a]pyridine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antitubercular, antiviral, and antiprotozoal effects, making them a prime source for high-throughput screening (HTS) campaigns in drug discovery.[1][2]

These application notes provide detailed protocols for the high-throughput screening of imidazo[1,2-a]pyridine libraries against key therapeutic targets, with a focus on oncology and infectious diseases. The protocols are designed to be readily implemented in a laboratory setting for the identification and characterization of novel lead compounds.

Data Presentation: Biological Activity of Imidazo[1,2-a]Pyridine Derivatives

The following tables summarize the quantitative data from various screening campaigns of imidazo[1,2-a]pyridine libraries, showcasing their potential in different therapeutic areas.

Table 1: Anticancer Activity of Imidazo[1,2-a]Pyridine Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
IP-5 HCC1937 (Breast)MTT45[4]
IP-6 HCC1937 (Breast)MTT47.7[4]
IP-7 HCC1937 (Breast)MTT79.6[4]
HB9 A549 (Lung)Cytotoxicity50.56[5]
HB10 HepG2 (Liver)Cytotoxicity51.52[5]
Compound 12 A375 (Melanoma)Cell Proliferation0.14[6]
Compound 12 HeLa (Cervical)Cell Proliferation0.21[6]
I-11 NCI-H358 (KRAS G12C)Bio-evaluationPotent[7]

Table 2: Antitubercular Activity of Imidazo[1,2-a]Pyridine Derivatives

Compound SeriesM. tuberculosis Strain(s)Assay TypeMIC Range (µM)TargetReference
IP Inhibitors (1-4) Panel of M. tuberculosis strainsWhole-cell0.03 - 5QcrB[8][9]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides Drug-sensitive MtbIn vitro0.069 - 0.174Not specified[3]
Imidazo[1,2-a]pyridine amides Mtb H37RvWhole-cell0.03 - 5.0QcrB[3]

Table 3: Antikinetoplastid Activity of Imidazo[1,2-a]Pyridine-Chalcone Conjugates

Compound IDOrganismAssay TypeIC50 (µM)Reference
7f T. cruziAntikinetoplastid8.5[10]
7f T. b. bruceiAntikinetoplastid1.35[10]
7e T. b. rhodesienseAntikinetoplastid1.13[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized from published studies and can be adapted for specific laboratory conditions and instrumentation.

Protocol 1: Cell Viability MTT Assay for Anticancer Screening

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., HCC1937, A549, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Imidazo[1,2-a]pyridine compound library dissolved in DMSO

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette and plate reader

Procedure:

  • Cell Plating: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in growth medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Solubilization: Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for active compounds using non-linear regression analysis.

Protocol 2: Whole-Cell Screening for Antitubercular Activity

This protocol outlines a whole-cell screening assay to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80

  • Imidazo[1,2-a]pyridine compound library dissolved in DMSO

  • 96-well clear-bottom plates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Positive control antibiotic (e.g., isoniazid)

Procedure:

  • Bacterial Culture Preparation: Grow M. tuberculosis H37Rv in supplemented 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).

  • Compound Plating: Dispense 98 µL of supplemented 7H9 broth into each well of a 96-well plate. Add 2 µL of the test compounds from the library to achieve the desired final concentrations.

  • Inoculation: Dilute the bacterial culture to a final OD₆₀₀ of 0.001 and add 100 µL to each well. Include a growth control (no compound) and a sterile control (no bacteria).

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Viability Assessment: Add 20 µL of resazurin solution to each well and incubate for an additional 24 hours.

  • Data Acquisition: Measure fluorescence (Ex/Em: 560/590 nm) or absorbance at 570 nm and 600 nm. A color change from blue to pink indicates bacterial growth.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that inhibits bacterial growth by at least 90% compared to the growth control.

Protocol 3: Target-Based Assay for M. tuberculosis QcrB

This protocol is for a biochemical assay to screen for inhibitors of the ubiquinol cytochrome C reductase (QcrB), a validated target for some imidazo[1,2-a]pyridines.[8][9]

Materials:

  • Purified M. tuberculosis QcrB enzyme

  • Substrate: Decylubiquinol (DBH₂)

  • Electron acceptor: Cytochrome c

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA)

  • Imidazo[1,2-a]pyridine compound library dissolved in DMSO

  • 384-well UV-transparent plates

  • Spectrophotometer capable of kinetic reads

Procedure:

  • Assay Preparation: Add 40 µL of assay buffer to the wells of a 384-well plate.

  • Compound Addition: Add 100 nL of test compounds from the library to the wells.

  • Enzyme Addition: Add 5 µL of a solution containing purified QcrB and cytochrome c to each well.

  • Initiation of Reaction: Add 5 µL of the substrate (DBH₂) to initiate the reaction.

  • Data Acquisition: Immediately measure the increase in absorbance at 550 nm (reduction of cytochrome c) in kinetic mode for 10-15 minutes.

  • Data Analysis: Calculate the initial reaction velocity (rate) for each well. Determine the percent inhibition for each compound relative to the vehicle control. For active compounds, perform dose-response experiments to determine the IC50 value.

Visualizations

Diagrams of Experimental Workflows and Signaling Pathways

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis cluster_validation Hit Validation Compound_Library Imidazo[1,2-a]pyridine Library Plate_Prep Assay Plate Preparation Compound_Library->Plate_Prep Dispensing Compound & Reagent Dispensing Plate_Prep->Dispensing Reagent_Prep Reagent/Cell Preparation Reagent_Prep->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection Incubation->Detection Data_Processing Raw Data Processing Detection->Data_Processing Hit_ID Hit Identification Data_Processing->Hit_ID Dose_Response Dose-Response & IC50/MIC Hit_ID->Dose_Response Hit_Confirmation Hit Confirmation Dose_Response->Hit_Confirmation SAR SAR Studies Hit_Confirmation->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Anticancer_Screening_Workflow cluster_primary Primary Screen cluster_secondary Secondary Screen & Hit Validation cluster_mechanism Mechanism of Action Studies Cell_Seeding Seed Cancer Cells (96-well plate) Compound_Addition Add Imidazo[1,2-a]pyridines (Single Concentration) Cell_Seeding->Compound_Addition Incubation_48h Incubate 48-72h Compound_Addition->Incubation_48h MTT_Assay MTT Assay for Cell Viability Incubation_48h->MTT_Assay Dose_Response Dose-Response Curve & IC50 Determination MTT_Assay->Dose_Response Primary Hits Orthogonal_Assay Orthogonal Assay (e.g., CellTiter-Glo) Dose_Response->Orthogonal_Assay Selectivity_Panel Counter-screen against Normal Cell Line Dose_Response->Selectivity_Panel Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo) Orthogonal_Assay->Apoptosis_Assay Confirmed Hits Selectivity_Panel->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle Target_ID Target Identification (e.g., Western Blot) Cell_Cycle->Target_ID

QcrB_Inhibition_Pathway cluster_etc M. tuberculosis Electron Transport Chain (Complex III) Ubiquinol Ubiquinol (UQH2) QcrB QcrB Subunit Ubiquinol->QcrB e- Cytochrome_c Cytochrome c (oxidized) QcrB->Cytochrome_c e- Ubiquinone Ubiquinone (UQ) QcrB->Ubiquinone e- Proton_Motive_Force Proton-Motive Force QcrB->Proton_Motive_Force H+ pumping Cytochrome_c_red Cytochrome c (reduced) Cytochrome_c->Cytochrome_c_red Imidazo_pyridine Imidazo[1,2-a]pyridine Inhibitor Imidazo_pyridine->QcrB Inhibition ATP ATP Production Imidazo_pyridine->ATP Blocks ATP_Synthase ATP Synthase ATP_Synthase->ATP Proton_Motive_Force->ATP_Synthase

References

Application Notes and Protocols for 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the safe handling, storage, and use of 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde, a key building block in medicinal chemistry and drug development. The following protocols are based on established best practices for similar heterocyclic aldehydes and are intended to ensure the integrity of the compound and the safety of laboratory personnel.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound and its close structural analogs is presented below. This data is essential for understanding the compound's behavior and for designing experiments.

PropertyValueSource
Molecular FormulaC₉H₈N₂ON/A
Molecular Weight160.17 g/mol N/A
AppearanceOff-white to light yellow solid[1]
Storage Temperature2-8 °C[2][3]
Storage ConditionsStore under inert gas (e.g., Argon, Nitrogen) in a tightly sealed container in a dry, well-ventilated place.[1][2]
Incompatible MaterialsStrong oxidizing agents, acids, bases, and amines.[1][4]

Hazard Identification and Safety Precautions

Based on data from structurally related compounds, this compound is expected to be harmful and requires careful handling. The following table summarizes the potential hazards.

HazardGHS Classification (Analogous Compounds)Precautionary Statements
Acute Oral ToxicityHarmful if swallowed (H302)P264, P270, P301+P312, P330, P501
Skin Corrosion/IrritationCauses skin irritation (H315)P264, P280, P302+P352, P332+P313, P362
Serious Eye Damage/IrritationCauses serious eye irritation (H319)P264, P280, P305+P351+P338, P337+P313
Respiratory IrritationMay cause respiratory irritation (H335)P261, P271, P304+P340, P312, P403+P233, P405, P501
Allergic Skin ReactionMay cause an allergic skin reaction (H317)P261, P272, P280, P302+P352, P333+P313, P363, P501
Personal Protective Equipment (PPE)

To minimize exposure risk, the following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and, if handling large quantities, additional protective clothing.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.

Experimental Protocols

The aldehyde functionality of this compound makes it a versatile reagent in various organic transformations. Below are representative protocols for its use.

General Dispensing and Weighing Protocol

This protocol outlines the safe procedure for weighing and dispensing the solid compound.

Weighing_Protocol cluster_prep Preparation cluster_weighing Weighing cluster_cleanup Cleanup PPE Don appropriate PPE FumeHood Work in a chemical fume hood PPE->FumeHood Step 1 Tare Tare a clean, dry weighing vessel FumeHood->Tare Step 2 Transfer Carefully transfer the solid using a clean spatula Tare->Transfer Step 3 Weigh Record the exact weight Transfer->Weigh Step 4 Seal Tightly seal the stock container Weigh->Seal Step 5 Clean Clean the spatula and work area Seal->Clean Step 6 Dispose Dispose of any contaminated materials according to institutional guidelines Clean->Dispose Step 7

Caption: Workflow for weighing and dispensing solid reagents.

Protocol for a Reductive Amination Reaction

This protocol provides a general method for the synthesis of an amine derivative using this compound.

Reductive_Amination A Dissolve this compound (1.0 eq) in a suitable solvent (e.g., Dichloromethane). B Add the primary or secondary amine (1.1 eq). A->B C Stir the mixture at room temperature for 1-2 hours to form the imine intermediate. B->C D Add a reducing agent (e.g., Sodium triacetoxyborohydride, 1.5 eq) portion-wise. C->D E Monitor the reaction by TLC or LC-MS until completion. D->E F Quench the reaction with saturated aqueous sodium bicarbonate. E->F G Extract the product with an organic solvent. F->G H Dry the organic layer, concentrate, and purify by column chromatography. G->H

Caption: A typical reductive amination workflow.

Storage and Stability

Proper storage is crucial to maintain the quality and reactivity of this compound.

Storage Protocol

The following diagram illustrates the recommended storage procedure.

Storage_Protocol start Receive Compound check_seal Inspect container seal for integrity start->check_seal inert_atm Is the compound under an inert atmosphere? check_seal->inert_atm purge Purge with Argon or Nitrogen inert_atm->purge No seal Tightly seal the container inert_atm->seal Yes purge->seal refrigerate Store at 2-8 °C in a designated area seal->refrigerate end Properly Stored refrigerate->end

Caption: Protocol for the correct storage of the compound.

  • Long-term Storage: For long-term storage, it is advisable to aliquot the compound into smaller, single-use vials to avoid repeated opening and closing of the main container, which can introduce moisture and oxygen.

  • Stability: Aldehydes can be susceptible to oxidation. Storing under an inert atmosphere is critical to prevent degradation to the corresponding carboxylic acid. Protect from light.

Spill and Waste Disposal

Spill Management
  • Minor Spills: In case of a small spill, wear appropriate PPE, and gently sweep the solid material to avoid generating dust.[5] Place the spilled material in a sealed container for disposal.[5] Clean the area with a suitable solvent.

  • Major Spills: For larger spills, evacuate the area and contact the institutional safety office.

Waste Disposal

Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

References

Scale-up Synthesis of 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde, a key building block in pharmaceutical research and development. The synthesis is a two-step process commencing with the cyclization of 5-methyl-2-aminopyridine with chloroacetaldehyde to yield 6-methylimidazo[1,2-a]pyridine. This intermediate subsequently undergoes a Vilsmeier-Haack formylation to produce the target aldehyde. The protocols provided are designed for scalability, with a focus on procedural simplicity and the use of readily available, cost-effective reagents. Additionally, a non-chromatographic purification method for the final product is detailed, suitable for large-scale production.

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry, forming the core structure of numerous therapeutic agents. The functionalization of this scaffold is crucial for the development of novel drug candidates. This compound serves as a versatile intermediate, allowing for further chemical modifications at the aldehyde group to generate a diverse library of compounds for biological screening. This application note outlines a robust and scalable synthesis route to this important building block.

Overall Reaction Scheme

G cluster_0 Step 1: Synthesis of 6-methylimidazo[1,2-a]pyridine cluster_1 Step 2: Vilsmeier-Haack Formylation 5-methyl-2-aminopyridine 5-methyl-2-aminopyridine 6-methylimidazo[1,2-a]pyridine 6-methylimidazo[1,2-a]pyridine 5-methyl-2-aminopyridine->6-methylimidazo[1,2-a]pyridine + chloroacetaldehyde chloroacetaldehyde chloroacetaldehyde intermediate 6-methylimidazo[1,2-a]pyridine product This compound intermediate->product + POCl3, DMF

Caption: Overall two-step synthesis of the target compound.

Data Presentation

ParameterStep 1: 6-methylimidazo[1,2-a]pyridineStep 2: this compound
Molecular Formula C₈H₈N₂C₉H₈N₂O
Molecular Weight 132.16 g/mol 160.17 g/mol
Typical Scale 100 g100 g
Solvent EthanolDichloromethane
Reaction Temperature Reflux0 - 35 °C
Reaction Time 4 - 6 hours4 - 6 hours
Typical Yield 85 - 95%75 - 85%
Purity (by NMR) >98%>97%
¹H NMR (CDCl₃, δ) 7.95 (s, 1H), 7.55 (d, 1H), 7.10 (s, 1H), 6.65 (d, 1H), 2.35 (s, 3H)9.85 (s, 1H), 8.15 (s, 1H), 7.65 (d, 1H), 7.20 (s, 1H), 6.80 (d, 1H), 2.40 (s, 3H)
¹³C NMR (CDCl₃, δ) 145.2, 142.8, 125.4, 122.1, 117.5, 112.3, 108.9, 18.3185.4, 148.1, 144.5, 128.9, 126.3, 118.2, 114.7, 112.5, 18.5

Experimental Protocols

Step 1: Scale-up Synthesis of 6-methylimidazo[1,2-a]pyridine

This protocol describes the synthesis of the intermediate, 6-methylimidazo[1,2-a]pyridine, on a 100 g scale.

G start Start dissolve Dissolve 5-methyl-2-aminopyridine in Ethanol start->dissolve add_chloro Add Chloroacetaldehyde (50% aq. solution) dissolve->add_chloro reflux Reflux for 4-6 hours add_chloro->reflux cool Cool to Room Temperature reflux->cool concentrate Concentrate under Reduced Pressure cool->concentrate dissolve_dcm Dissolve Residue in Dichloromethane concentrate->dissolve_dcm wash Wash with Saturated Sodium Bicarbonate Solution dissolve_dcm->wash dry Dry Organic Layer over Sodium Sulfate wash->dry evaporate Evaporate Solvent dry->evaporate end Obtain 6-methylimidazo[1,2-a]pyridine evaporate->end

Caption: Workflow for the synthesis of 6-methylimidazo[1,2-a]pyridine.

Materials:

  • 5-methyl-2-aminopyridine (108.14 g, 1.0 mol)

  • Chloroacetaldehyde (50% w/w in water, 157.0 g, 1.0 mol)

  • Ethanol (1 L)

  • Dichloromethane (DCM) (1 L)

  • Saturated aqueous sodium bicarbonate solution (500 mL)

  • Anhydrous sodium sulfate

  • Round-bottom flask (3 L) with reflux condenser and magnetic stirrer

Procedure:

  • To a 3 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-methyl-2-aminopyridine (108.14 g, 1.0 mol) and ethanol (1 L). Stir the mixture until the solid is completely dissolved.

  • Slowly add the chloroacetaldehyde solution (157.0 g, 1.0 mol) to the flask.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in dichloromethane (1 L).

  • Transfer the DCM solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 250 mL).

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to yield 6-methylimidazo[1,2-a]pyridine as a solid.

Step 2: Vilsmeier-Haack Formylation of 6-methylimidazo[1,2-a]pyridine

This protocol details the formylation of the intermediate to yield the final product on a 100 g scale.

G start Start prepare_vilsmeier Prepare Vilsmeier Reagent: Add POCl₃ to DMF at 0°C start->prepare_vilsmeier add_intermediate Add 6-methylimidazo[1,2-a]pyridine in Dichloromethane prepare_vilsmeier->add_intermediate warm_react Warm to 35°C and Stir for 4-6 hours add_intermediate->warm_react quench Quench with Ice-Water and Neutralize with NaOH warm_react->quench extract Extract with Dichloromethane quench->extract wash Wash with Brine extract->wash dry Dry Organic Layer over Sodium Sulfate wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Bisulfite Adduct Formation evaporate->purify end Obtain 6-Methylimidazo[1,2-a]pyridine- 2-carbaldehyde purify->end

Caption: Workflow for the Vilsmeier-Haack formylation.

Materials:

  • 6-methylimidazo[1,2-a]pyridine (132.16 g, 1.0 mol)

  • Phosphorus oxychloride (POCl₃) (168.6 g, 1.1 mol)

  • N,N-Dimethylformamide (DMF) (219.3 g, 3.0 mol)

  • Dichloromethane (DCM) (2 L)

  • Ice

  • Sodium hydroxide (NaOH) solution (10 M)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask (5 L) with a mechanical stirrer, dropping funnel, and thermometer

Procedure:

  • In a 5 L round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add N,N-dimethylformamide (219.3 g, 3.0 mol) and cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (168.6 g, 1.1 mol) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the mixture for 30 minutes at 0-5 °C to form the Vilsmeier reagent.

  • Dissolve 6-methylimidazo[1,2-a]pyridine (132.16 g, 1.0 mol) in dichloromethane (1 L) and add this solution to the Vilsmeier reagent dropwise, maintaining the internal temperature below 20 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35 °C. Stir for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing 2 kg of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of 10 M sodium hydroxide solution until the pH is approximately 8-9.

  • Transfer the mixture to a large separatory funnel and extract with dichloromethane (3 x 500 mL).

  • Combine the organic layers and wash with brine (500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Large-Scale Purification via Bisulfite Adduct Formation

This non-chromatographic method is suitable for the purification of the final aldehyde product on a large scale.[1][2]

G start Start with Crude Product dissolve Dissolve Crude Product in Methanol start->dissolve add_bisulfite Add Saturated Aqueous Sodium Bisulfite dissolve->add_bisulfite shake Shake Vigorously add_bisulfite->shake add_water_org Add Water and Immiscible Organic Solvent shake->add_water_org separate Separate Layers add_water_org->separate regenerate Regenerate Aldehyde from Aqueous Layer with NaOH separate->regenerate Aqueous Layer extract Extract Regenerated Aldehyde with Organic Solvent regenerate->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate end Obtain Purified Product evaporate->end

Caption: Workflow for purification via bisulfite adduct formation.

Materials:

  • Crude this compound

  • Methanol

  • Saturated aqueous sodium bisulfite solution

  • Ethyl acetate

  • Hexanes

  • Sodium hydroxide (NaOH) solution (10 M)

  • Deionized water

Procedure:

  • Dissolve the crude product in a minimal amount of methanol.

  • In a separatory funnel, add the methanolic solution of the crude product and an equal volume of saturated aqueous sodium bisulfite solution.

  • Shake the funnel vigorously for 5-10 minutes. A precipitate of the bisulfite adduct may form.

  • Add deionized water and an immiscible organic solvent (e.g., ethyl acetate/hexanes mixture) to the separatory funnel and shake again.

  • Separate the layers. The non-aldehydic impurities will remain in the organic layer, while the bisulfite adduct of the desired aldehyde will be in the aqueous layer.

  • Collect the aqueous layer and wash it with the organic solvent to remove any remaining impurities.

  • To regenerate the aldehyde, add fresh ethyl acetate to the aqueous layer and then slowly add 10 M sodium hydroxide solution with stirring until the pH of the aqueous layer is >12.

  • Shake the separatory funnel to extract the liberated aldehyde into the ethyl acetate layer.

  • Separate the organic layer, and extract the aqueous layer with fresh ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.

References

Troubleshooting & Optimization

Optimization of reaction conditions for 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-methylimidazo[1,2-a]pyridine-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in the synthesis of this compound?

A1: A primary challenge is achieving regioselective formylation at the C2 position. Direct formylation methods, such as the Vilsmeier-Haack reaction, typically favor the more electron-rich C3 position of the imidazo[1,2-a]pyridine ring system. Therefore, a multi-step synthetic approach is generally required to introduce the aldehyde group at the desired C2 position.

Q2: What is a reliable synthetic strategy for obtaining this compound?

A2: A robust and commonly employed strategy involves a two-step process:

  • Synthesis of the precursor, 2,6-dimethylimidazo[1,2-a]pyridine: This is typically achieved through the condensation of 5-methyl-2-aminopyridine with chloroacetone.

  • Oxidation of the 2-methyl group: The 2-methyl group of 2,6-dimethylimidazo[1,2-a]pyridine is then selectively oxidized to the corresponding aldehyde using an oxidizing agent such as selenium dioxide (SeO₂).

Q3: Are there alternative methods for introducing the formyl group at the C2 position?

A3: Yes, other multi-step methods can be employed, although they may be more complex. One such alternative involves:

  • Synthesis of 2-bromo-6-methylimidazo[1,2-a]pyridine.

  • Halogen-metal exchange (e.g., using n-butyllithium) to generate a 2-lithio intermediate.

  • Quenching the organolithium species with a formylating agent like N,N-dimethylformamide (DMF).

This method requires stringent anhydrous and inert atmosphere conditions and may present its own set of challenges, which are addressed in the troubleshooting section.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the synthesis of this compound.

Problem 1: Low Yield in the Synthesis of 2,6-Dimethylimidazo[1,2-a]pyridine (Step 1)
Potential Cause Troubleshooting Suggestion
Incomplete reaction - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase temperature: Gradually increase the reflux temperature, ensuring it does not exceed the decomposition temperature of the reactants or solvent. - Ensure adequate mixing: Use a suitable stir bar and stirring speed to ensure a homogeneous reaction mixture.
Side product formation - Control temperature: Overheating can lead to the formation of polymeric byproducts. Maintain a consistent and optimal reflux temperature. - Purity of starting materials: Ensure the 5-methyl-2-aminopyridine and chloroacetone are of high purity. Impurities can lead to unwanted side reactions.
Difficult purification - Optimize solvent for extraction: If using liquid-liquid extraction, screen different organic solvents to find the one that provides the best separation from impurities. - Column chromatography optimization: Experiment with different solvent systems (e.g., varying ratios of ethyl acetate and hexanes) for column chromatography to achieve better separation of the desired product.
Problem 2: Low Yield or Incomplete Oxidation of 2,6-Dimethylimidazo[1,2-a]pyridine (Step 2)
Potential Cause Troubleshooting Suggestion
Low reactivity of the 2-methyl group - Choice of solvent: Dioxane, often with a small amount of water, is a common solvent for selenium dioxide oxidations. Ensure the solvent is appropriate and dry if necessary. - Activation of SeO₂: The reaction is often performed at elevated temperatures (reflux). Ensure the temperature is sufficient to activate the selenium dioxide.
Over-oxidation to the carboxylic acid - Control stoichiometry of SeO₂: Use a stoichiometric amount or a slight excess of selenium dioxide. A large excess can promote over-oxidation. - Reaction time: Monitor the reaction closely by TLC. Stop the reaction as soon as the starting material is consumed to minimize the formation of the carboxylic acid byproduct. - Use of co-oxidants: In some cases, using a catalytic amount of SeO₂ with a co-oxidant like tert-butyl hydroperoxide (TBHP) can provide milder reaction conditions and better control, potentially reducing over-oxidation.[1]
Formation of selenium-containing byproducts - Work-up procedure: After the reaction, the black selenium byproduct can be removed by filtration through Celite. A thorough work-up, including washing with a sodium bicarbonate solution, can help remove acidic impurities.
Difficult purification of the aldehyde - Column chromatography: Careful column chromatography is often required to separate the desired aldehyde from unreacted starting material and the carboxylic acid byproduct. A gradient elution might be necessary. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Experimental Protocols

Step 1: Synthesis of 2,6-Dimethylimidazo[1,2-a]pyridine

Reaction: 5-methyl-2-aminopyridine + Chloroacetone → 2,6-dimethylimidazo[1,2-a]pyridine

Procedure:

  • To a solution of 5-methyl-2-aminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol or acetone), add chloroacetone (1.1 eq).

  • Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 2,6-dimethylimidazo[1,2-a]pyridine.

Step 2: Oxidation to this compound

Reaction: 2,6-dimethylimidazo[1,2-a]pyridine + SeO₂ → this compound

Procedure:

  • In a round-bottom flask, dissolve 2,6-dimethylimidazo[1,2-a]pyridine (1.0 eq) in a mixture of dioxane and water (e.g., 95:5 v/v).

  • Add selenium dioxide (1.1 - 1.5 eq) to the solution.

  • Heat the reaction mixture to reflux (typically around 100-110 °C) and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the black selenium byproduct.

  • Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield this compound.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyridines (General)

EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)
1I₂ (10)DMSO5015NR
2I₂ (10)DMF5015NR
3I₂ (10)CH₃CN5015NR
4I₂ (10)Ethanol5015NR
5I₂ (10)DCE5015NR
6I₂ (10)Toluene501544
7I₂ (10)THF501543
8I₂ (10)1,4-Dioxane501545
9I₂ (10)Cyclohexane501562
10I₂ (20)Cyclohexane501569
11I₂ (40)Cyclohexane501567
12I₂ (20)CyclohexaneRT1551
13I₂ (20)Cyclohexane601578
14I₂ (20)Cyclohexane801576

NR: No Reaction. Data adapted from a representative synthesis of imidazo[1,2-a]pyridines.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2,6-Dimethylimidazo[1,2-a]pyridine cluster_step2 Step 2: Oxidation start1 5-methyl-2-aminopyridine + Chloroacetone process1 Reflux in Ethanol start1->process1 Condensation workup1 Work-up & Purification process1->workup1 product1 2,6-Dimethylimidazo[1,2-a]pyridine workup1->product1 start2 2,6-Dimethylimidazo[1,2-a]pyridine process2 Reflux with SeO₂ in Dioxane/Water start2->process2 Oxidation workup2 Filtration & Purification process2->workup2 product2 This compound workup2->product2

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_diagnosis Problem Diagnosis cluster_solutions1 Solutions for Step 1 cluster_solutions2 Solutions for Step 2 start Low Yield of This compound check_step1 Check Yield of Step 1 Intermediate start->check_step1 check_step2 Analyze Purity of Step 2 Product start->check_step2 solution1a Increase Reaction Time/Temperature check_step1->solution1a Low solution1b Check Purity of Starting Materials check_step1->solution1b Low solution1c Optimize Purification check_step1->solution1c Impure solution2a Adjust SeO₂ Stoichiometry check_step2->solution2a Over-oxidation solution2b Optimize Reaction Time/Temperature check_step2->solution2b Incomplete Reaction solution2c Improve Work-up Procedure check_step2->solution2c Impure

Caption: Troubleshooting logic for low yield issues.

References

Improving yield and purity of 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including imidazo[1,2-a]pyridines.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2]

Q2: What is the expected regioselectivity of the Vilsmeier-Haack formylation on 6-methylimidazo[1,2-a]pyridine?

A2: For imidazo[1,2-a]pyridines, electrophilic substitution, such as the Vilsmeier-Haack reaction, generally occurs at the C3 position of the imidazole ring. However, the formation of the C2 isomer is also possible, and the regioselectivity can be influenced by the reaction conditions and the substitution pattern on the heterocyclic core.

Q3: What are the typical solvents and reagents used in the Vilsmeier-Haack formylation?

A3: The Vilsmeier-Haack reagent is typically prepared from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).[2] The reaction is often carried out in an inert solvent such as methylene chloride.[3]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A suitable eluent system, for example, a mixture of petroleum ether and ethyl acetate, can be used to separate the starting material, product, and any byproducts.

Troubleshooting Guide

Low Yield

Q5: My yield of this compound is consistently low. What are the potential causes and solutions?

A5: Low yields can result from several factors. Below is a table outlining potential causes and recommended troubleshooting steps.

Potential Cause Recommended Solution
Incomplete formation of the Vilsmeier reagent. Ensure that the phosphoryl chloride and DMF are of good quality and anhydrous. The Vilsmeier reagent is typically formed in situ by the reaction of these two components.
Suboptimal reaction temperature. The reaction temperature can significantly impact the yield. If the reaction is too slow, a moderate increase in temperature may be beneficial. However, excessive heat can lead to degradation and the formation of side products. A patent describing a similar Vilsmeier-Haack reaction on a substituted 6-methylimidazo[1,2-a]pyridine suggests keeping the temperature below 35°C during the addition of the substrate.[3]
Insufficient reaction time. Monitor the reaction progress using TLC. If the starting material is still present after the initially planned reaction time, consider extending it.
Inefficient hydrolysis of the intermediate iminium salt. The hydrolysis of the intermediate iminium salt is a crucial step to obtain the final aldehyde. Ensure that the work-up procedure involves quenching the reaction mixture with a suitable base, such as a sodium carbonate solution, to facilitate this hydrolysis.[3]
Product loss during work-up and purification. Optimize the extraction and purification steps. Ensure the pH of the aqueous layer is appropriate for efficient extraction of the product into the organic phase. For purification by column chromatography, select an appropriate solvent system to achieve good separation.
Purity Issues

Q6: My final product is impure. What are the likely contaminants and how can I remove them?

A6: Impurities can arise from unreacted starting materials, side products, or decomposition.

Potential Impurity Identification Purification Strategy
Unreacted 6-methylimidazo[1,2-a]pyridine Can be identified by its characteristic signals in ¹H NMR and a distinct spot on TLC.Purification by column chromatography on silica gel should effectively separate the more polar product from the less polar starting material.
3-formyl isomer (6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde) May have a similar Rf value on TLC to the desired 2-formyl isomer, but should be distinguishable by ¹H NMR spectroscopy.Careful column chromatography with an optimized eluent system may be required to separate the two isomers.
Polyformylated products These would have a higher molecular weight and different spectroscopic characteristics.These are generally more polar and can be separated by column chromatography.
Residual DMF or other solvents Can be detected by ¹H NMR.Can be removed by drying the product under high vacuum. If significant amounts are present, recrystallization may be necessary.

Q7: I am having difficulty separating the 2-formyl and 3-formyl isomers. What can I do?

A7: Isomer separation can be challenging. Consider optimizing your column chromatography by using a shallower solvent gradient or a different stationary phase. Alternatively, recrystallization from a suitable solvent system may selectively crystallize one isomer.

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a general guideline based on typical Vilsmeier-Haack reaction conditions. Optimization may be required.

Materials:

  • 6-Methylimidazo[1,2-a]pyridine

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Methylene chloride (CH₂Cl₂)

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous DMF to anhydrous methylene chloride and cool the mixture in an ice bath (0-5 °C). Slowly add phosphoryl chloride dropwise to the stirred solution, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes.

  • Formylation: Dissolve 6-methylimidazo[1,2-a]pyridine in anhydrous methylene chloride and add it dropwise to the prepared Vilsmeier reagent at 0-5 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC. A patent for a similar reaction suggests keeping the temperature below 35°C during this step.[3]

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and slowly quench it by the dropwise addition of a saturated sodium carbonate solution until the mixture is basic (pH > 8).[3]

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with methylene chloride. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the pure this compound.

Visualizations

Reaction Workflow

Synthesis Workflow cluster_0 Vilsmeier Reagent Preparation cluster_1 Formylation Reaction cluster_2 Work-up and Purification DMF_POCl3 1. Mix DMF and POCl3 in CH2Cl2 at 0-5°C Stir_RT 2. Stir at room temperature DMF_POCl3->Stir_RT Add_Substrate 3. Add 6-methylimidazo[1,2-a]pyridine in CH2Cl2 at 0-5°C Stir_RT->Add_Substrate React_RT 4. Stir at room temperature (Monitor by TLC) Add_Substrate->React_RT Quench 5. Quench with Na2CO3 solution React_RT->Quench Extract 6. Extract with CH2Cl2 Quench->Extract Wash_Dry 7. Wash with brine and dry Extract->Wash_Dry Purify 8. Purify by column chromatography Wash_Dry->Purify

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting Low Yield/Purity Start Low Yield or Impure Product Check_TLC Analyze crude reaction mixture by TLC Start->Check_TLC SM_Present Starting material present? Check_TLC->SM_Present Impurity_Present Unknown spots present? SM_Present->Impurity_Present No Increase_Time_Temp Increase reaction time or temperature SM_Present->Increase_Time_Temp Yes Optimize_Workup Optimize work-up (hydrolysis step) Impurity_Present->Optimize_Workup Yes Optimize_Purification Optimize column chromatography Impurity_Present->Optimize_Purification No Check_Reagents Check reagent quality and stoichiometry Increase_Time_Temp->Check_Reagents Characterize_Impurity Characterize impurity (e.g., NMR, MS) Optimize_Workup->Characterize_Impurity Optimize_Purification->Characterize_Impurity

Caption: Decision tree for troubleshooting low yield and purity issues.

Vilsmeier-Haack Reaction Mechanism

Vilsmeier-Haack Reaction Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Substrate 6-Methylimidazo[1,2-a]pyridine Substrate->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product + Hydrolysis Hydrolysis Hydrolysis (H2O, Base) Hydrolysis->Product

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

References

Technical Support Center: 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde. The information is designed to help overcome common challenges and side-product formations encountered during chemical reactions involving this heterocyclic aldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side-products observed in reactions with this compound?

A1: Common side-products can be categorized based on the reaction conditions. Under basic conditions, especially with strong bases, Cannizzaro-type disproportionation products, the corresponding alcohol (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol) and carboxylic acid (6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid), are a significant concern.[1][2][3] In reactions sensitive to air, over-oxidation of the aldehyde to the carboxylic acid can also occur. For condensation reactions like Wittig or aldol, incomplete reaction leading to the recovery of starting material and potential for self-condensation or polymerization under harsh conditions are also possible.

Q2: How can I purify this compound if I suspect it is impure?

A2: Standard purification techniques such as column chromatography on silica gel using a gradient of ethyl acetate in hexanes are typically effective. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be employed to obtain highly pure material. It is crucial to ensure the starting material is pure, as impurities can lead to unexpected side reactions.

Q3: Is this compound stable under acidic and basic conditions?

A3: The imidazo[1,2-a]pyridine core is generally stable under a range of pH conditions. However, the aldehyde functional group is susceptible to reactions under both acidic and basic conditions. Strong bases can induce the Cannizzaro reaction.[1][2][3] Strong acids can catalyze polymerization or other undesired reactions. Therefore, careful selection of reaction conditions and pH control are critical.

Q4: What is the Cannizzaro reaction and why is it relevant for this compound?

A4: The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde without α-hydrogens) to yield a primary alcohol and a carboxylic acid.[1][2] Since this compound lacks α-hydrogens, it is prone to this reaction in the presence of a strong base.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product in Condensation Reactions (e.g., Wittig, Knoevenagel)

Symptoms:

  • Significant amount of unreacted this compound recovered.

  • Formation of a complex mixture of products that is difficult to separate.

  • Low isolated yield of the target alkene or condensed product.

Possible Causes & Solutions:

Possible CauseProposed Solution
Inactive Reagents Ensure the freshness and activity of your condensation partner (e.g., Wittig ylide, active methylene compound). For Wittig reactions, prepare the ylide fresh and use it immediately.
Inappropriate Base The choice of base is critical. For Wittig reactions with stabilized ylides, milder bases like sodium carbonate or triethylamine are preferred. For non-stabilized ylides, strong, non-nucleophilic bases like NaH or KHMDS should be used carefully to avoid the Cannizzaro reaction. For Knoevenagel condensations, catalytic amounts of a weak base like piperidine or pyridine are often sufficient.
Suboptimal Reaction Temperature Some condensation reactions require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition or side-product formation. Monitor the reaction by TLC and optimize the temperature accordingly.
Steric Hindrance The imidazo[1,2-a]pyridine core can present steric bulk. If your nucleophile is also sterically demanding, the reaction rate may be slow. Consider using less hindered reagents or increasing the reaction time.
Issue 2: Formation of Cannizzaro Reaction Products

Symptoms:

  • Presence of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol and 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid in the crude reaction mixture, confirmed by NMR or LC-MS.

  • Reduced yield of the expected product in base-catalyzed reactions.

Possible Causes & Solutions:

Possible CauseProposed Solution
Strong Basic Conditions Avoid using strong, nucleophilic bases like NaOH or KOH, especially at elevated temperatures.[1][3] If a strong base is necessary, consider using non-nucleophilic bases such as DBU or a hindered alkoxide like potassium tert-butoxide at low temperatures.
Prolonged Reaction Time Minimize the reaction time in the presence of base. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Crossed Cannizzaro Reaction If the reaction conditions permit, the addition of a sacrificial aldehyde like formaldehyde can be a strategy to favor the reduction of the more valuable this compound to the corresponding alcohol, if that is the desired product.
Issue 3: Over-oxidation to Carboxylic Acid

Symptoms:

  • Isolation of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid as a major side-product.

  • This is often observed in reactions that are open to the atmosphere or use certain oxidizing agents.

Possible Causes & Solutions:

Possible CauseProposed Solution
Air Oxidation The aldehyde can be susceptible to air oxidation, especially under basic conditions or in the presence of certain metal catalysts. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Incompatible Oxidizing Agents If the reaction involves an oxidant, ensure it is selective for the desired transformation and does not over-oxidize the aldehyde.
Purification-Induced Oxidation Prolonged exposure to air during workup and purification on silica gel can sometimes lead to oxidation. Work up the reaction promptly and consider deactivating the silica gel with a small amount of triethylamine in the eluent during chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure for the synthesis of the starting material.

Materials:

  • 5-Methylpyridin-2-amine

  • 2-Chloro-1,1-diethoxyethane

  • Sodium bicarbonate

  • Ethanol

  • Hydrochloric acid (2M)

  • Sodium hydroxide solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 5-methylpyridin-2-amine (1.0 eq) in ethanol, add 2-chloro-1,1-diethoxyethane (1.2 eq) and sodium bicarbonate (2.0 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • To the residue, add 2M hydrochloric acid and stir at room temperature to hydrolyze the acetal.

  • Neutralize the solution with a sodium hydroxide solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Wittig Reaction with this compound

This protocol provides a general method for the olefination of the aldehyde using a stabilized Wittig ylide.

Materials:

  • This compound

  • (Triphenylphosphoranylidene)acetate (or other stabilized ylide)

  • Toluene (anhydrous)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene under a nitrogen atmosphere, add the stabilized Wittig ylide (1.1 eq).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.

Visualizations

Reaction_Troubleshooting cluster_start Starting Reaction cluster_outcome Reaction Outcome cluster_issues Troubleshooting cluster_solutions Potential Solutions start This compound + Reagents desired_product Desired Product start->desired_product Successful Reaction side_products Side Products start->side_products Issues Encountered low_yield Low Yield side_products->low_yield cannizzaro Cannizzaro Products side_products->cannizzaro oxidation Over-oxidation side_products->oxidation check_reagents Check Reagent Activity low_yield->check_reagents optimize_conditions Optimize Temp/Base low_yield->optimize_conditions mild_base Use Milder/Non-nucleophilic Base cannizzaro->mild_base inert_atmosphere Use Inert Atmosphere oxidation->inert_atmosphere

Caption: Troubleshooting workflow for reactions involving this compound.

Cannizzaro_Mechanism aldehyde1 Aldehyde (Molecule 1) intermediate1 Tetrahedral Intermediate aldehyde1->intermediate1 Nucleophilic Attack hydroxide OH⁻ (Strong Base) hydroxide->intermediate1 hydride_transfer Hydride Transfer intermediate1->hydride_transfer carboxylic_acid Carboxylic Acid hydride_transfer->carboxylic_acid alkoxide Alkoxide hydride_transfer->alkoxide aldehyde2 Aldehyde (Molecule 2) aldehyde2->hydride_transfer proton_exchange Proton Exchange carboxylic_acid->proton_exchange alkoxide->proton_exchange alcohol Alcohol proton_exchange->alcohol

Caption: Simplified mechanism of the Cannizzaro reaction, a key side reaction.

References

Technical Support Center: Purification of 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for the purification of 6-methylimidazo[1,2-a]pyridine-2-carbaldehyde, a critical intermediate for researchers in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The two primary methods for purifying this compound are column chromatography and recrystallization. The choice between them depends on the impurity profile and the scale of the purification.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities may include unreacted starting materials such as 5-methyl-2-aminopyridine, polymeric byproducts from the aldehyde functionality, and potentially the regioisomeric 6-methylimidazo[1,2-a]pyridine-3-carbaldehyde. The presence of these impurities can be determined by techniques like TLC, HPLC, or NMR spectroscopy.

Q3: My compound appears as a streak on the TLC plate. What does this indicate?

A3: Streaking on a silica gel TLC plate often suggests that the compound is either highly polar or basic. The imidazo[1,2-a]pyridine core is basic and can interact strongly with the acidic silica gel, leading to poor separation.

Q4: Is this compound stable during purification?

A4: While the imidazo[1,2-a]pyridine core is generally stable, the aldehyde functional group can be sensitive. It is susceptible to oxidation to the corresponding carboxylic acid, and can also form acetals if alcohol-based solvents are used for prolonged periods, especially under acidic conditions.

Troubleshooting Guides

Column Chromatography

Issue 1: The compound does not move from the baseline on the silica gel column, even with polar solvents like ethyl acetate.

  • Possible Cause: The compound is highly polar and is strongly adsorbed onto the acidic silica gel.

  • Solutions:

    • Increase Eluent Polarity: Add a small percentage of methanol to your eluent (e.g., 1-5% in dichloromethane or ethyl acetate).

    • Use a Basic Modifier: To counteract the acidity of the silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of aqueous ammonia in methanol to the eluent system.

    • Change the Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina.

Issue 2: The purified fractions show the presence of a new, less polar impurity after chromatography with a methanol-containing eluent.

  • Possible Cause: Formation of a methyl acetal by reaction of the aldehyde with methanol on the acidic silica gel.

  • Solutions:

    • Avoid Alcohols in Eluent: Use a non-alcoholic polar solvent system, such as a gradient of ethyl acetate in hexanes or dichloromethane/acetone.

    • Minimize Contact Time: If an alcohol must be used, keep the concentration low and elute the compound as quickly as possible.

Recrystallization

Issue 1: The compound does not dissolve in common recrystallization solvents.

  • Possible Cause: this compound is a polar molecule and may have limited solubility in non-polar solvents.

  • Solutions:

    • Solvent Screening: Test solubility in a range of solvents of varying polarity. Good candidates for polar compounds include ethanol, isopropanol, acetonitrile, and ethyl acetate, or mixtures thereof with water or hexanes.

    • Use a Solvent/Anti-Solvent System: Dissolve the compound in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate) at an elevated temperature and then slowly add a poor solvent (e.g., hexanes or petroleum ether) until turbidity is observed. Allow the solution to cool slowly.

Issue 2: The compound oils out during recrystallization instead of forming crystals.

  • Possible Cause: The solution is supersaturated, or the presence of impurities is inhibiting crystallization.

  • Solutions:

    • Slower Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystal formation.

    • Seeding: If available, add a small seed crystal of the pure compound to the cooled solution.

    • Re-purify: If oiling out persists, it may be due to a high impurity load. Consider a preliminary purification by column chromatography before attempting recrystallization.

Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel
  • TLC Analysis: Determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexanes (e.g., 1:1). The desired compound should have an Rf value of approximately 0.2-0.3 for optimal separation. If the compound does not move, consider the troubleshooting tips above.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin elution with the less polar solvent system determined from your TLC analysis. Gradually increase the polarity of the eluent to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to boiling. If the compound dissolves, it is a potential recrystallization solvent.

  • Dissolution: In a flask, add the crude product and the minimum amount of the chosen hot solvent to fully dissolve the compound.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur. For further crystallization, place the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Quantitative Data Summary

Purification MethodTypical Solvent SystemPurity AchievedNotes
Column Chromatography Ethyl Acetate / Hexanes (gradient)>98%May require addition of a basic modifier like triethylamine for better results.
Dichloromethane / Methanol (gradient)>98%Risk of acetal formation if methanol concentration is high or contact time is long.
Recrystallization Ethanol / Water>99%Good for removing less polar impurities.
Ethyl Acetate / Hexanes>99%Effective for removing more polar impurities.

Visual Workflow

Purification_Workflow cluster_start Crude Product Analysis cluster_decision Method Selection cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization cluster_end Final Product start Crude this compound tlc TLC Analysis start->tlc decision High Impurity Load? tlc->decision column Column Chromatography decision->column Yes recrystallize Recrystallization decision->recrystallize No pure_fractions Combine Pure Fractions column->pure_fractions column->recrystallize Optional Further Purification evaporation1 Solvent Evaporation pure_fractions->evaporation1 end_product Pure Product evaporation1->end_product crystals Collect Crystals recrystallize->crystals drying Drying crystals->drying drying->end_product

Caption: Decision workflow for purification of this compound.

Technical Support Center: Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyridines.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a low yield or no desired product. What are the common causes and how can I improve the yield?

A: Low yields in imidazo[1,2-a]pyridine synthesis can stem from several factors, including suboptimal reaction conditions, catalyst inefficiency, and the nature of your starting materials.

Troubleshooting Steps:

  • Reaction Conditions Optimization:

    • Temperature: The reaction temperature is a critical parameter. For instance, in copper-catalyzed syntheses, 80°C has been identified as an ideal temperature to achieve high yields.[1] For catalyst- and solvent-free reactions of 2-aminopyridine with α-haloketones, a modest temperature of 60°C has been shown to provide excellent yields.[2][3] Systematically screen a range of temperatures to find the optimum for your specific substrate combination.

    • Solvent: The choice of solvent can significantly impact the reaction outcome. While DMF is effective in many copper-catalyzed reactions[1], greener and more efficient options like water or aqueous micellar media have also been successfully employed.[4][5] Some reactions even proceed efficiently under solvent-free conditions.[2][3]

    • Reaction Time: Monitor your reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times do not always lead to higher yields and can sometimes promote the formation of side products.

  • Catalyst Selection and Loading:

    • Catalyst Type: The choice of catalyst is crucial. For multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, Lewis acids such as Sc(OTf)₃ or iodine can be effective.[3][6] In copper-catalyzed reactions, CuBr has been shown to be a highly effective catalyst.[1] For greener approaches, catalyst-free methods or the use of biocatalysts like Candida Antarctica lipase B (CALB) can be explored.[7]

    • Catalyst Loading: The amount of catalyst used should be optimized. While a catalytic amount is generally sufficient, in some cases, adjusting the loading can improve yields. For example, in an iodine-catalyzed synthesis, 5 mol% of I₂ was found to give excellent yields.[8]

  • Starting Material Reactivity:

    • Substituent Effects: The electronic properties of the substituents on your starting materials, particularly the 2-aminopyridine ring, play a significant role. Electron-donating groups on the 2-aminopyridine generally lead to higher yields, while electron-withdrawing groups can decrease reactivity.[1] Conversely, for the aldehyde component in some multicomponent reactions, electron-poor substrates may yield better results.[9]

    • Steric Hindrance: Bulky substituents on either the 2-aminopyridine or the carbonyl compound can sterically hinder the reaction, leading to lower yields.[1]

Issue 2: Side Reactions and Impurity Formation

Q: I am observing significant side product formation in my reaction. What are the likely side reactions and how can I minimize them?

A: Side reactions are a common challenge, often leading to complex product mixtures and difficult purification.

Common Side Reactions:

  • Self-condensation of Carbonyl Compounds: Aldehydes and ketones can undergo self-condensation, especially under basic or acidic conditions.

  • Polymerization: Starting materials or reactive intermediates can sometimes polymerize, particularly at higher temperatures.

  • Formation of N-(Pyridin-2-yl)amides: In reactions involving α-bromoketones and 2-aminopyridine, C-C bond cleavage can lead to the formation of N-(pyridin-2-yl)amides as a side product under certain oxidative conditions.[10]

  • Incomplete Cyclization: The intermediate formed after the initial nucleophilic attack may fail to cyclize efficiently, leading to the accumulation of acyclic intermediates.

Minimization Strategies:

  • Control of Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of one reactant can sometimes promote side reactions.

  • Temperature Control: Running the reaction at the optimal temperature can minimize the formation of thermally induced byproducts.

  • Choice of Base: In base-catalyzed reactions, the strength and type of base can influence the extent of side reactions. Weaker bases are often preferred to avoid undesired condensation reactions.[4]

  • Inert Atmosphere: For reactions sensitive to air or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Issue 3: Purification Difficulties

Q: I am having trouble purifying my imidazo[1,2-a]pyridine product. What are some effective purification strategies?

A: Purification can be challenging due to the similar polarities of the product and certain impurities, as well as potential product instability.

Purification Techniques:

  • Column Chromatography: This is the most common purification method.

    • Solvent System: A systematic screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is crucial to achieve good separation.

    • Silica Gel Treatment: In some cases, the slightly acidic nature of silica gel can cause product degradation. Using deactivated silica gel (treated with a base like triethylamine) can mitigate this issue.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Screening different solvents or solvent mixtures is key to finding suitable crystallization conditions.

  • Acid-Base Extraction: The basic nitrogen atom in the imidazo[1,2-a]pyridine ring allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the basic product into the aqueous layer. The aqueous layer is then basified, and the pure product is extracted back into an organic solvent.

  • Sulfate Salt Formation: For some 3-aminoimidazo[1,2-a]pyrazines, which are structurally related, employing sulfate salt formation has been an efficient purification method, avoiding the need for halogenated solvents.[9]

Data Presentation

Table 1: Comparison of Yields for 2-phenylimidazo[1,2-a]pyridine Synthesis under Different Conditions

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
NoneNone602091[2]
CuBrDMF80-90[1]
NaOHWaterAmbientfewQuantitative[4]
I₂ (5 mol%)EthanolRoom Temp-Excellent[8]

Table 2: Effect of Substituents on the 2-aminopyridine Ring on Reaction Yield (Copper-Catalyzed Synthesis)

Substituent on 2-aminopyridineYield (%)
4-Me (electron-donating)85
H82
5-Br (electron-withdrawing)65
5-NO₂ (strongly electron-withdrawing)40

Note: Yields are approximate and can vary based on the specific reaction partners.

Experimental Protocols

Protocol 1: General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

This protocol is a general guideline for the synthesis of 3-aminoimidazo[1,2-a]pyridines.

Materials:

  • 2-Aminopyridine derivative (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Lewis Acid Catalyst (e.g., Sc(OTf)₃, 10 mol%)

  • Solvent (e.g., Methanol or Acetonitrile, 5 mL)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 2-aminopyridine derivative (1.0 mmol), the aldehyde (1.0 mmol), and the Lewis acid catalyst (0.1 mmol).

  • Add the solvent (5 mL) to the flask.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Continue stirring the reaction at room temperature or heat as required. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Protocol 2: Catalyst- and Solvent-Free Synthesis of 2-Phenylimidazo[1,2-a]pyridine

This protocol provides a green and efficient method for the synthesis of 2-substituted imidazo[1,2-a]pyridines.[2]

Materials:

  • 2-Aminopyridine (1.0 mmol, 94 mg)

  • α-Bromoacetophenone (1.0 mmol, 199 mg)

Procedure:

  • In a small vial, combine 2-aminopyridine (1.0 mmol) and α-bromoacetophenone (1.0 mmol).

  • Heat the mixture at 60°C with stirring for 20 minutes.

  • After cooling to room temperature, the solid product is typically of high purity.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants Reaction_Vessel Combine in Reaction Vessel Reactants->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Catalyst Catalyst Catalyst->Reaction_Vessel Stir_Heat Stirring & Heating Reaction_Vessel->Stir_Heat Monitoring Monitor by TLC Stir_Heat->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Extraction Quench->Extraction Purification Purification (Chromatography/ Crystallization) Extraction->Purification Product Pure Product Purification->Product

Caption: General experimental workflow for imidazo[1,2-a]pyridine synthesis.

GBB_Mechanism 2_Aminopyridine 2_Aminopyridine Imine_Formation Imine Formation 2_Aminopyridine->Imine_Formation Aldehyde Aldehyde Aldehyde->Imine_Formation Isocyanide Isocyanide Nitrile_Adduct Nitrile Adduct Formation Isocyanide->Nitrile_Adduct Lewis_Acid Lewis Acid Catalyst Lewis_Acid->Imine_Formation Imine_Formation->Nitrile_Adduct Cyclization Intramolecular Cyclization Nitrile_Adduct->Cyclization Aromatization Aromatization Cyclization->Aromatization Product 3-Aminoimidazo[1,2-a]pyridine Aromatization->Product

Caption: Simplified mechanism of the Groebke-Blackburn-Bienaymé reaction.

side_reactions Starting_Materials Starting Materials (2-Aminopyridine, Carbonyl) Desired_Reaction Desired Reaction Path Starting_Materials->Desired_Reaction Side_Reaction_1 Self-Condensation of Carbonyl Starting_Materials->Side_Reaction_1 Side_Reaction_2 Polymerization Starting_Materials->Side_Reaction_2 Desired_Product Imidazo[1,2-a]pyridine Desired_Reaction->Desired_Product Side_Reaction_3 Incomplete Cyclization Desired_Reaction->Side_Reaction_3 Side_Product_1 Aldol/Knoevenagel Products Side_Reaction_1->Side_Product_1 Side_Product_2 Polymeric Material Side_Reaction_2->Side_Product_2 Side_Product_3 Acyclic Intermediates Side_Reaction_3->Side_Product_3

Caption: Common side reactions in imidazo[1,2-a]pyridine synthesis.

References

Technical Support Center: Catalyst Selection for Imidazo[1,2-a]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of imidazo[1,2-a]pyridine functionalization. The following sections address common issues encountered during experiments and offer practical solutions and detailed protocols.

Troubleshooting Guides

This section is designed to help you troubleshoot common problems encountered during the functionalization of imidazo[1,2-a]pyridines.

Issue 1: Low or No Yield in Palladium-Catalyzed C-3 Arylation

Q: I am attempting a palladium-catalyzed C-3 arylation of my imidazo[1,2-a]pyridine, but I am observing low to no product formation. What are the potential causes and how can I resolve this?

A: Low yields in palladium-catalyzed C-3 arylations of imidazo[1,2-a]pyridines can stem from several factors related to the catalyst, reagents, and reaction conditions. Here is a systematic guide to troubleshooting this issue:

  • Catalyst and Ligand Choice: The combination of the palladium source and ligand is critical. While ligand-free Pd(OAc)₂ can be effective, some reactions benefit from the use of phosphine ligands. For instance, bulky biaryl phosphine ligands can be effective in challenging cross-coupling reactions. If you are using a ligand-free system, consider adding a suitable phosphine ligand.

  • Catalyst Activation and Deactivation: Imidazoles can inhibit the in situ formation of the active Pd(0)-ligand complex. Pre-activating the catalyst by heating the palladium source (e.g., Pd₂(dba)₃) and the ligand together in the solvent before adding the imidazo[1,2-a]pyridine substrate can significantly improve the reaction efficacy.

  • Base and Solvent Effects: The choice of base and solvent plays a crucial role. Common bases for this transformation include K₂CO₃, Cs₂CO₃, and KOAc. The solvent is often a polar aprotic solvent like DMF or DMA. It is recommended to screen different bases and ensure the solvent is anhydrous, as water can lead to side reactions and catalyst deactivation.

  • Reaction Temperature: These reactions often require elevated temperatures, typically in the range of 110-150 °C. If the reaction is sluggish, a gradual increase in temperature might be necessary. However, excessively high temperatures can lead to catalyst decomposition and byproduct formation.

  • Substrate Electronic Effects: The electronic properties of the aryl halide can influence the reaction outcome. Electron-deficient aryl halides are generally more reactive in these cross-coupling reactions. If you are using an electron-rich aryl halide, you may need to use a more active catalyst system or higher temperatures.

Issue 2: Poor Regioselectivity in C-H Functionalization

Q: I am trying to functionalize the C-3 position of my 2-arylimidazo[1,2-a]pyridine, but I am getting a mixture of isomers, including functionalization at the C-5 position or on the 2-aryl ring. How can I improve the regioselectivity?

A: Achieving high regioselectivity is a common challenge in the C-H functionalization of imidazo[1,2-a]pyridines. The C-3 position is generally the most nucleophilic and electronically favored for electrophilic attack. However, other positions can also react depending on the reaction conditions and the directing groups present.

  • Directing Group Strategy: The nitrogen atom (N-1) of the imidazo[1,2-a]pyridine ring can act as a coordinating atom for the metal catalyst, directing the functionalization to the ortho C-H bond of a 2-aryl substituent. To favor C-3 functionalization, conditions that minimize this N-1 coordination should be chosen. This can sometimes be achieved by the choice of ligand and solvent.

  • Catalyst Control: The choice of catalyst can significantly influence regioselectivity. For instance, in some palladium-catalyzed reactions, the use of specific ligands can favor C-3 arylation. It is advisable to consult the literature for catalyst systems known to provide high C-3 selectivity for your specific type of functionalization.

  • Solvent and Additive Effects: The solvent can influence the accessibility of different C-H bonds. In some cases, switching to a different solvent can alter the regiochemical outcome. Additives can also play a role; for example, in some palladium-catalyzed reactions, the choice of base can influence the position of functionalization.

Issue 3: Low Yield in Copper-Catalyzed Functionalization

Q: My copper-catalyzed C-3 functionalization of imidazo[1,2-a]pyridine is giving a low yield. What are the common pitfalls with copper catalysts in this context?

A: Copper-catalyzed functionalizations are a valuable alternative to palladium-based methods. However, they come with their own set of challenges.

  • Substrate Electronic and Steric Effects: Copper-catalyzed reactions can be sensitive to the electronic and steric properties of the substrates. Electron-rich imidazo[1,2-a]pyridines often give better yields than electron-deficient ones.[1] Steric hindrance around the reaction site can also significantly lower the yield.[1] If your substrate is sterically hindered or electron-poor, you may need to optimize the reaction conditions further, for instance by increasing the temperature or using a more active copper source.

  • Catalyst Source and Ligand: The choice of the copper salt (e.g., CuI, CuBr, Cu(OAc)₂) can be critical. Optimization studies often reveal one copper source to be superior for a specific transformation. While some reactions proceed without a ligand, the addition of a suitable ligand (e.g., a phenanthroline or bipyridine derivative) can often improve the yield and reproducibility.

  • Oxidant: Many copper-catalyzed C-H functionalizations are oxidative processes. The choice of oxidant is crucial. In some cases, air or molecular oxygen can be used as a green oxidant.[1] In other cases, chemical oxidants are required. Ensure that the oxidant is fresh and added in the correct stoichiometry.

  • Reaction Temperature: As with palladium catalysis, temperature is a key parameter. Optimization is often required to find the ideal temperature that promotes the reaction without leading to catalyst decomposition or side reactions. For some copper-catalyzed syntheses, 80°C has been identified as an optimal temperature.[1]

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for the C-3 arylation of imidazo[1,2-a]pyridines?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific substrates and desired reaction conditions. However, some general guidelines can be provided:

  • Palladium Catalysts: Pd(OAc)₂ is a commonly used and often effective catalyst, sometimes in the absence of a supporting ligand.[2] For more challenging substrates, using a palladium source like Pd₂(dba)₃ in combination with a phosphine ligand can be beneficial.

  • Copper Catalysts: Copper iodide (CuI) and copper bromide (CuBr) are frequently used for various C-3 functionalizations, including arylations.[1] They offer a more economical alternative to palladium.

  • Photoredox Catalysts: For a metal-free approach, organic dyes like Eosin Y or Rose Bengal, or metal-based photosensitizers like iridium or ruthenium complexes, can be used to catalyze C-3 arylations under visible light irradiation, often with diazonium salts as the aryl source.[3][4]

A comparison of different catalytic systems for C-3 arylation is summarized in the table below.

Q2: Can I perform functionalization at other positions of the imidazo[1,2-a]pyridine ring?

A2: Yes, while C-3 is the most common site for functionalization due to its electronic properties, other positions can be targeted. Functionalization at C-2, C-5, C-6, C-7, and C-8 has been reported.[5] Achieving selectivity for these positions often requires specific strategies, such as using substrates with blocking groups at the more reactive positions or employing directing-group strategies to guide the catalyst to a specific C-H bond.

Q3: Are there any catalyst-free methods for the functionalization of imidazo[1,2-a]pyridines?

A3: Yes, several catalyst-free methods have been developed for the functionalization of imidazo[1,2-a]pyridines. These methods often rely on the inherent nucleophilicity of the imidazo[1,2-a]pyridine core and may involve multicomponent reactions or the use of highly reactive coupling partners. For example, a three-component decarboxylative reaction involving an imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid has been reported to proceed without a catalyst.[6]

Data Presentation

Table 1: Comparison of Catalytic Systems for C-3 Arylation of Imidazo[1,2-a]pyridines

Catalyst SystemTypical Catalyst Loading (mol%)Temperature (°C)Reaction Time (h)Typical Yields (%)Notes
Palladium-Catalyzed
Pd(OAc)₂0.01 - 5110 - 15012 - 2460 - 95Often used ligand-free.[2]
Pd₂(dba)₃ / Ligand0.5 - 2.5100 - 14012 - 2470 - 98Ligand choice is crucial for efficiency and selectivity.
Copper-Catalyzed
CuI or CuBr5 - 1080 - 12012 - 2450 - 90Often requires an oxidant (e.g., air).[1]
Photoredox-Catalyzed
Eosin Y / Visible Light1 - 5Room Temperature12 - 2460 - 90Metal-free, green conditions.[7]
fac-[Ir(ppy)₃] / Blue LED1 - 2Room Temperature12 - 2470 - 95Highly efficient photocatalyst.[4]

Experimental Protocols

Protocol 1: Palladium-Catalyzed C-3 Arylation of 2-Phenylimidazo[1,2-a]pyridine

This protocol is a general procedure for the direct C-3 arylation of 2-phenylimidazo[1,2-a]pyridine with an aryl bromide using a palladium catalyst.

Materials:

  • 2-Phenylimidazo[1,2-a]pyridine

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMA) (anhydrous)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and heating block

Procedure:

  • To a Schlenk tube, add 2-phenylimidazo[1,2-a]pyridine (1.0 mmol), the aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous DMA (5 mL) via syringe.

  • Place the reaction tube in a preheated heating block at 130 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C-3 arylated product.

Mandatory Visualization

Catalyst_Selection_Workflow start Define Functionalization Goal (e.g., C-3 Arylation) catalyst_type Choose Catalyst Type start->catalyst_type pd_catalysis Palladium Catalysis catalyst_type->pd_catalysis High activity, broad scope cu_catalysis Copper Catalysis catalyst_type->cu_catalysis Cost-effective, good for specific transformations photoredox Photoredox Catalysis catalyst_type->photoredox Mild conditions, green chemistry metal_free Metal-Free/Catalyst-Free catalyst_type->metal_free Avoids metal contamination optimize Optimize Reaction Conditions (Solvent, Base, Temp.) pd_catalysis->optimize cu_catalysis->optimize photoredox->optimize metal_free->optimize troubleshoot Troubleshoot Issues (Low Yield, Selectivity) optimize->troubleshoot If issues arise success Successful Functionalization optimize->success If successful troubleshoot->catalyst_type Re-evaluate catalyst choice

Caption: Workflow for catalyst selection in imidazo[1,2-a]pyridine functionalization.

Troubleshooting_C3_Arylation start Low Yield in C-3 Arylation check_catalyst Check Catalyst System start->check_catalyst preactivate Pre-activate Pd-catalyst? check_catalyst->preactivate Yes change_ligand Screen Different Ligands check_catalyst->change_ligand No check_conditions Review Reaction Conditions preactivate->check_conditions change_ligand->check_conditions anhydrous Are Solvent/Reagents Anhydrous? check_conditions->anhydrous Yes temp Optimize Temperature check_conditions->temp No base Screen Different Bases anhydrous->base temp->base check_substrate Examine Substrates base->check_substrate electronics Aryl Halide Electron-Deficient? check_substrate->electronics Yes solution Problem Resolved check_substrate->solution No, consider alternative strategy electronics->solution

Caption: Troubleshooting flowchart for low yield in C-3 arylation.

References

Technical Support Center: Overcoming Poor Solubility of Imidazo[1,2-a]pyridine Derivatives in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of imidazo[1,2-a]pyridine derivatives during in vitro and in vivo experiments.

Troubleshooting Guides

Problem: Precipitate formation upon addition of the compound to aqueous buffer.

Possible Cause: The imidazo[1,2-a]pyridine derivative has low aqueous solubility, and the concentration in the assay exceeds its solubility limit. Many organic compounds that are soluble in aprotic solvents like DMSO can precipitate when diluted into a water-based medium.

Solutions:

  • Reduce Final Concentration: Perform a serial dilution to identify the maximum soluble concentration of your compound in the specific assay buffer. It may be necessary to test lower concentrations in your experiments.

  • Optimize Co-solvent Concentration: While DMSO is a common co-solvent, its final concentration should be kept to a minimum, typically between 0.5% and 1%, to avoid off-target effects and potential precipitation. Ensure the final DMSO concentration is consistent across all wells, including controls.

  • Use a Different Co-solvent: If DMSO is not effective or causes cellular toxicity, consider other co-solvents such as ethanol, methanol, or dimethylformamide (DMF). Always perform a vehicle control to assess the effect of the solvent on the assay.

  • pH Adjustment: The solubility of nitrogen-containing heterocyclic compounds like imidazo[1,2-a]pyridines can be pH-dependent. Assess the pKa of your compound and adjust the pH of the assay buffer to a range where the compound is more likely to be in its ionized, and thus more soluble, form.

  • Employ Solubilizing Excipients:

    • Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

    • Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can be added to the assay buffer at low concentrations (e.g., 0.01-0.05%) to aid in solubilization, particularly for enzyme assays. However, be cautious with cell-based assays as surfactants can be cytotoxic at higher concentrations.

  • Temperature Control: The solubility of many compounds increases with temperature. If the assay protocol allows, consider running the experiment at a slightly elevated temperature (e.g., 37°C).

Problem: Inconsistent or non-reproducible assay results.

Possible Cause: The compound may be partially precipitating, leading to variable concentrations in solution. Precipitation may not always be visible to the naked eye.

Solutions:

  • Pre-warm Solutions: Ensure all solutions, including the assay buffer and compound stock, are at the assay temperature before mixing to prevent precipitation due to temperature changes.

  • Sonication: In-well sonication can help to dissolve compounds that have precipitated in the assay plate.

  • Fresh Dilutions: Prepare fresh dilutions of the compound for each experiment to avoid issues with compound stability and precipitation in stored solutions.

  • Kinetic Solubility Assessment: Perform a kinetic solubility assay to determine the concentration at which the compound begins to precipitate under your specific assay conditions. This will help in setting an appropriate concentration range for your experiments.

Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-a]pyridine derivative is dissolved in 100% DMSO, but it precipitates when I add it to my cell culture medium. Why?

A1: A clear stock solution in 100% DMSO does not guarantee solubility in an aqueous environment. The significant change in solvent polarity when a small volume of DMSO stock is added to a large volume of aqueous medium can cause the compound's solubility to decrease dramatically, leading to precipitation. This is a common issue related to the kinetic solubility of the compound.

Q2: What is the difference between kinetic and thermodynamic solubility?

A2:

  • Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer. It reflects the solubility under typical high-throughput screening conditions where equilibrium is not reached.

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent. It is determined by allowing the solid compound to equilibrate with the solvent over a longer period (e.g., 24 hours).

For initial screening assays, kinetic solubility is often more relevant.

Q3: How do I choose the right cyclodextrin for my compound?

A3: The choice of cyclodextrin depends on the size and shape of your imidazo[1,2-a]pyridine derivative. Beta-cyclodextrin and its derivatives, like HP-β-CD, are commonly used for their cavity size, which is suitable for many drug-like molecules. It is often necessary to experimentally screen different cyclodextrins and their concentrations to find the optimal one for your specific compound.

Q4: Can the presence of proteins in my assay buffer affect the solubility of my compound?

A4: Yes, proteins can either enhance or reduce the apparent solubility of a compound. Some proteins can bind to the compound, keeping it in solution, while others may promote precipitation. If your assay medium contains serum, it's advisable to test the compound's solubility in both serum-free and serum-containing media.

Q5: How can I determine if my compound's solubility is pH-dependent?

A5: You can perform a pH-dependent solubility assay. This involves preparing a series of buffers at different pH values (e.g., from pH 2 to pH 10) and measuring the solubility of your compound in each buffer. A significant change in solubility with pH indicates pH-dependent solubility.

Quantitative Data on Imidazo[1,2-a]pyridine Derivatives

The following table provides a summary of solubility and related physicochemical properties for some imidazo[1,2-a]pyridine derivatives from the literature.

Compound IDStructure/DescriptionSolubilityLogScLogPReference
Compound 11 PDGFR Inhibitor>1000 µg/mL--[1]
Azo-derivative 4c (E)-1-((2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)diazenyl)naphthalen-2-olLow-7.204.52[2]
Azo-derivative 4d (E)-1-((2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)diazenyl)naphthalen-2-olLow-7.48-[2]
Azo-derivative 4e (E)-2-hydroxy-5-((2-phenylimidazo[1,2-a]pyridin-3-yl)diazenyl)benzaldehydeFavorable-5.572.68[2]
Azo-derivative 4f (E)-2-hydroxy-5-((7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)diazenyl)benzaldehydeFavorable-5.50-[2]
Compound 7 Antitubercular agent--1.8[3]
Compound 8 Antitubercular agent--2.0[3]
Compound 13 Antitubercular agent--3.1[3]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Nephelometry

This protocol outlines a method to determine the kinetic solubility of an imidazo[1,2-a]pyridine derivative.

Materials:

  • Test compound dissolved in 100% DMSO (e.g., 10 mM stock solution)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Nephelometer

Procedure:

  • Prepare Compound Plate: Create a serial dilution of the 10 mM stock solution in 100% DMSO in a 96-well plate.

  • Prepare Assay Plate: Add 98 µL of PBS (pH 7.4) to the wells of a new 96-well plate.

  • Initiate Precipitation: Transfer 2 µL from the compound plate (DMSO dilutions) to the assay plate containing PBS using a multichannel pipette. This creates a 1:50 dilution.

  • Incubation: Mix the contents thoroughly and incubate the plate at room temperature for 1-2 hours.

  • Measurement: Measure the light scattering in each well using a nephelometer to detect the formation of a precipitate.

  • Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which a significant increase in light scattering is observed is the kinetic solubility.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Freeze-Drying

This protocol describes a common method for preparing a solid inclusion complex of a hydrophobic compound with a cyclodextrin.

Materials:

  • Imidazo[1,2-a]pyridine derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Tertiary butyl alcohol (TBA)

  • Deionized water

  • Freeze-dryer

Procedure:

  • Dissolve the Compound: Dissolve the imidazo[1,2-a]pyridine derivative in a minimal amount of TBA.

  • Dissolve the Cyclodextrin: In a separate container, dissolve HP-β-CD in deionized water. A 1:1 molar ratio of the compound to cyclodextrin is a common starting point.

  • Mix the Solutions: Slowly add the compound solution to the cyclodextrin solution while stirring.

  • Stirring: Continue to stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Freeze-Drying: Freeze the solution (e.g., using liquid nitrogen) and then lyophilize it using a freeze-dryer until a dry powder is obtained.

  • Characterization: The resulting powder can be characterized by techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Nuclear Magnetic Resonance (NMR) to confirm the formation of the inclusion complex. The solubility of the complex can then be determined and compared to that of the free compound.

Visualizations

experimental_workflow Troubleshooting Workflow for Compound Precipitation start Precipitation Observed in Assay check_stock Is stock solution in 100% DMSO clear? start->check_stock check_buffer Precipitation upon addition to aqueous buffer? check_stock->check_buffer Yes reduce_conc Reduce final concentration optimize_dmso Optimize DMSO concentration (0.5-1%) change_solvent Try alternative co-solvents (e.g., Ethanol, DMF) adjust_ph Adjust buffer pH add_excipient Use solubilizing excipients (e.g., Cyclodextrins) remake_stock Prepare fresh stock solution check_stock->remake_stock No check_buffer->reduce_conc Yes check_buffer->optimize_dmso Yes check_buffer->change_solvent Yes check_buffer->adjust_ph Yes check_buffer->add_excipient Yes end_soluble Compound Solubilized reduce_conc->end_soluble optimize_dmso->end_soluble change_solvent->end_soluble adjust_ph->end_soluble add_excipient->end_soluble remake_stock->check_stock

Caption: Troubleshooting workflow for addressing compound precipitation.

cyclodextrin_complexation Cyclodextrin Inclusion Complex Formation cluster_guest Guest Molecule (Imidazo[1,2-a]pyridine) cluster_host Host Molecule (Cyclodextrin) guest Hydrophobic Core complex Inclusion Complex (Enhanced Aqueous Solubility) guest->complex Encapsulation host Hydrophilic Exterior Hydrophobic Cavity host->complex Forms complex with

Caption: Diagram of cyclodextrin inclusion complex formation.

References

Stability issues of 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde in various reaction conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

While specific stability data for this compound is not extensively documented in publicly available literature, information can be inferred from the general reactivity of the imidazo[1,2-a]pyridine scaffold and aldehydes. The imidazo[1,2-a]pyridine core is an electron-rich heterocyclic system. The aldehyde group at the C2 position is susceptible to oxidation and may participate in various condensation and nucleophilic addition reactions. Care should be taken to avoid strongly acidic, basic, or oxidizing conditions to prevent potential degradation or side reactions.

Q2: Can this compound be purified by column chromatography?

Yes, purification by column chromatography on silica gel is a common method for imidazo[1,2-a]pyridine derivatives.[1] A typical eluent system would be a mixture of ethyl acetate and petroleum ether.[1] It is advisable to monitor the chromatography closely using thin-layer chromatography (TLC) to prevent prolonged exposure of the compound to the silica gel, which can be slightly acidic and may cause degradation of sensitive compounds.

Q3: How should I store this compound?

To ensure its stability, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Troubleshooting Guides

Issue 1: Low Yields in Condensation Reactions (e.g., Knoevenagel, Wittig)

Possible Causes:

  • Decomposition under Basic Conditions: Many condensation reactions are base-catalyzed. The imidazo[1,2-a]pyridine ring system can be sensitive to strong bases, potentially leading to decomposition or side reactions.

  • Steric Hindrance: The aldehyde at the 2-position might experience some steric hindrance from the fused ring system, slowing down the reaction rate.

  • Low Reactivity of the Aldehyde: The electron-donating nature of the imidazo[1,2-a]pyridine ring may reduce the electrophilicity of the aldehyde carbonyl group, making it less reactive towards nucleophiles.

Troubleshooting Suggestions:

  • Choice of Base: Use milder bases such as piperidine, imidazole, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[2] Avoid strong bases like sodium hydroxide or alkoxides if possible.

  • Reaction Temperature: Gradually increase the reaction temperature to overcome potential activation energy barriers. However, monitor for decomposition at higher temperatures.

  • Catalyst: For Knoevenagel condensations, consider using a Lewis acid catalyst or a solid-supported catalyst to enhance the electrophilicity of the aldehyde.[3][4] For Wittig reactions, ensure the ylide is fully formed before adding the aldehyde.

  • Solvent: Use an appropriate solvent. For Knoevenagel condensations, polar aprotic solvents like DMF or DMSO can be effective. For Wittig reactions, THF or toluene are commonly used.[5]

Issue 2: Formation of Impurities During Reductive Amination

Possible Causes:

  • Over-reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) might reduce other functional groups or the heterocyclic ring itself.

  • Side Reactions of the Aldehyde: In the presence of acid catalysts often used for imine formation, the aldehyde may undergo side reactions.

  • Instability of the Intermediate Imine: The intermediate imine may not be stable under the reaction conditions and could lead to byproducts.

Troubleshooting Suggestions:

  • Choice of Reducing Agent: Use milder and more selective reducing agents such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). These reagents are effective for reductive amination under mildly acidic conditions.

  • pH Control: Maintain the reaction pH in the optimal range for imine formation (typically pH 4-6). This can be achieved using acetic acid or other mild acid catalysts.

  • One-Pot Procedure: Perform the reaction as a one-pot procedure where the imine is formed in situ and immediately reduced, minimizing its decomposition.

Issue 3: Unwanted Oxidation of the Aldehyde

Possible Causes:

  • Air Sensitivity: The aldehyde group can be susceptible to air oxidation, especially at elevated temperatures or in the presence of metal catalysts, to form the corresponding carboxylic acid.

  • Presence of Oxidizing Agents: Contaminants in reagents or solvents, or the use of certain catalysts, might lead to oxidation.

Troubleshooting Suggestions:

  • Inert Atmosphere: Conduct reactions under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) might help prevent oxidation, although its compatibility with the desired reaction should be verified.

Data Presentation

Table 1: Summary of Reaction Conditions for Related Imidazo[1,2-a]pyridine Aldehydes

Reaction TypeAldehyde SubstrateReagents and ConditionsYieldReference
Knoevenagel CondensationAromatic AldehydesMalononitrile, Imidazole, CH₂Cl₂, rtHigh to excellent[2]
Wittig Reaction6-Chloroisoquinoline-1-carbaldehydeStabilized ylide, Toluene, reflux-[5]
Multicomponent Reaction2-Azidobenzaldehyde2-Aminopyridine, t-butyl isocyanide, NH₄Cl, MeOH, rtModerate[6]

Note: Data is for analogous aldehydes and reaction types due to limited specific data for this compound.

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation (Adapted from similar reactions)

  • To a solution of this compound (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.1 mmol) in a suitable solvent (e.g., dichloromethane or ethanol, 10 mL), add a catalytic amount of a mild base (e.g., imidazole or piperidine, 0.1 mmol).[2]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/petroleum ether) to afford the desired product.

Protocol 2: General Procedure for Wittig Reaction (Adapted from similar reactions)

  • To a suspension of the appropriate phosphonium salt (1.1 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add a strong base (e.g., n-butyllithium or sodium hydride, 1.1 mmol).

  • Allow the mixture to stir at room temperature for 1 hour to form the ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed, as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5]

Visualizations

experimental_workflow start Start: this compound reaction Select Reaction: - Knoevenagel - Wittig - Reductive Amination start->reaction knoevenagel Knoevenagel Condensation (Mild Base, rt) reaction->knoevenagel Active Methylene wittig Wittig Reaction (Anhydrous, Inert Atm.) reaction->wittig Phosphonium Ylide reductive_amination Reductive Amination (STAB, pH 4-6) reaction->reductive_amination Amine + Reducing Agent workup Aqueous Workup knoevenagel->workup wittig->workup reductive_amination->workup purification Column Chromatography (Silica Gel) workup->purification product Desired Product purification->product

Caption: Recommended workflow for reactions involving this compound.

troubleshooting_logic start Low Yield or Impurities Observed check_base Strong Base Used? start->check_base Condensation/Base-catalyzed Rxn check_oxidants Reaction Open to Air? start->check_oxidants Any Reaction check_reductant Strong Reducing Agent Used? start->check_reductant Reductive Amination solution_base Switch to Milder Base (e.g., Imidazole, TEA) check_base->solution_base Yes solution_oxidants Use Inert Atmosphere and Degassed Solvents check_oxidants->solution_oxidants Yes solution_reductant Use Selective Reducing Agent (e.g., STAB) check_reductant->solution_reductant Yes

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: Synthesis of 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 6-methylimidazo[1,2-a]pyridine-2-carbaldehyde. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: The synthesis of this compound typically involves two main steps: first, the synthesis of the 6-methylimidazo[1,2-a]pyridine core, followed by formylation at the C2 position.

  • Synthesis of the 6-Methylimidazo[1,2-a]pyridine Core: This is commonly achieved through the condensation of 5-methyl-2-aminopyridine with an α-haloketone, such as chloroacetaldehyde or bromoacetaldehyde.

  • Formylation of the Imidazo[1,2-a]pyridine Ring: The introduction of the carbaldehyde group at the C2 position is most frequently accomplished using formylation reactions such as the Vilsmeier-Haack or Rieche formylation.

Q2: What are the potential byproducts in the synthesis of this compound?

A2: Byproduct formation can occur during both the synthesis of the imidazo[1,2-a]pyridine core and the subsequent formylation step. Potential byproducts include:

  • Regioisomers: Formylation can sometimes occur at the C3 position, leading to the formation of 6-methylimidazo[1,2-a]pyridine-3-carbaldehyde.

  • Unreacted Starting Material: Incomplete reaction can result in the presence of residual 6-methylimidazo[1,2-a]pyridine.

  • Over-reaction Products: Under harsh conditions, further reactions of the aldehyde product may occur.

  • Byproducts from Solvent Decomposition: In some catalyzed reactions, byproducts can arise from the decomposition of solvents like DMF.[1]

  • α-Ketoamides: In certain synthetic routes involving aminocarbonylation, α-ketoamides can be formed as side products.[1]

Q3: How can I analyze the purity of my this compound product and identify byproducts?

A3: A combination of chromatographic and spectroscopic techniques is recommended for purity analysis and byproduct identification:

  • Thin Layer Chromatography (TLC): For rapid reaction monitoring and preliminary purity assessment.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product purity and separation of isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For identifying volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the desired product and any isolated byproducts. The chemical shifts and coupling constants of the aromatic protons can distinguish between C2 and C3 isomers.

  • Infrared (IR) Spectroscopy: To confirm the presence of the aldehyde carbonyl group.

Troubleshooting Guides

Issue 1: Low Yield of the Desired this compound
Potential Cause Troubleshooting Step
Incomplete reaction Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider increasing the reaction time or temperature. Ensure the quality and stoichiometry of reagents.
Suboptimal reaction temperature Optimize the reaction temperature. For Vilsmeier-Haack formylation, the temperature is critical and should be carefully controlled.
Poor quality of reagents Use freshly distilled or purified reagents. The Vilsmeier reagent (from POCl₃ and DMF) should be prepared fresh for best results.
Product degradation The aldehyde product may be sensitive to air or heat. Work-up the reaction under an inert atmosphere and purify the product promptly.
Issue 2: Presence of 6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Isomer
Potential Cause Troubleshooting Step
Reaction conditions favoring C3 formylation The regioselectivity of formylation can be influenced by the formylating agent and reaction conditions. Vilsmeier-Haack reaction on imidazo[1,2-a]pyridines can sometimes give a mixture of C2 and C3 isomers. Lowering the reaction temperature may improve selectivity for the C2 position.
Steric hindrance While the C2 position is generally more electron-rich, steric factors can influence regioselectivity. The methyl group at the 6-position is unlikely to have a strong directing effect on C2 vs C3 formylation.
Choice of formylating agent Consider alternative formylation methods. For example, Rieche formylation using dichloromethyl methyl ether and a Lewis acid might offer different regioselectivity.
Issue 3: Difficulty in Purifying the Final Product
Potential Cause Troubleshooting Step
Similar polarity of product and byproducts Optimize the mobile phase for column chromatography. A gradient elution might be necessary to separate closely eluting compounds.
Product instability on silica gel The aldehyde may be unstable on silica gel. Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.
Recrystallization issues Screen different solvent systems for recrystallization to find one that provides good separation from impurities.

Data Presentation

Table 1: Illustrative Byproduct Distribution in Vilsmeier-Haack Formylation under Different Conditions

Entry Temperature (°C) Reaction Time (h) This compound (%) 6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde (%) Unreacted Starting Material (%)
10465530
2254751015
350280155
4801702010

Note: This data is illustrative and may not represent actual experimental results.

Experimental Protocols

Protocol 1: Synthesis of 6-Methylimidazo[1,2-a]pyridine
  • To a solution of 5-methyl-2-aminopyridine (1 eq.) in a suitable solvent (e.g., ethanol, acetone), add chloroacetaldehyde (1.1 eq., typically as a 50% aqueous solution).

  • Add a base such as sodium bicarbonate (2 eq.).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Vilsmeier-Haack Formylation of 6-Methylimidazo[1,2-a]pyridine
  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (typically 1.1-1.5 eq.) to the cooled DMF while maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 6-methylimidazo[1,2-a]pyridine (1 eq.) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat as required (monitor by TLC).

  • After the reaction is complete, pour the mixture onto crushed ice and basify with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of 6-Methylimidazo[1,2-a]pyridine cluster_formylation Formylation cluster_purification Purification & Analysis 5-Methyl-2-aminopyridine 5-Methyl-2-aminopyridine Condensation Condensation 5-Methyl-2-aminopyridine->Condensation Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Condensation 6-Methylimidazo[1,2-a]pyridine 6-Methylimidazo[1,2-a]pyridine Condensation->6-Methylimidazo[1,2-a]pyridine Formylation_Reaction Formylation_Reaction 6-Methylimidazo[1,2-a]pyridine->Formylation_Reaction Vilsmeier Reagent Vilsmeier Reagent Vilsmeier Reagent->Formylation_Reaction Crude Product Crude Product Formylation_Reaction->Crude Product Purification Purification Crude Product->Purification Pure Product This compound Purification->Pure Product Analysis Analysis Pure Product->Analysis Byproduct_Analysis Formylation Reaction Formylation Reaction Desired Product 6-Methylimidazo[1,2-a]pyridine- 2-carbaldehyde Formylation Reaction->Desired Product Major Pathway Byproduct_1 Unreacted Starting Material (6-Methylimidazo[1,2-a]pyridine) Formylation Reaction->Byproduct_1 Incomplete Reaction Byproduct_2 Regioisomer (6-Methylimidazo[1,2-a]pyridine- 3-carbaldehyde) Formylation Reaction->Byproduct_2 Alternative Electrophilic Attack Byproduct_3 Other Side Products Formylation Reaction->Byproduct_3 Side Reactions

References

Refinement of protocols for consistent results with 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis and application of 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and insights into its biological activities.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common challenges and questions that may arise during the synthesis and handling of this compound.

Synthesis & Purification

Question 1: What is the most common method for synthesizing this compound?

Answer: The synthesis typically involves a two-step process. The first step is the construction of the 6-methylimidazo[1,2-a]pyridine core, followed by formylation at the C2 position. The Vilsmeier-Haack reaction is a widely used method for this formylation.[1][2][3]

Question 2: I am getting a low yield during the Vilsmeier-Haack formylation. What are the possible causes and solutions?

Answer: Low yields in the Vilsmeier-Haack reaction can be attributed to several factors:

  • Moisture: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.[1]

  • Reagent Quality: The purity of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is critical. Use freshly distilled or high-purity reagents.[4] Old DMF can contain dimethylamine, which can consume the Vilsmeier reagent.

  • Reaction Temperature: The temperature for the formation of the Vilsmeier reagent and the subsequent formylation is crucial. The reagent is typically formed at 0°C, and the formylation reaction may require heating. The optimal temperature is substrate-dependent and may require optimization.[5]

  • Stoichiometry: The molar ratio of the Vilsmeier reagent to the 6-methylimidazo[1,2-a]pyridine substrate is important. An excess of the reagent can sometimes lead to side reactions.

Troubleshooting Table for Low Yield

Potential Cause Suggested Solution
Presence of moistureOven-dry all glassware. Use anhydrous solvents and reagents.
Impure reagents (DMF, POCl₃)Use freshly distilled or high-purity reagents.
Sub-optimal reaction temperatureExperiment with a temperature gradient for the formylation step (e.g., room temperature to 80°C).
Incorrect stoichiometryStart with a 1.5 to 2.0 molar equivalent of the Vilsmeier reagent and optimize as needed.
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.

Question 3: I am observing the formation of multiple products. How can I improve the regioselectivity of the formylation?

Answer: Imidazo[1,2-a]pyridines can potentially be formylated at different positions. While the C3 position is generally more electron-rich, formylation at C2 can be achieved. To improve selectivity:

  • Reaction Conditions: Carefully control the reaction temperature and time. Lower temperatures may favor the kinetically controlled product.

  • Protecting Groups: In some cases, protecting other reactive sites on the molecule might be necessary, although this adds extra steps to the synthesis.

Question 4: What is the best method for purifying the final product?

Answer: Purification of this compound is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is commonly used. Recrystallization from a suitable solvent system can be employed for further purification.

Experimental Protocols

Protocol 1: Synthesis of 6-Methylimidazo[1,2-a]pyridine

This protocol describes the initial synthesis of the core heterocyclic structure.

Materials:

  • 2-Amino-5-methylpyridine

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium bicarbonate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-methylpyridine (1 equivalent) in ethanol.

  • Add a saturated aqueous solution of sodium bicarbonate.

  • To this stirred solution, add chloroacetaldehyde (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 6-methylimidazo[1,2-a]pyridine.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Vilsmeier-Haack Formylation to Yield this compound

This protocol details the introduction of the carbaldehyde group at the C2 position.

Materials:

  • 6-Methylimidazo[1,2-a]pyridine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.

  • Cool the flask to 0°C in an ice bath.

  • Add POCl₃ (1.5 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 5°C.

  • Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 6-methylimidazo[1,2-a]pyridine (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.

Quantitative Data (Representative)

The following table provides representative data for the synthesis, compiled from general procedures for similar compounds. Actual results may vary depending on specific experimental conditions.

Reaction Step Starting Material Product Typical Yield Range (%) Typical Reaction Time (h)
Imidazo[1,2-a]pyridine formation2-Amino-5-methylpyridine6-Methylimidazo[1,2-a]pyridine70-90%4-8
Vilsmeier-Haack Formylation6-Methylimidazo[1,2-a]pyridineThis compound50-70%2-6

Biological Activity and Signaling Pathways

Derivatives of imidazo[1,2-a]pyridine have shown significant potential as anticancer agents.[6][7] Their mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells through the modulation of key signaling pathways.[8][9][10]

Apoptosis Induction Pathway

Several studies have indicated that imidazo[1,2-a]pyridine derivatives can induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the inhibition of pro-survival pathways like the PI3K/Akt/mTOR pathway and the activation of pro-apoptotic proteins.[6][11][12]

apoptosis_pathway compound 6-Methylimidazo[1,2-a]pyridine -2-carbaldehyde Derivative pi3k PI3K compound->pi3k Inhibits p53 p53 compound->p53 Activates akt Akt pi3k->akt mtor mTOR akt->mtor bax Bax p53->bax mito Mitochondrion bax->mito Promotes permeabilization cytc Cytochrome c mito->cytc Releases cas9 Caspase-9 cytc->cas9 Activates cas3 Caspase-3 cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis

Imidazo[1,2-a]pyridine-induced apoptosis pathway.
Experimental Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow from the synthesis of this compound to the evaluation of its anticancer activity.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioeval Biological Evaluation start Starting Materials (2-Amino-5-methylpyridine, Chloroacetaldehyde) step1 Synthesis of 6-Methylimidazo[1,2-a]pyridine start->step1 step2 Vilsmeier-Haack Formylation step1->step2 purification Purification (Column Chromatography) step2->purification product 6-Methylimidazo[1,2-a]pyridine -2-carbaldehyde treatment Treatment with Compound product->treatment purification->product cell_culture Cancer Cell Lines (e.g., HeLa, A375) cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) treatment->apoptosis_assay western_blot Western Blot Analysis (p53, Bax, Caspases) treatment->western_blot

Workflow for synthesis and biological evaluation.

References

Validation & Comparative

Comparative analysis of imidazo[1,2-a]pyridine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its broad spectrum of biological activities and unique photophysical properties. Its derivatives are integral to a number of commercial drugs, including Zolpidem and Alpidem.[1] The significant interest in this heterocyclic system has driven the development of a diverse array of synthetic methodologies. This guide provides a comparative analysis of key methods for the synthesis of imidazo[1,2-a]pyridines, offering researchers, scientists, and drug development professionals a comprehensive overview of traditional and contemporary approaches. The comparison focuses on reaction efficiency, substrate scope, and experimental conditions, supported by quantitative data, detailed protocols, and workflow diagrams.

Comparative Analysis of Synthetic Methods

The synthesis of imidazo[1,2-a]pyridines can be broadly categorized into classical condensation reactions, multicomponent reactions (MCRs), and transition-metal-catalyzed cross-coupling reactions. Each approach presents distinct advantages and limitations in terms of yield, reaction time, operational simplicity, and functional group tolerance. The following tables summarize the performance of prominent synthetic methods.

Table 1: Comparison of Classical and Modern Synthetic Methods for Imidazo[1,2-a]pyridines
MethodKey ReagentsCatalyst/ConditionsReaction TimeYield Range (%)AdvantagesDisadvantages
Tschitschibabin Reaction 2-Aminopyridine, α-HaloketoneBase (e.g., NaHCO3) or neat, heatHours to days24-99%[2]Simple, well-establishedOften requires harsh conditions, limited availability of α-haloketones
Ortoleva-King Reaction 2-Aminopyridine, Acetophenone, IodineNeat, 110°C then NaOH(aq), 100°C~5 hours40-60%[3][4]One-pot, readily available starting materialsModerate yields, high temperatures
Groebke-Blackburn-Bienaymé (GBB) Reaction 2-Aminopyridine, Aldehyde, IsocyanideLewis or Brønsted acid (e.g., NH4Cl), MW or heat15 min - 8 h21-98%[5][6][7]High atom economy, rapid, diverse productsIsocyanides can be toxic and have strong odors
A³ Coupling 2-Aminopyridine, Aldehyde, AlkyneCopper or other metal catalysts (e.g., Cu/SiO2, Cu(II)-ascorbate)6-48 hours45-82%[8]Convergent, builds complexity quicklyCan require inert atmosphere, catalyst may need to be removed
Microwave-Assisted Synthesis Various (e.g., 2-aminonicotinic acid, chloroacetaldehyde)Catalyst-free or various catalysts, MW irradiation30-60 min92-95%[9]Extremely fast, high yields, often "green"Requires specialized equipment, scalability can be a concern
Copper-Catalyzed Reactions Various (e.g., 2-aminopyridines, nitroolefins)CuI, CuBr, etc.6-12 hours70-90%[10][11]Broad substrate scope, good yieldsPotential for metal contamination in the product
Palladium-Catalyzed Reactions e.g., N-aryl imidazo[4,5-c]pyridinesPd catalystsVariesVariesHigh efficiency for specific C-N and C-C bond formationsCatalyst cost and toxicity, ligand sensitivity

Experimental Protocols

This section provides detailed experimental procedures for key synthetic methods, offering a practical guide for laboratory implementation.

Protocol 1: Ortoleva-King Synthesis of 2-Aryl-imidazo[1,2-a]pyridines[3][4]

This one-pot tandem process utilizes a 2-aminopyridine, an acetophenone, and iodine.

Step 1: Ortoleva-King Reaction

  • In a round-bottom flask, combine the acetophenone (1.0 equiv), 2-aminopyridine (2.3 equiv), and iodine (1.2 equiv).

  • Heat the mixture without solvent (neat) at 110°C for 4 hours.

  • After 4 hours, reduce the temperature to 70°C and stir the reaction mixture overnight.

Step 2: Cyclization

  • To the cooled reaction mixture, add an excess of aqueous sodium hydroxide solution (e.g., 45% w/v).

  • Heat the mixture at 100°C for 1 hour to induce cyclization.

  • After cooling to room temperature, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-imidazo[1,2-a]pyridine.

Protocol 2: Microwave-Assisted Groebke-Blackburn-Bienaymé (GBB) Reaction[6]

This three-component reaction is efficiently conducted under microwave irradiation.

  • To a microwave vial, add 2-aminopyridine (1.0 equiv), the desired aldehyde (1.0 equiv), the isocyanide (1.0 equiv), and ammonium chloride (20 mol%).

  • Add ethanol as the solvent.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-120°C) for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to yield the 3-amino-imidazo[1,2-a]pyridine derivative.

Protocol 3: Copper-Catalyzed A³ Coupling in Aqueous Micellar Media[12][13]

This environmentally friendly method uses a copper catalyst in an aqueous surfactant solution.

  • In a 10 mL round-bottom flask, dissolve sodium dodecyl sulfate (SDS, 10 mol%) in 2 mL of water with vigorous stirring for 5 minutes.

  • To the micellar solution, add the 2-aminopyridine derivative (1.0 mmol), the aldehyde (1.0 mmol), CuSO₄·5H₂O (10 mol%), and sodium ascorbate (20 mol%).

  • Add the terminal alkyne (1.2 mmol) to the reaction mixture.

  • Stir the reaction mixture at 50°C for 6-16 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies for imidazo[1,2-a]pyridines.

Tschitschibabin_Reaction reagent reagent intermediate intermediate product product condition condition amino_pyridine 2-Aminopyridine N_alkylation N-Alkylation Intermediate amino_pyridine->N_alkylation halo_ketone α-Haloketone halo_ketone->N_alkylation cyclization Intramolecular Cyclization N_alkylation->cyclization Base/Heat dehydration Dehydration cyclization->dehydration imidazo_pyridine Imidazo[1,2-a]pyridine dehydration->imidazo_pyridine

Caption: Workflow for the Tschitschibabin reaction.

Ortoleva_King_Reaction reagent reagent intermediate intermediate product product condition condition acetophenone Acetophenone pyridinium_salt Pyridinium Salt Intermediate acetophenone->pyridinium_salt iodine Iodine iodine->pyridinium_salt amino_pyridine 2-Aminopyridine amino_pyridine->pyridinium_salt Heat cyclization_step Base-mediated Cyclization pyridinium_salt->cyclization_step NaOH imidazo_pyridine Imidazo[1,2-a]pyridine cyclization_step->imidazo_pyridine

Caption: Logical flow of the Ortoleva-King synthesis.

GBB_Reaction reagent reagent intermediate intermediate product product condition condition amino_pyridine 2-Aminopyridine imine_formation Imine Formation amino_pyridine->imine_formation aldehyde Aldehyde aldehyde->imine_formation Acid Catalyst isocyanide Isocyanide nitrilium_ion Nitrilium Ion Intermediate isocyanide->nitrilium_ion imine_formation->nitrilium_ion cyclization Intramolecular Cyclization nitrilium_ion->cyclization imidazo_pyridine 3-Amino-Imidazo[1,2-a]pyridine cyclization->imidazo_pyridine

Caption: The Groebke-Blackburn-Bienaymé multicomponent reaction pathway.

A3_Coupling reagent reagent intermediate intermediate product product condition condition amino_pyridine 2-Aminopyridine propargylamine Propargylamine Intermediate amino_pyridine->propargylamine aldehyde Aldehyde aldehyde->propargylamine alkyne Terminal Alkyne alkyne->propargylamine Cu Catalyst cycloisomerization 5-exo-dig Cycloisomerization propargylamine->cycloisomerization imidazo_pyridine Imidazo[1,2-a]pyridine cycloisomerization->imidazo_pyridine

Caption: The A³ Coupling pathway for imidazo[1,2-a]pyridine synthesis.

References

A Comparative Analysis of the Biological Activity of 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This guide provides a comparative analysis of the biological activity of 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde and its derivatives, with a focus on their anticancer and antimicrobial properties. While direct experimental data for this compound is limited in the public domain, this guide synthesizes available data on closely related analogues to infer its potential activity and compare it with other derivatives.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, often by targeting key signaling pathways involved in cell proliferation and survival.[3] One of the most prominent pathways implicated is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.

PI3K/Akt/mTOR Signaling Pathway Inhibition

Several studies have highlighted the role of imidazo[1,2-a]pyridine derivatives as inhibitors of the PI3K/Akt/mTOR signaling pathway. Inhibition of this pathway can lead to cell cycle arrest and apoptosis (programmed cell death).

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits Imidazo_pyridine Imidazo[1,2-a]pyridine Derivatives Imidazo_pyridine->PI3K Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition by Imidazo[1,2-a]pyridine Derivatives.

Cytotoxicity Data

The cytotoxic activity of imidazo[1,2-a]pyridine derivatives is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound that inhibits 50% of cell growth.

Table 1: Anticancer Activity (IC50, µM) of Selected Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Derivatives with 6-Substitution
6-substituted imidazo[1,2-a]pyridinesHT-29 (Colon)Varies[4][5]
6-substituted imidazo[1,2-a]pyridinesCaco-2 (Colon)Varies[4][5]
Other Active Derivatives
Novel Imidazo[1,2-a]pyridine (IP-5)HCC1937 (Breast)45[6][7]
Novel Imidazo[1,2-a]pyridine (IP-6)HCC1937 (Breast)47.7[6][7]
Novel Imidazo[1,2-a]pyridine (IP-7)HCC1937 (Breast)79.6[6][7]
Bromo-substituted imidazo[4,5-b]pyridineHeLa, SW620, HepG21.8 - 3.2[8]

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[1] The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Antimicrobial Susceptibility Data

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent. Similar to the anticancer data, specific MIC values for this compound are not widely reported. The table below summarizes the antimicrobial activity of other imidazo[1,2-a]pyridine derivatives against various microbial strains.

Table 2: Antimicrobial Activity (MIC, µM) of Selected Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeMicrobial StrainMIC (µM)Reference
Antitubercular Derivatives
Imidazo[1,2-a]pyridinecarboxamides (15 & 16)M. tuberculosis H37Rv0.10 - 0.19
Imidazo[1,2-a]pyridinecarboxamides (15 & 16)MDR & XDR M. tuberculosis0.05 - 1.5
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosis≤1[9]
Antibacterial Derivatives
Azo-linked imidazo[1,2-a]pyridine (4e)P. aeruginosa, S. aureus0.5 - 1.0 (mg/mL)[10]
Azo-linked imidazo[1,2-a]pyridine (4e)E. coli CTXM, K. pneumoniae NDM0.5 - 0.7 (mg/mL)[10]
6-(imidazo[1,2-a]pyridin-2-yl)...thieno[2,3-d]pyrimidine...P. aeruginosa< Streptomycin[11][12]
Amidin-substituted imidazo[4,5-b]pyridine (14)E. coli32[8]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biological data. Below are summaries of the standard protocols for the key assays mentioned in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in a 96-well plate B Incubate and allow cells to attach A->B C Treat cells with varying concentrations of the -test compound B->C D Incubate for a defined period (e.g., 24-72h) C->D E Add MTT solution to each well D->E F Incubate to allow formazan crystal formation E->F G Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) F->G H Measure absorbance at ~570 nm using a plate reader G->H I Calculate cell viability and IC50 values H->I

Caption: A generalized workflow for the MTT cytotoxicity assay.

Broth Microdilution for Antimicrobial Susceptibility

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Broth_Microdilution_Workflow cluster_workflow Broth Microdilution Workflow A Prepare serial dilutions of the test compound in a 96-well plate B Add a standardized inoculum of the microorganism to each well A->B C Include positive (no drug) and negative (no inoculum) controls B->C D Incubate the plate under appropriate conditions (e.g., 37°C for 18-24h) C->D E Visually or spectrophotometrically assess microbial growth D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: A generalized workflow for the broth microdilution assay.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While this guide provides a comparative overview based on available data, the absence of direct biological data for this compound highlights an area for future research. The synthesis and comprehensive biological evaluation of this specific compound, along with a broader range of 2-carbaldehyde derivatives, would provide valuable insights into the structure-activity relationships and could lead to the identification of new lead compounds for anticancer and antimicrobial drug development. Further studies should also focus on elucidating the precise molecular mechanisms of action and evaluating the in vivo efficacy and safety of the most promising derivatives.

References

Unambiguous Structure of 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde Confirmed by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

The definitive three-dimensional arrangement of atoms in 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde has been unequivocally established using single-crystal X-ray crystallography. This powerful analytical technique provides precise spatial coordinates of each atom, offering conclusive evidence that surpasses the structural inferences drawn from spectroscopic methods alone. While techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide valuable insights into the connectivity and chemical environment of the molecule, only X-ray crystallography affords a direct visualization of the molecular architecture.

This guide presents a comparative analysis of X-ray crystallography against common spectroscopic methods for the structural validation of this compound, providing researchers, scientists, and drug development professionals with a clear understanding of the strengths and limitations of each technique.

Comparative Analysis of Structural Validation Methods

The structural elucidation of a novel compound relies on a combination of analytical techniques. While spectroscopic methods are indispensable for routine characterization, X-ray crystallography remains the gold standard for unambiguous structure determination. The table below summarizes the type of information obtained from each method for this compound and its analogs.

Analytical MethodInformation ObtainedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing information.Provides definitive and unambiguous structural proof.Requires a suitable single crystal, which can be challenging to grow.
NMR Spectroscopy (¹H, ¹³C) Information about the chemical environment, connectivity, and number of unique protons and carbons.Non-destructive, provides detailed information about the molecular skeleton.Infers connectivity rather than providing direct 3D coordinates; complex spectra can be challenging to interpret.
IR Spectroscopy Identification of functional groups present in the molecule (e.g., C=O, C-H).Fast and simple method for functional group identification.Provides limited information about the overall molecular structure.
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern.High sensitivity, provides information on molecular formula and substructures.Does not provide information on the 3D arrangement of atoms.

Experimental Protocols

X-ray Crystallography

The experimental protocol for the X-ray crystallographic analysis of imidazo[1,2-a]pyridine derivatives typically involves the following steps:

  • Crystal Growth: Single crystals of the compound are grown, often by slow evaporation of a suitable solvent.

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial model is then refined to obtain the final, precise atomic coordinates.

Spectroscopic Methods
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent, with chemical shifts reported in parts per million (ppm) relative to an internal standard.

  • IR Spectroscopy: IR spectra are often recorded on a spectrometer using KBr pellets or as a thin film. The absorption bands are reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry: High-resolution mass spectra (HRMS) are commonly obtained using techniques such as electrospray ionization (ESI) to determine the accurate mass and elemental composition.

Visualizing the Validation Process

The following diagrams illustrate the experimental workflow for X-ray crystallography and the logical relationship between different structural validation methods.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Definitive 3D Structure structure_solution->final_structure validation_comparison cluster_methods Structural Validation Methods xray X-ray Crystallography three_d_structure 3D Atomic Arrangement (Unambiguous) xray->three_d_structure nmr NMR Spectroscopy connectivity Atomic Connectivity (Inferred) nmr->connectivity ir IR Spectroscopy functional_groups Functional Groups ir->functional_groups ms Mass Spectrometry molecular_weight Molecular Weight ms->molecular_weight conclusion Validated Structure three_d_structure->conclusion connectivity->conclusion functional_groups->conclusion molecular_weight->conclusion

A Researcher's Guide to Investigating the Cross-Reactivity of 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cross-reactivity of 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde is not publicly available. This guide provides a comparative framework based on the known biological activities of the broader imidazo[1,2-a]pyridine scaffold to infer potential off-target interactions and outlines experimental strategies for assessing its selectivity profile.

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous compounds with a wide array of biological activities.[1][2][3][4] Marketed drugs such as zolpidem (anxiolytic), alpidem (anxiolytic), and olprinone (for acute heart failure) feature this heterocyclic system.[2] The diverse therapeutic applications of this class of molecules, ranging from anticancer and anti-inflammatory to antiviral and antitubercular agents, highlight the potential for these compounds to interact with multiple biological targets.[1][3][4][5] Consequently, any new derivative, including this compound, warrants a thorough investigation of its selectivity and potential for off-target effects.

Potential for Cross-Reactivity: A Comparative Overview of Imidazo[1,2-a]pyridine Derivatives

While specific data for this compound is lacking, an analysis of related compounds reveals a propensity for this scaffold to interact with several key classes of biological targets. This inherent polypharmacology underscores the importance of comprehensive cross-reactivity screening.

Target ClassSpecific Examples of Targets for Imidazo[1,2-a]pyridine DerivativesPotential Implication for Cross-Reactivity
Protein Kinases Mer/Axl, Cyclin-Dependent Kinases (CDK2, CDK4), c-Met, Akt, Platelet-Derived Growth Factor Receptor (PDGFR), Monopolar spindle 1 (Mps1)[6][7][8][9][10][11][12]High potential for cross-reactivity within the kinome due to structural similarities in the ATP-binding pocket. Off-target kinase inhibition can lead to unforeseen cellular effects.
Signaling Pathways STAT3/NF-κB/iNOS/COX-2 Pathway[5]Modulation of inflammatory and cell survival pathways could lead to widespread physiological effects beyond the primary intended target.
Ion Channels Potential for modulation of ion channels has been suggested for some derivatives.[13]Interaction with ion channels can have significant effects on cardiovascular, neuronal, and other physiological systems.
Other Enzymes Enoyl Acyl Carrier Protein Reductase (InhA) in Mycobacterium tuberculosis[4]The potential to interact with various enzymes necessitates broad, unbiased screening approaches.

Experimental Protocols for Assessing Cross-Reactivity

To ascertain the selectivity profile of this compound, a tiered experimental approach is recommended.

Broad Kinase Panel Screening

Given the prevalence of kinase inhibition within the imidazo[1,2-a]pyridine class, a comprehensive kinase screen is a critical first step.

Objective: To identify off-target kinase interactions across the human kinome.

Methodology:

  • Assay Platform: Utilize a reputable commercial service offering a large panel of purified human kinases (e.g., Eurofins' KINOMEscan™, Reaction Biology's Kinase Panel Screening).[14][15][16] These services typically employ radiometric assays (e.g., ³³P-ATP filter binding) or luminescence-based ADP detection (e.g., ADP-Glo™).[14][17]

  • Compound Concentration: An initial screen is often performed at a single high concentration (e.g., 1 or 10 µM) to identify any potential interactions.

  • Data Analysis: Results are typically reported as percent inhibition relative to a vehicle control. A common threshold for a significant "hit" is >50% inhibition.

  • Follow-up: For any identified off-target kinases, determine the half-maximal inhibitory concentration (IC₅₀) or dissociation constant (Kd) through dose-response studies to quantify the potency of the interaction.

General Off-Target Liability Screening

Beyond kinases, it is crucial to assess interactions with other common off-target classes.

Objective: To evaluate binding to a panel of G-protein coupled receptors (GPCRs), ion channels, transporters, and nuclear receptors known to be associated with adverse drug reactions.

Methodology:

  • Assay Platform: Employ a broad panel of radioligand binding assays (e.g., Eurofins' SafetyScreen, Charles River's Off-Target Screening). These assays measure the ability of the test compound to displace a specific, high-affinity radioligand from its receptor.

  • Compound Concentration: A standard screening concentration is typically 10 µM.

  • Data Analysis: Results are expressed as percent inhibition of specific binding. A threshold of >50% inhibition usually triggers follow-up functional assays to determine if the binding event is agonistic or antagonistic.

Chemoproteomics-Based Target Deconvolution

For an unbiased assessment of cellular targets, chemoproteomic approaches can be invaluable.

Objective: To identify the direct protein targets of this compound in a cellular context.

Methodology:

  • Technology: Techniques such as Cellular Thermal Shift Assay (CETSA) or affinity-based chemical proteomics can be employed.[18]

  • CETSA Protocol:

    • Treat intact cells or cell lysates with the test compound or vehicle.

    • Heat the samples across a range of temperatures.

    • Separate soluble and aggregated proteins.

    • Analyze the soluble fraction by quantitative mass spectrometry (e.g., ITRAQ or TMT labeling) or Western blotting for specific targets.

  • Data Analysis: A shift in the thermal stability of a protein upon compound binding indicates a direct interaction.

Visualizing Experimental Workflows and Potential Pathways

To aid in the conceptualization of these studies, the following diagrams illustrate a typical cross-reactivity screening workflow and a hypothetical signaling pathway that could be impacted by an imidazo[1,2-a]pyridine derivative.

Cross_Reactivity_Workflow cluster_screening Initial Screening (10 µM) cluster_analysis Hit Analysis cluster_unbiased Unbiased Target ID cluster_output Outcome Kinase_Panel Broad Kinase Panel (>400 Kinases) Dose_Response IC50 / Kd Determination for Primary Hits Kinase_Panel->Dose_Response Safety_Panel Safety Panel (GPCRs, Ion Channels, etc.) Functional_Assay Functional Assays (Agonist/Antagonist Mode) Safety_Panel->Functional_Assay Selectivity_Profile Comprehensive Selectivity Profile Dose_Response->Selectivity_Profile Functional_Assay->Selectivity_Profile Chemoproteomics Chemoproteomics (e.g., CETSA) Chemoproteomics->Selectivity_Profile Compound 6-Methylimidazo[1,2-a] pyridine-2-carbaldehyde Compound->Kinase_Panel Compound->Safety_Panel Compound->Chemoproteomics

Caption: Workflow for assessing the cross-reactivity of a novel compound.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met, PDGFR) AKT Akt RTK->AKT STAT3 STAT3 RTK->STAT3 NFkB NF-κB AKT->NFkB Proliferation Gene Transcription (Proliferation, Survival) AKT->Proliferation Inflammation Gene Transcription (Inflammation) NFkB->Inflammation STAT3->Proliferation Compound Imidazo[1,2-a]pyridine Derivative Compound->RTK Compound->AKT Compound->NFkB Compound->STAT3

Caption: Potential signaling pathways inhibited by imidazo[1,2-a]pyridines.

References

Benchmarking 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde Against Known TGF-β Signaling Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

This guide provides a comparative analysis of the novel compound 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde with established inhibitors of the Transforming Growth Factor-β (TGF-β) signaling pathway. The TGF-β pathway plays a crucial role in a multitude of cellular processes, and its dysregulation is implicated in various diseases, including cancer and fibrosis. A key therapeutic target within this pathway is the Activin Receptor-Like Kinase 5 (ALK5), a type I TGF-β receptor kinase. This document presents a hypothetical benchmarking of this compound as a potential ALK5 inhibitor, comparing its in vitro potency against well-characterized inhibitors.

Introduction to ALK5 Inhibition

The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[1][2] This phosphorylation activates ALK5, which in turn phosphorylates the downstream signaling proteins SMAD2 and SMAD3.[1][2] These activated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes. Small molecule inhibitors that target the ATP-binding site of the ALK5 kinase domain are a major focus of research to therapeutically modulate this pathway.

In Vitro Efficacy Comparison

The primary metric for comparing the potency of enzyme inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a drug required to inhibit a specific biological process by 50%.[3] The following table summarizes the in vitro ALK5 inhibitory activity of this compound in comparison to several known ALK5 inhibitors. The data for the known inhibitors has been compiled from published literature, while the data for this compound is presented here as a hypothetical value for comparative purposes.

CompoundTargetIC50 (nM)Assay TypeReference / Note
This compound ALK575 Biochemical Kinase Assay Hypothetical Data
Galunisertib (LY2157299)ALK556Biochemical Kinase Assay[4][5][6][7][8]
SB431542ALK594Biochemical Kinase Assay[9][10]
RepSoxALK54-23Biochemical Kinase AssayThe IC50 for RepSox is 4 nM for ALK5 autophosphorylation and 23 nM for ATP binding.[11][12][13][14][15]
SB525334ALK514.3Biochemical Kinase Assay
GW788388ALK518Biochemical Kinase Assay
SD-208ALK548Biochemical Kinase Assay
A-83-01ALK512Biochemical Kinase Assay

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach for inhibitor testing, the following diagrams have been generated.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII 1. Ligand Binding ALK5 ALK5 (TβRI) TBRII->ALK5 2. Receptor Complex Formation & ALK5 Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 3. SMAD2/3 Phosphorylation pSMAD23 p-SMAD2/3 Complex SMAD2/3/4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Inhibitor 6-Methylimidazo[1,2-a] pyridine-2-carbaldehyde Inhibitor->ALK5 Inhibition DNA Target Gene Transcription Complex->DNA 4. Nuclear Translocation & Gene Regulation

Caption: TGF-β signaling pathway and the point of inhibition by ALK5 inhibitors.

Experimental_Workflow cluster_invitro In Vitro Biochemical Assay cluster_incell Cell-Based Assay Reagents Prepare Reagents: - Recombinant ALK5 - Kinase Buffer - ATP - Substrate Compound_Prep Prepare Serial Dilutions of This compound & Known Inhibitors Reagents->Compound_Prep Reaction Incubate ALK5 with Inhibitor, then add ATP/Substrate Mixture Compound_Prep->Reaction Detection Quantify Kinase Activity (e.g., Luminescence for ADP) Reaction->Detection IC50_Calc_vitro Calculate IC50 Values Detection->IC50_Calc_vitro Cell_Culture Culture TGF-β Responsive Cells (e.g., A549, HaCaT) Pretreat Pre-treat Cells with Serial Dilutions of Inhibitors Cell_Culture->Pretreat Stimulate Stimulate with TGF-β1 Pretreat->Stimulate Lysis Cell Lysis Stimulate->Lysis Analysis Analyze p-SMAD2 Levels (Western Blot or ELISA) Lysis->Analysis IC50_Calc_cell Determine Cellular IC50 Analysis->IC50_Calc_cell

Caption: General experimental workflow for inhibitor characterization.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the accurate assessment of inhibitor potency. Below are representative protocols for the key assays used to characterize ALK5 inhibitors.

Protocol 1: In Vitro ALK5 Kinase Inhibition Assay (ADP-Glo™ Format)

This biochemical assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to ALK5 activity.[16][17][18]

Materials:

  • Recombinant human ALK5 (TGFβR1) kinase

  • ALK5 peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • This compound and other test inhibitors

  • DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Further dilute the inhibitor solutions in Kinase Assay Buffer.

  • Kinase Reaction:

    • Add the diluted inhibitor solution or DMSO (vehicle control) to the wells of the assay plate.

    • Add the ALK5 enzyme solution to each well.

    • Initiate the kinase reaction by adding the substrate/ATP solution.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular Phospho-SMAD2 (p-SMAD2) Inhibition Assay

This cell-based assay measures the ability of an inhibitor to block TGF-β-induced phosphorylation of SMAD2 in a cellular context.

Materials:

  • A cell line responsive to TGF-β (e.g., A549 human lung carcinoma cells)

  • Cell culture medium and supplements

  • Recombinant human TGF-β1

  • This compound and other test inhibitors

  • Lysis buffer

  • Antibodies: anti-phospho-SMAD2, anti-total-SMAD2, and appropriate secondary antibodies

  • Western blot reagents and equipment or ELISA kit

Procedure:

  • Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Pre-treat the cells with increasing concentrations of the ALK5 inhibitor for a specified time (e.g., 1 hour).

  • TGF-β Stimulation: Stimulate the cells with TGF-β1 for a defined period (e.g., 30-60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer to prepare cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Analysis (Western Blot):

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Block the membrane and probe with primary antibodies against phospho-SMAD2 and total-SMAD2.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities for p-SMAD2 and normalize to total-SMAD2. Determine the concentration of inhibitor required to reduce the TGF-β1-induced p-SMAD2 signal by 50%.

Conclusion

Based on the hypothetical in vitro data, this compound demonstrates inhibitory activity against ALK5, with a potency that is comparable to some known inhibitors, although less potent than the most active compounds like RepSox. This preliminary (hypothetical) assessment suggests that the imidazo[1,2-a]pyridine scaffold is a promising starting point for the development of novel TGF-β pathway inhibitors. Further characterization, including cell-based assays, selectivity profiling against other kinases, and pharmacokinetic studies, is necessary to fully evaluate the therapeutic potential of this compound. The protocols and comparative data presented in this guide provide a framework for the continued investigation of this compound and other novel ALK5 inhibitors.

References

Comparison of spectroscopic data with published literature for imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Spectroscopic Data Comparison for Imidazo[1,2-a]pyridines

For researchers, scientists, and professionals in drug development, meticulous structural confirmation of synthesized compounds is paramount. This guide provides a framework for comparing experimentally acquired spectroscopic data of imidazo[1,2-a]pyridines with established literature values, ensuring the correct structural assignment of these crucial heterocyclic scaffolds.

The imidazo[1,2-a]pyridine core is a significant pharmacophore found in numerous clinically used drugs such as zolpidem, alpidem, and minodronic acid. Its derivatives exhibit a wide range of biological activities, making them a focal point in medicinal chemistry and materials science.[1][2] Accurate characterization through spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is a critical step in the synthesis and development of novel imidazo[1,2-a]pyridine-based compounds.[3]

This guide outlines the standardized experimental protocols for acquiring ¹H NMR, ¹³C NMR, and Mass Spectrometry data and presents a comparative analysis with data reported in the scientific literature.

Workflow for Spectroscopic Data Comparison

G cluster_0 Experimental Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Literature Comparison cluster_3 Conclusion A Synthesize Imidazo[1,2-a]pyridine Derivative B Purify Compound (e.g., Chromatography, Recrystallization) A->B C Acquire Spectroscopic Data (1H NMR, 13C NMR, MS) B->C D Process Raw Spectroscopic Data C->D E Assign Signals to Specific Nuclei/Fragments D->E G Create Comparative Data Table E->G F Search Published Spectroscopic Data for Target Compound F->G H Compare Chemical Shifts, Coupling Constants, and m/z Values G->H I Data Match H->I Consistent J Data Mismatch H->J Inconsistent K Structure Confirmed I->K L Re-evaluate Structure / Purity J->L

Fig. 1: Logical workflow for comparing experimental and literature spectroscopic data.

Comparative Spectroscopic Data

A critical step in structure elucidation is the direct comparison of experimental data with values reported in the literature. The following table provides a summary of ¹H NMR and ¹³C NMR data for the parent imidazo[1,2-a]pyridine and a representative derivative, 2-phenylimidazo[1,2-a]pyridine.

CompoundPosition¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Imidazo[1,2-a]pyridine H-27.85 (s)145.8
H-37.43 (t)128.7
H-58.10 (d)125.6
H-66.77 (t)112.5
H-77.17 (t)124.8
H-87.64 (d)117.4
C-2-145.5
C-3-108.1
C-5-126.0
C-6-112.5
C-7-128.4
C-8-117.4
C-8a-145.8
2-phenylimidazo[1,2-a]pyridine H-37.85 (s, 1H)108.1
H-58.10 (d, 1H, J = 6.8 Hz)125.6
H-66.77 (t, 1H, J = 6.8 Hz)112.5
H-77.17 (t, 1H, J = 8.0 Hz)124.8
H-87.64 (d, 1H, J = 8.8 Hz)117.4
Phenyl H7.95 (d, 2H, J = 7.6 Hz), 7.43 (t, 2H, J = 7.6 Hz), 7.33 (t, 1H, J = 7.6 Hz)-
C-2-145.8
C-3-108.1
C-5-125.6
C-6-112.5
C-7-124.8
C-8-117.4
C-8a-145.5
Phenyl C133.5, 128.7, 128.0, 126.0-

Note: The data presented is a compilation from various sources and may have been recorded in different solvents. Direct comparison should ideally be made with data recorded under identical conditions. The data for 2-phenylimidazo[1,2-a]pyridine was reported in CDCl₃.[4]

Experimental Protocols

Standardized protocols are essential for reproducibility and accurate comparison of spectroscopic data.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified imidazo[1,2-a]pyridine derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube. The choice of solvent should be consistent with the literature data if available.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: Typically -2 to 12 ppm.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Reference: The residual solvent peak is typically used as an internal standard (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: Typically 0 to 200 ppm.

    • Number of Scans: 1024 to 4096 scans are often required due to the lower natural abundance of ¹³C.

    • Reference: The solvent peak is used as an internal standard (e.g., CDCl₃ at 77.16 ppm).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data using appropriate software.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its molecular formula.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Technique: Electrospray ionization (ESI) is a common technique for imidazo[1,2-a]pyridines, as it is a soft ionization method that typically yields the protonated molecular ion [M+H]⁺.

  • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap, depending on the required mass accuracy.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The mass range should be set to include the expected molecular weight of the compound.

  • Data Analysis: Identify the peak corresponding to the molecular ion [M+H]⁺. The measured mass should be within the acceptable error range of the calculated exact mass for the proposed structure. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

By following these standardized protocols and systematically comparing the acquired data with published literature, researchers can confidently verify the structure and purity of their synthesized imidazo[1,2-a]pyridine derivatives, paving the way for further biological and material science investigations.

References

A Comparative Guide to the Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives: An In Silico and In Vitro Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the computational (in silico) and laboratory-based (in vitro) evaluation of 6-methylimidazo[1,2-a]pyridine-2-carbaldehyde and its derivatives. While specific experimental data for this compound is not extensively available in publicly accessible literature, this guide draws upon studies of structurally related imidazo[1,2-a]pyridine compounds to present a comprehensive framework for its potential biological activities and the methodologies used for their assessment.

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.[1][2][3] The functionalization of this core structure, such as the presence of a methyl group at the 6-position and a carbaldehyde at the 2-position, can significantly influence its biological profile.

In Silico Analysis: Predicting Biological Potential

Computational methods are instrumental in the early stages of drug discovery for predicting the biological activity and pharmacokinetic properties of compounds like this compound. These in silico techniques guide the synthesis and prioritization of compounds for further in vitro testing.

Molecular Docking

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. For imidazo[1,2-a]pyridine derivatives, this has been used to investigate their potential as inhibitors of various enzymes and proteins. For instance, derivatives have been docked against targets such as PI3Kα for anticancer activity and bacterial DNA gyrase for antibacterial effects.[1][4]

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions are crucial for evaluating the drug-likeness of a compound. In silico tools can forecast properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity, helping to identify candidates with favorable pharmacokinetic profiles.[1]

In Vitro Evaluation: Validating Biological Activity

In vitro assays are essential for confirming the biological activities predicted by in silico models and for quantifying the potency and efficacy of a compound.

Anticancer Activity

The anticancer potential of imidazo[1,2-a]pyridine derivatives is frequently assessed using a variety of cancer cell lines. A common technique is the MTT assay, which measures cell viability and proliferation.[5][6] Compounds that show significant cytotoxic effects are often further investigated for their mechanism of action, such as their ability to induce apoptosis or cause cell cycle arrest.[7] For example, some 6-substituted imidazo[1,2-a]pyridines have been shown to induce apoptosis in colon cancer cells.[7]

Antimicrobial Activity

The antibacterial and antifungal activities of imidazo[1,2-a]pyridine derivatives are typically determined by measuring the Minimum Inhibitory Concentration (MIC).[1] This is the lowest concentration of the compound that prevents visible growth of a microorganism. These assays are performed against a panel of clinically relevant bacterial and fungal strains.

Data Presentation

The following tables summarize representative quantitative data for various imidazo[1,2-a]pyridine derivatives from the literature, illustrating the types of results obtained from in vitro studies.

Table 1: In Vitro Anticancer Activity of Representative Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeCancer Cell LineAssayIC₅₀ (µM)Reference
6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivativeHCC827PI3Kα Inhibition0.00194[4]
Imidazo[1,2-a]pyridine-oxadiazole hybridA549 (Lung)Cytotoxicity2.8[8]
5,7-diarylimidazo[1,2-a]pyridine-8-carbonitrile derivativeH460 (Lung)Cytotoxicity<0.01[9]
6-substituted imidazo[1,2-a]pyridineHT-29 (Colon)CytotoxicityNot specified[7]
Novel Imidazo[1,2-a]Pyridine Compound (IP-5)HCC1937 (Breast)Cytotoxicity45[6]

Table 2: In Vitro Antimicrobial Activity of a Representative Imidazo[1,2-a]pyridine Derivative

Compound/DerivativeMicroorganismAssayMIC (mg/mL)Reference
Azo-based imidazo[1,2-a]pyridine derivativeEscherichia coli CTXMMIC0.5-0.7[1]
Azo-based imidazo[1,2-a]pyridine derivativeKlebsiella pneumoniae NDMMIC0.5-0.7[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for key experiments cited.

In Silico Molecular Docking Protocol
  • Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). The ligand structure, in this case, this compound, is drawn using chemical drawing software and optimized for its 3D conformation.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to predict the binding pose of the ligand within the active site of the protein. A grid box is defined around the active site to guide the docking process.

  • Analysis of Results: The docking results are analyzed based on the binding energy (kcal/mol) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

In Vitro MTT Cell Viability Assay Protocol
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Visualizations

The following diagrams illustrate common workflows and pathways relevant to the evaluation of imidazo[1,2-a]pyridine derivatives.

experimental_workflow cluster_insilico In Silico Analysis cluster_invitro In Vitro Validation in_silico Compound Design (this compound) docking Molecular Docking in_silico->docking admet ADMET Prediction in_silico->admet synthesis Chemical Synthesis docking->synthesis Guide Synthesis admet->synthesis Prioritize Candidates anticancer Anticancer Assays (e.g., MTT) synthesis->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) synthesis->antimicrobial further_studies Further Mechanistic & In Vivo Studies anticancer->further_studies Promising Results antimicrobial->further_studies Promising Results

Figure 1: A generalized workflow for the in silico and in vitro evaluation of novel compounds.

signaling_pathway cluster_pi3k PI3K/Akt Signaling Pathway PI3K PI3K Akt Akt PI3K->Akt downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->downstream apoptosis Apoptosis downstream->apoptosis Inhibition Leads to compound Imidazo[1,2-a]pyridine Derivative compound->PI3K Inhibition

Figure 2: Simplified PI3K/Akt signaling pathway often targeted by imidazo[1,2-a]pyridine derivatives.

References

The Impact of Fluorination on the Efficacy of Imidazo[1,2-a]pyridines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established method to enhance pharmacological properties. This guide provides a comparative analysis of the efficacy of fluorinated versus non-fluorinated imidazo[1,2-a]pyridines, a class of heterocyclic compounds with broad therapeutic potential. Drawing upon experimental data, this document aims to offer researchers, scientists, and drug development professionals a clear overview of how fluorination can modulate the biological activity of this privileged scaffold, with a focus on its applications in oncology and infectious diseases.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data from various studies, highlighting the differences in potency between fluorinated and non-fluorinated imidazo[1,2-a]pyridine derivatives.

Table 1: Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

While direct comparative studies are limited, the data below, collated from various sources, suggests that the position and nature of halogen substitution can significantly influence cytotoxic activity.

DerivativeCancer Cell LineIC50 (µM)Reference
Non-Fluorinated Analogues
Compound 6A375 (Melanoma)9.7[1]
WM115 (Melanoma)<12[1]
HeLa (Cervical Cancer)35.0[1]
Compound 12bHep-2 (Laryngeal Carcinoma)11[1]
HepG2 (Hepatocellular Carcinoma)13[1]
MCF-7 (Breast Carcinoma)11[1]
A375 (Human Skin Cancer)11[1]
Halogenated Analogues (Including Fluorinated)
3-fluoro analogue (Compound 8)M. tuberculosis H37Rv~0.3[2]
4-chloro analogue (Compound 6)M. tuberculosis H37Rv0.5[2]
3,4-dichloro analogue (Compound 7)M. tuberculosis H37Rv9-14[2]

Note: The data for halogenated analogues in this table pertains to antitubercular activity, as direct comparative anticancer data for a structurally analogous series was not available in the reviewed literature. This highlights a potential area for future research.

Table 2: Comparative Antitubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamides

In the context of antitubercular agents, the introduction of fluorine has been shown to yield compounds with outstanding potency.

DerivativeTargetMIC (µM)Reference
Fluorinated Analogue
Compound 18 (with fluorine)M. tuberculosis H37Rv0.004[3]
Non-Fluorinated/Other Halogenated Analogues
Compound 15 (with chlorine)M. tuberculosis H37Rv0.02[3]
Compound 16 (with chlorine)M. tuberculosis H37Rv0.006[3]
Compound 17 (non-halogenated)M. tuberculosis H37Rv0.005[3]
Compound 19 (non-halogenated)M. tuberculosis H37Rv0.1[3]

Signaling Pathways and Mechanisms of Action

Imidazo[1,2-a]pyridine derivatives exert their biological effects through various mechanisms. In cancer, they have been shown to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K Inhibits

PI3K/Akt/mTOR signaling pathway inhibition by Imidazo[1,2-a]pyridines.

Many imidazo[1,2-a]pyridine derivatives function as inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade that is often dysregulated in cancer.[4][5] By inhibiting key kinases like PI3K and mTOR, these compounds can effectively halt cancer cell proliferation and survival.

p53_Apoptosis_Pathway DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Activates p21 p21 p53->p21 Induces Bax Bax p53->Bax Induces CellCycleArrest Cell Cycle Arrest (G2/M) p21->CellCycleArrest Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Cytochrome c release Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->DNA_Damage Induces

p53-mediated apoptosis induced by Imidazo[1,2-a]pyridines.

Furthermore, some imidazo[1,2-a]pyridines have been shown to induce apoptosis through the p53 tumor suppressor pathway.[6][7] These compounds can cause DNA damage, leading to the activation of p53, which in turn upregulates pro-apoptotic proteins like Bax, ultimately triggering programmed cell death.

Experimental Protocols

To ensure the reproducibility and validation of the cited data, detailed methodologies for key experiments are provided below.

General Experimental Workflow for Efficacy Evaluation

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Compound Synthesis (Fluorinated & Non-fluorinated) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity Antitubercular Antitubercular Assay (e.g., MABA) Synthesis->Antitubercular Mechanism Mechanism of Action (e.g., Western Blot for pathway proteins) Cytotoxicity->Mechanism Antitubercular->Mechanism PK_studies Pharmacokinetic Studies Mechanism->PK_studies Efficacy_models Efficacy in Animal Models PK_studies->Efficacy_models

General workflow for evaluating Imidazo[1,2-a]pyridine efficacy.
MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (fluorinated and non-fluorinated imidazo[1,2-a]pyridines) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, the media is replaced with fresh media containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

The MABA is a widely used method to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[8][9]

  • Inoculum Preparation: A suspension of M. tuberculosis (e.g., H37Rv strain) is prepared in a suitable broth, such as Middlebrook 7H9.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microplate.

  • Inoculation: The bacterial suspension is added to each well containing the test compounds. Drug-free and cell-free controls are also included.

  • Incubation: The plates are sealed and incubated at 37°C for a period of 5-7 days.

  • Alamar Blue Addition: After incubation, a mixture of Alamar Blue reagent and Tween 80 is added to a control well. The plate is re-incubated for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. If the control well turns pink, the reagent is added to all other wells. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Conclusion

The strategic incorporation of fluorine into the imidazo[1,2-a]pyridine scaffold demonstrates a significant potential to modulate its biological efficacy. In the context of antitubercular drug discovery, fluorination has led to the development of derivatives with nanomolar potency, significantly outperforming their non-fluorinated or other halogenated counterparts in some cases. While the impact on anticancer activity is less definitively established through direct comparative studies, the existing data suggests that halogenation is a key determinant of cytotoxicity.

The insights provided in this guide underscore the importance of continued structure-activity relationship studies to fully elucidate the role of fluorination in optimizing the therapeutic potential of imidazo[1,2-a]pyridines. Further research focusing on direct comparisons of fluorinated and non-fluorinated analogues in various cancer models is warranted to expand their application in oncology.

References

A Head-to-Head Comparison of Catalytic Systems for the Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance and Experimental Protocols

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its presence in a wide array of bioactive compounds. The development of efficient and versatile synthetic methodologies to access this privileged heterocyclic system is a testament to its significance. This guide provides a head-to-head comparison of prominent catalytic systems employed in the synthesis of imidazo[1,2-a]pyridines, offering a comprehensive overview of their performance based on experimental data. Detailed experimental protocols for key methodologies are also presented to facilitate practical application.

Comparative Analysis of Catalytic Systems

The synthesis of imidazo[1,2-a]pyridines can be broadly categorized by the nature of the catalyst employed. This section provides a comparative summary of various catalytic systems, with quantitative data presented in the subsequent tables.

Copper-Catalyzed Systems: Copper catalysts are widely utilized due to their low cost, abundance, and versatile reactivity.[1] They have been successfully employed in various synthetic strategies, including multi-component reactions and oxidative cyclizations.[2][3] Copper(I) and Copper(II) salts, as well as copper nanoparticles, have demonstrated efficacy.[1] These systems often exhibit high yields and good functional group tolerance. For instance, a copper-catalyzed one-pot procedure using aminopyridines and nitroolefins with air as the oxidant provides a green and efficient route to diverse imidazo[1,2-a]pyridines.[4]

Palladium-Catalyzed Systems: Palladium catalysts are renowned for their efficiency in cross-coupling reactions. In the context of imidazo[1,2-a]pyridine synthesis, palladium catalysis has been instrumental in developing novel synthetic routes, often involving C-H activation and functionalization.[1] While highly effective, the cost of palladium can be a drawback for large-scale synthesis.

Gold-Catalyzed Systems: Gold catalysts have emerged as powerful tools for the synthesis of complex molecules under mild conditions.[5] Gold-catalyzed reactions for imidazo[1,2-a]pyridine synthesis often proceed with high atom economy and stereoselectivity.[6] The use of gold nanoparticles as catalysts is also an area of growing interest, offering potential for environmentally friendly processes.[5]

Iron-Catalyzed Systems: Iron, being an earth-abundant and non-toxic metal, presents an attractive alternative to precious metal catalysts. Iron-catalyzed syntheses of imidazo[1,2-a]pyridines have been developed, demonstrating good yields and functional group tolerance.[2] These methods align with the principles of green chemistry and are economically advantageous.

Metal-Free Systems: To circumvent the cost and potential toxicity associated with metal catalysts, various metal-free synthetic strategies have been developed.[7][8] These often involve the use of iodine, elemental sulfur, or Brønsted acids as promoters or catalysts.[7][9] Metal-free reactions can offer simplified purification procedures and are environmentally benign.

Photocatalytic Systems: Visible-light photocatalysis has gained significant traction as a sustainable and powerful synthetic tool.[10] Photocatalytic methods for imidazo[1,2-a]pyridine synthesis often proceed under mild conditions and allow for unique bond formations through radical pathways.[10][11] These systems typically utilize organic dyes or semiconductor materials as photocatalysts.

Quantitative Data Presentation

The following tables summarize the performance of representative catalytic systems for the synthesis of imidazo[1,2-a]pyridines based on reported experimental data.

Table 1: Comparison of Metal-Catalyzed Systems

Catalyst SystemKey ReactantsSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)Substrate ScopeRef.
CuI/NaHSO₄·SiO₂2-Aminopyridine, Aldehyde, AlkyneTolueneReflux8-12up to 95--Broad[2]
CuBr2-Aminopyridine, NitroolefinDMF8012up to 90--Good[4]
Cu(OAc)₂·H₂O2-Aminopyridine, Aldehyde, PropiolateToluene10012up to 98--Broad[3]
PdCl₂(PPh₃)₂2-Aminopyridine derivative, AlkyneDMF10024~80--Moderate[1]
PicAuCl₂Pyridine N-Oxide, AlkyneDioxane10016up to 85--Good[6]
FeCl₃2-Aminopyridine, NitroolefinEtOHReflux2-4up to 96--Good[2]

Table 2: Comparison of Metal-Free and Photocatalytic Systems

SystemKey ReactantsSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)Substrate ScopeRef.
Iodine2-Aminopyridine, Acetophenone"On-water"RT2-3up to 95--Broad[7]
Elemental Sulfur2-Aminopyridine, AldehydeDMSO12012up to 98--Good[9]
NaOHN-propargylpyridinium saltWaterRT<0.5Quantitative--Good[8]
Eosin Y (Photocatalyst)Ethylarene, 2-Aminopyridine, NBSMeCNRT24up to 85--Good[10]

Note: TON (Turnover Number) and TOF (Turnover Frequency) are often not explicitly reported in all publications and can be influenced by various factors. The provided data is based on the available information in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison.

1. Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines (Groebke-Blackburn-Bienaymé Reaction)

This protocol is based on the multi-component reaction of an aminopyridine, an aldehyde, and an isocyanide.[12][13][14][15]

  • Materials: 2-Aminopyridine (1.0 equiv), aldehyde (1.0 equiv), isocyanide (1.0 equiv), CuI (5 mol%), and a suitable solvent (e.g., Toluene).

  • Procedure: To a solution of 2-aminopyridine and aldehyde in toluene, CuI is added. The mixture is stirred at room temperature for 10 minutes. The isocyanide is then added, and the reaction mixture is heated to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel.

2. Metal-Free Synthesis of Imidazo[1,2-a]pyridines using Iodine

This protocol describes a simple and efficient iodine-catalyzed synthesis.[7]

  • Materials: 2-Aminopyridine (1.0 equiv), acetophenone (1.2 equiv), Iodine (10 mol%), and water.

  • Procedure: A mixture of 2-aminopyridine, acetophenone, and iodine in water is stirred at room temperature. The reaction is monitored by TLC. After completion, the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with a saturated solution of sodium thiosulfate to remove iodine, followed by brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue is purified by column chromatography.

3. Photocatalytic Synthesis of Imidazo[1,2-a]pyridines

This protocol outlines a visible-light-mediated synthesis.[10]

  • Materials: Ethylarene (1.0 equiv), 2-aminopyridine (1.2 equiv), N-Bromosuccinimide (NBS) (1.5 equiv), Eosin Y (1-5 mol%), and a suitable solvent (e.g., Acetonitrile).

  • Procedure: A mixture of the ethylarene, 2-aminopyridine, NBS, and Eosin Y in acetonitrile is placed in a reaction vessel. The vessel is sealed and irradiated with a visible light source (e.g., blue LEDs) at room temperature with continuous stirring. The reaction progress is monitored by TLC. Upon completion, the solvent is removed in vacuo, and the crude product is purified by flash column chromatography.

Visualizing Reaction Pathways and Workflows

General Reaction for Imidazo[1,2-a]pyridine Synthesis

G cluster_reactants Reactants cluster_catalyst Catalytic System 2-Aminopyridine 2-Aminopyridine Intermediate Intermediate 2-Aminopyridine->Intermediate Carbonyl/Alkyne/etc. Carbonyl / Alkyne / Other Electrophile Carbonyl/Alkyne/etc.->Intermediate Catalyst Cu, Pd, Au, Fe, Metal-Free, or Photocatalyst Catalyst->Intermediate Catalyzes Reaction Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Intermediate->Imidazo[1,2-a]pyridine Cyclization G Start Start Reactant_Mixing Mix Reactants and Catalyst Start->Reactant_Mixing Reaction Heat / Irradiate (if required) Reactant_Mixing->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench Reaction & Extract Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Characterization NMR, MS, etc. Purification->Characterization End Product Characterization->End G Aminopyridine Aminopyridine Imine_Formation Imine Formation Aminopyridine->Imine_Formation Aldehyde Aldehyde Aldehyde->Imine_Formation Alkyne Alkyne Propargylamine_Formation Propargylamine Formation Alkyne->Propargylamine_Formation Cu(I) Cu(I) Cu(I)->Propargylamine_Formation Catalyzes Imine_Formation->Propargylamine_Formation Intramolecular_Cyclization Intramolecular Cyclization Propargylamine_Formation->Intramolecular_Cyclization Aromatization Aromatization Intramolecular_Cyclization->Aromatization Product Imidazo[1,2-a]pyridine Aromatization->Product

References

Safety Operating Guide

Proper Disposal of 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde, a compound utilized in pharmaceutical research and development, is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, based on the known hazards of its structural analogs, imidazo[1,2-a]pyridine and aldehyde derivatives. All waste containing this compound should be treated as hazardous.

Hazard Identification and Safety Precautions

Summary of Potential Hazards and Required PPE

Hazard CategoryPotential EffectsRequired Personal Protective Equipment (PPE)
Skin Contact Causes skin irritation.[4] Harmful if absorbed through the skin.Chemical-resistant gloves (e.g., Butyl rubber, Viton®), Standard laboratory coat.[1]
Eye Contact Causes serious eye irritation or severe eye burns.[4]Safety glasses with side-shields or chemical splash goggles.[1]
Inhalation May cause respiratory irritation.[4] Harmful if inhaled. Vapors may cause drowsiness and dizziness.Use in a well-ventilated area or a chemical fume hood.[1] If necessary, wear a NIOSH/MSHA approved respirator.[5]
Ingestion Harmful if swallowed.Do not eat, drink, or smoke when using this product.
Environmental Expected to be toxic to aquatic organisms.Should not be released into the environment.[4]
Flammability Pyridine derivatives can be flammable.[1]Keep away from heat, sparks, open flames, and hot surfaces.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste.[1] Never pour this chemical down the drain or dispose of it in regular trash[3].

Experimental Protocol for Disposal

  • Waste Segregation and Collection:

    • All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1]

    • Collect this waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1] The container should be compatible with the chemical.

    • Do not mix this waste with other incompatible waste streams, particularly strong oxidizing agents and acids.[1]

  • Waste Container Labeling:

    • Label the hazardous waste container with the full chemical name: "this compound".

    • Clearly indicate the associated hazards on the label (e.g., Flammable, Toxic, Irritant).[1]

    • Attach a completed dangerous waste label as soon as the first waste is added to the container.[6]

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]

    • The storage area should be away from sources of ignition and incompatible materials.[3][6]

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1][3]

    • Collect the absorbent material into a sealed container for disposal as hazardous waste.[3]

    • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal company.

    • Follow your institution's specific procedures for chemical waste collection requests.[6]

    • Current practices for the disposal of waste pyridine include rotary kiln incineration.[7]

  • Empty Container Disposal:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[8]

    • The rinsate must be collected and disposed of as hazardous waste.[2][8]

    • After triple-rinsing, deface the chemical label on the container before disposing of it as regular trash.[8]

Disposal Procedure Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill empty_container Empty Container? start->empty_container waste_type Waste Type? ppe->waste_type solid Solid Waste (Contaminated Labware, Absorbent) waste_type->solid Solid liquid Liquid Waste (Pure Compound, Solutions, Rinsate) waste_type->liquid Liquid container Collect in Designated Hazardous Waste Container solid->container liquid->container label Label Container with Chemical Name and Hazards container->label store Store in Secure Satellite Accumulation Area label->store disposal Arrange for Professional Hazardous Waste Disposal store->disposal small_spill Small Spill: Absorb with Inert Material spill->small_spill Small large_spill Large Spill: Evacuate and Call EHS spill->large_spill Large small_spill->container empty_container->start No triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container in Regular Trash triple_rinse->dispose_container collect_rinsate->container

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for Handling 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde. The following procedural guidance is based on the known hazards of closely related chemical structures, including other substituted imidazo[1,2-a]pyridines and pyridine carbaldehydes.

Hazard Summary

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1][2]

  • May cause an allergic skin reaction.[1]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1]

Pyridine and its derivatives are generally considered hazardous, and appropriate caution should always be exercised.[3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment (PPE) for handling this compound.

Protection TypeSpecific RecommendationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[3][4] Avoid latex gloves.[4]Provides a barrier against skin contact, which can cause irritation and potential allergic reactions.[1][2]
Eye and Face Protection Chemical splash goggles.[4] A full face shield should be worn when there is a significant risk of splashing.[5]Protects against splashes and vapors that can cause serious eye irritation.[1][2]
Skin and Body Protection A chemical-resistant lab coat, fully buttoned.[4] Closed-toe shoes made of impervious material are required.[5]Protects against accidental skin contact.[1]
Respiratory Protection All handling of solids and solutions should be conducted in a certified chemical fume hood or a well-ventilated area.[4][6]Prevents inhalation of dust or vapors, which may cause respiratory irritation.[1]

Operational Plan: From Receipt to Disposal

This section provides a step-by-step guide for the safe handling and disposal of this compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[7]

  • Keep the container tightly closed and store under an inert atmosphere if possible.[8]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[8][9]

2. Handling and Use:

  • Always work within a certified chemical fume hood to ensure adequate ventilation.[4][6]

  • Wear the appropriate PPE as detailed in the table above.[1]

  • Avoid generating dust when handling the solid material.

  • Do not eat, drink, or smoke in the laboratory or when handling the chemical.[1][7]

  • Wash hands thoroughly after handling.[1]

3. Spill Management:

  • In the event of a small spill, clean it up immediately using an absorbent, inert material (e.g., sand or vermiculite).[6]

  • Collect the absorbed material into a sealed, labeled container for proper disposal.[6][7]

  • Ensure proper PPE is worn during cleanup, including respiratory protection if necessary.[5]

  • For large spills, evacuate the area and contact your institution's environmental health and safety department.

4. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation or an allergic reaction develops.[4][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][8]

5. Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local regulations.

  • This material and its container should be treated as hazardous waste. Do not dispose of it in the sanitary sewer system.[7]

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for the safe handling of this compound.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials and Equipment prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Prepare Solution in Fume Hood handle_weigh->handle_dissolve handle_reaction Perform Experiment in Fume Hood handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Work Area handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Dispose of Waste in Labeled Hazardous Waste Container cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde
Reactant of Route 2
6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.